molecular formula C37H48N6O10S3 B1450006 Sulfo-Cy5 azide CAS No. 1782950-80-4

Sulfo-Cy5 azide

カタログ番号: B1450006
CAS番号: 1782950-80-4
分子量: 833 g/mol
InChIキー: DUWZWZJMKCNGSI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Sulfo-Cy5 azide is a useful research compound. Its molecular formula is C37H48N6O10S3 and its molecular weight is 833 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2-[(1E,3E,5E)-5-[1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H48N6O10S3/c1-36(2)29-25-27(55(48,49)50)16-18-31(29)42(22-10-6-9-15-35(44)39-20-11-21-40-41-38)33(36)13-7-5-8-14-34-37(3,4)30-26-28(56(51,52)53)17-19-32(30)43(34)23-12-24-54(45,46)47/h5,7-8,13-14,16-19,25-26H,6,9-12,15,20-24H2,1-4H3,(H3-,39,44,45,46,47,48,49,50,51,52,53)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUWZWZJMKCNGSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NCCCN=[N+]=[N-])C=CC(=C4)S(=O)(=O)O)(C)C)CCCS(=O)(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCCCN=[N+]=[N-])C=CC(=C4)S(=O)(=O)O)(C)C)CCCS(=O)(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H48N6O10S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

833.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Sulfo-Cy5 Azide: A Technical Guide for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sulfo-Cy5 azide (B81097) is a highly versatile, water-soluble, far-red fluorescent probe that has become an indispensable tool in modern biological research. Its unique combination of a hydrophilic nature and a reactive azide moiety enables precise and efficient labeling of a wide array of biomolecules through "click chemistry." This guide provides an in-depth overview of its applications, supported by quantitative data, detailed experimental protocols, and visual workflows to facilitate its integration into your research.

Core Properties and Advantages

Sulfo-Cy5 azide is a sulfonated cyanine (B1664457) dye, a modification that confers high water solubility.[1][2] This is a significant advantage for labeling delicate biomolecules, such as proteins prone to denaturation, as it allows for conjugation in purely aqueous conditions without the need for organic co-solvents.[1] The azide group is the reactive handle that participates in highly specific and efficient click chemistry reactions.

The key features of this compound include:

  • High Water Solubility: The presence of sulfonate groups makes the dye highly soluble in water, preventing aggregation and improving labeling efficiency in aqueous buffers.[1][2]

  • Far-Red Fluorescence: With excitation and emission maxima in the far-red spectrum, it minimizes background autofluorescence from biological samples, leading to a higher signal-to-noise ratio.[3][4]

  • Biocompatibility: The labeling reaction can be performed under mild, biologically compatible conditions.

  • High Photostability: Sulfo-Cy5 exhibits good resistance to photobleaching, making it suitable for demanding imaging applications.[4]

  • Versatility: It can be used to label a wide range of biomolecules, including proteins, nucleic acids, and glycans.[1][5][]

Key Applications in Research

The primary utility of this compound lies in its ability to be conjugated to alkyne-modified biomolecules via click chemistry. This enables a broad spectrum of applications, from molecular labeling to advanced cellular imaging.

Biomolecule Labeling

This compound is extensively used for the fluorescent labeling of various biomolecules that have been metabolically, enzymatically, or chemically engineered to contain an alkyne group.

  • Protein Labeling: Site-specific labeling of proteins allows for the study of their localization, interaction, and dynamics. This is often achieved by incorporating non-canonical amino acids with alkyne side chains into the protein of interest.[7] The high water solubility of this compound is particularly beneficial for maintaining the native conformation of proteins during labeling.[1]

  • Nucleic Acid Labeling: It can be used to label DNA and RNA for applications in genomics and cell biology. For instance, it has been used to label and image RNA in mammalian cells.[1][5]

  • Glycan Labeling: Metabolic labeling of glycans with alkyne-modified sugars allows for their subsequent visualization and analysis using this compound.

Cellular Imaging

The bright and stable fluorescence of Sulfo-Cy5 makes it an excellent probe for various cellular imaging techniques.

  • Fluorescence Microscopy: Labeled biomolecules can be visualized in fixed or living cells to study their subcellular localization and trafficking.[4][8]

  • Flow Cytometry: Cells labeled with this compound can be identified and sorted based on their fluorescence intensity, enabling the analysis of specific cell populations.[4]

  • Super-Resolution Microscopy (STORM): While Cy5 dyes, in general, are used in Stochastic Optical Reconstruction Microscopy (STORM), the azide form allows for the targeted attachment of the fluorophore to specific biomolecules of interest for high-resolution imaging.[9][10][11]

Quantitative Data

The following table summarizes the key spectral properties of this compound, providing a quick reference for experimental setup.

PropertyValueReference(s)
Excitation Maximum (λex) ~646 nm[7]
Emission Maximum (λem) ~662 nm[7]
Molar Extinction Coefficient (ε) ~271,000 M⁻¹cm⁻¹[7]
Fluorescence Quantum Yield (Φ) ~0.28[7]
Molecular Weight ~762.98 g/mol [7]

Experimental Protocols

General Workflow for Biomolecule Labeling via Click Chemistry

The fundamental principle behind the use of this compound is the click reaction, a bioorthogonal ligation that forms a stable triazole linkage between the azide on the dye and an alkyne on the target biomolecule.

G cluster_0 Step 1: Introduce Alkyne Group into Biomolecule cluster_1 Step 2: Click Chemistry Reaction cluster_2 Step 3: Downstream Analysis Metabolic Metabolic Labeling (e.g., with alkyne-modified amino acids or sugars) Enzymatic Enzymatic Modification Chemical Chemical Synthesis Target Alkyne-modified Biomolecule Reaction Click Reaction (CuAAC or SPAAC) Target->Reaction Dye This compound Dye->Reaction Labeled_Target Sulfo-Cy5 Labeled Biomolecule Reaction->Labeled_Target Imaging Fluorescence Imaging Labeled_Target->Imaging Flow Flow Cytometry Labeled_Target->Flow Gel Gel Electrophoresis Labeled_Target->Gel

General workflow for labeling biomolecules with this compound.
Detailed Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general guideline for labeling alkyne-modified proteins with this compound. Optimization may be required for specific proteins and applications.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper ligand (e.g., TBTA)

  • Desalting column for purification

Procedure:

  • Prepare Reagents:

    • Dissolve this compound in water or a compatible buffer to a stock concentration of 1-10 mM.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of sodium ascorbate (B8700270) in water (prepare fresh).

    • Prepare a 10 mM stock solution of the copper ligand in a suitable solvent (e.g., DMSO).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified protein (final concentration 1-10 µM) with this compound (final concentration 25-100 µM).

    • Add the copper ligand to a final concentration of 100-500 µM.

    • Initiate the reaction by adding CuSO₄ to a final concentration of 50-250 µM, immediately followed by the addition of sodium ascorbate to a final concentration of 1-5 mM.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.

  • Purification:

    • Remove the unreacted dye and other small molecules by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.

  • Characterization:

    • Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the Sulfo-Cy5 dye (at ~646 nm).

Signaling Pathways and Logical Relationships

The application of this compound often involves its integration into complex biological experiments. The following diagram illustrates a logical workflow for a typical cell-based imaging experiment.

G cluster_0 Cell Culture and Labeling cluster_1 Click Reaction cluster_2 Imaging and Analysis A Culture cells of interest B Introduce alkyne-modified precursor (e.g., via metabolic labeling) A->B C Fix and permeabilize cells (optional) B->C E Incubate cells with reaction cocktail C->E D Prepare click reaction cocktail (this compound, copper, reducing agent, ligand) D->E F Wash cells to remove excess dye E->F G Mount sample for microscopy F->G H Image acquisition (e.g., confocal or super-resolution microscopy) G->H I Data analysis and interpretation H->I

Workflow for cellular imaging using this compound.

Conclusion

This compound is a powerful and versatile tool for researchers in the life sciences. Its excellent water solubility, bright far-red fluorescence, and ability to participate in highly specific click chemistry reactions make it ideal for a wide range of applications, from the precise labeling of delicate biomolecules to advanced cellular imaging. By understanding its core properties and following optimized protocols, researchers can effectively leverage this compound to gain deeper insights into complex biological systems.

References

Sulfo-Cy5 Azide: A Technical Guide to its Mechanism of Action in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanisms of Sulfo-Cy5 azide (B81097) in click chemistry, a cornerstone of modern bioconjugation. Tailored for researchers, scientists, and professionals in drug development, this document provides a detailed overview of the reaction pathways, experimental considerations, and practical protocols for employing this versatile fluorescent probe.

Sulfo-Cy5 azide is a water-soluble, far-red fluorescent dye that is readily used for labeling and detecting biomolecules.[1] Its azide functional group allows it to participate in highly specific and efficient click chemistry reactions, enabling the covalent attachment of the Cy5 fluorophore to a wide range of biological targets. This guide will focus on the two primary click chemistry pathways for this compound: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Physicochemical and Spectroscopic Properties of this compound

A clear understanding of the properties of this compound is crucial for its effective application. The sulfonated nature of the dye imparts excellent water solubility, making it ideal for bioconjugation reactions in aqueous buffers without the need for organic co-solvents, which can be detrimental to sensitive biomolecules like proteins.[2]

PropertyValueReference
Molecular FormulaC37H48N6O10S3[3]
Molecular Weight833.01 g/mol [1]
Absorbance Maximum (λabs)~647-648 nm[1]
Emission Maximum (λem)~661-671 nm[1]
Molar Extinction Coefficient (ε)~250,000-251,000 L·mol⁻¹·cm⁻¹[1]
SolubilityWater, DMSO, DMF[1][3]

Core Mechanisms of Action in Click Chemistry

This compound serves as the azide-containing component in the [3+2] cycloaddition reactions that form the basis of click chemistry. This reaction leads to the formation of a stable triazole linkage between the dye and a target molecule functionalized with an alkyne group.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and widely used method for conjugating this compound to terminal alkynes. This reaction is characterized by its high yield, specificity, and tolerance of a wide range of functional groups.[4] The key to this reaction is the use of a copper(I) catalyst, which dramatically accelerates the rate of cycloaddition compared to the uncatalyzed thermal reaction.[5]

The mechanism proceeds through several steps, initiated by the formation of a copper(I)-acetylide intermediate. This intermediate then reacts with the azide group of this compound in a stepwise manner to form a six-membered copper-containing ring, which subsequently rearranges and, upon protonolysis, yields the stable 1,4-disubstituted triazole product.[5]

To maintain the active Cu(I) oxidation state, a reducing agent, typically sodium ascorbate (B8700270), is added to the reaction mixture to reduce any Cu(II) species that may form.[2][6] Additionally, a stabilizing ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) is often employed to protect the copper catalyst from oxidation and disproportionation, as well as to enhance the reaction rate.[2][6]

CuAAC_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product SulfoCy5_Azide Sulfo-Cy5-N₃ Alkyne R-C≡CH Cu_I Cu(I) Cu_Acetylide Cu(I)-Acetylide R-C≡C-Cu Metallacycle Six-membered Cu-containing ring Cu_Acetylide->Metallacycle + Sulfo-Cy5-N₃ Triazole Sulfo-Cy5-Triazole-R Metallacycle->Triazole Rearrangement & Protonolysis

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathway.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where the cytotoxicity of copper is a concern, such as in live-cell imaging or in vivo studies, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a powerful copper-free alternative.[7] This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), as the alkyne component.[8][9]

The high ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition reaction with an azide, allowing it to proceed rapidly at physiological temperatures without the need for a catalyst.[9] The reaction is highly bioorthogonal, as neither azides nor cyclooctynes are naturally present in biological systems.

The mechanism of SPAAC is a concerted [3+2] cycloaddition, where the azide and the strained alkyne react in a single step to form the triazole product. The choice of cyclooctyne can influence the reaction kinetics, with DBCO generally exhibiting faster reaction rates than BCN.[8]

SPAAC_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product SulfoCy5_Azide Sulfo-Cy5-N₃ Strained_Alkyne Strained Cyclooctyne (e.g., DBCO, BCN) TS Concerted [3+2] Cycloaddition Strained_Alkyne->TS Triazole Sulfo-Cy5-Triazole-R TS->Triazole

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Pathway.

Quantitative Data and Reaction Kinetics

Reaction TypeAlkyne PartnerRepresentative Second-Order Rate Constant (M⁻¹s⁻¹)Key Features
CuAAC Terminal Alkyne10 - 100Requires Cu(I) catalyst, reducing agent, and often a stabilizing ligand. High yielding and regiospecific.[5]
SPAAC DBCO~1Copper-free, bioorthogonal. Fast kinetics.[8]
SPAAC BCN0.1 - 0.5Copper-free, bioorthogonal. Generally slower than DBCO.[9]

Experimental Protocols

The following protocols provide a general framework for the labeling of proteins and oligonucleotides with this compound using both CuAAC and SPAAC methodologies. Optimization of reactant concentrations, reaction times, and purification methods may be necessary for specific applications.

General Experimental Workflow

Experimental_Workflow Prepare_Reagents Prepare Stock Solutions: - this compound - Alkyne (for CuAAC or SPAAC) - Catalysts/Ligands (for CuAAC) Reaction_Setup Set up Click Reaction: - Combine biomolecule, this compound, and other reagents - Incubate at appropriate temperature Prepare_Reagents->Reaction_Setup Purification Purify Labeled Biomolecule: - Size-exclusion chromatography - Dialysis - HPLC Reaction_Setup->Purification Characterization Characterize Conjugate: - UV-Vis Spectroscopy (determine DOL) - SDS-PAGE / Gel Electrophoresis - Mass Spectrometry Purification->Characterization End Labeled Biomolecule Ready for Downstream Applications Characterization->End

General workflow for biomolecule labeling using click chemistry.
Protocol 1: CuAAC Labeling of an Alkyne-Modified Protein

Materials:

  • Alkyne-modified protein in a copper-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • DMSO (anhydrous)

  • Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)

  • THPTA solution (e.g., 100 mM in water)

  • Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in DMSO to a concentration of 10 mM.

    • Prepare fresh sodium ascorbate solution.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-10 mg/mL.

    • Add this compound stock solution to achieve a 5-20 fold molar excess over the protein.

    • Add THPTA solution to a final concentration of 5 mM.

    • Add CuSO₄ solution to a final concentration of 1 mM.

    • Initiate the reaction by adding sodium ascorbate solution to a final concentration of 10 mM.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

  • Purification:

    • Purify the Sulfo-Cy5 labeled protein from excess reagents using a suitable size-exclusion chromatography column equilibrated with the desired storage buffer.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for protein) and 647 nm (for Sulfo-Cy5).

Protocol 2: SPAAC Labeling of an Azide-Modified Oligonucleotide

Materials:

  • Azide-modified oligonucleotide in nuclease-free water or TE buffer

  • DBCO-functionalized Sulfo-Cy5 (or prepare by reacting Sulfo-Cy5 with a DBCO-NHS ester)

  • DMSO (anhydrous)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification method (e.g., ethanol (B145695) precipitation, HPLC)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve DBCO-functionalized Sulfo-Cy5 in DMSO to a concentration of 10 mM.

  • Reaction Setup:

    • In a microcentrifuge tube, dissolve the azide-modified oligonucleotide in the reaction buffer to a desired concentration (e.g., 100 µM).

    • Add the DBCO-functionalized Sulfo-Cy5 stock solution to achieve a 2-5 fold molar excess over the oligonucleotide.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 4-12 hours, or overnight at 4°C, protected from light.

  • Purification:

    • Purify the labeled oligonucleotide using a suitable method such as ethanol precipitation or reverse-phase HPLC.

  • Characterization:

    • Confirm the conjugation and assess purity by methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or mass spectrometry. The degree of labeling can be determined by UV-Vis spectroscopy.

Conclusion

This compound is a powerful and versatile tool for the fluorescent labeling of biomolecules. Its participation in both copper-catalyzed and strain-promoted click chemistry reactions provides researchers with flexible and efficient methods for bioconjugation. By understanding the underlying mechanisms of action and carefully considering the experimental parameters, scientists can successfully employ this compound in a wide array of applications, from fundamental biological research to the development of novel diagnostics and therapeutics.

References

Sulfo-Cy5 Azide: A Technical Guide to its Spectroscopic Properties and Applications in Bio-imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Sulfo-Cy5 azide (B81097), a water-soluble fluorescent dye widely utilized in biological and biomedical research. This document details its core spectroscopic properties, provides experimental protocols for its use in bioconjugation, and explores its applications in cellular imaging and the study of signaling pathways.

Core Spectroscopic and Physicochemical Properties

Sulfo-Cy5 azide is a bright, photostable, far-red fluorescent probe. Its key characteristics are summarized in the table below, compiled from various sources. The sulfonate groups enhance its water solubility, making it ideal for labeling proteins, nucleic acids, and other biomolecules in aqueous environments without the need for organic co-solvents. This high hydrophilicity also minimizes non-specific binding.[1][2]

PropertyValueReference
Excitation Maximum (λex) ~646 - 648 nm[3]
Emission Maximum (λem) ~662 - 671 nm[3]
Molar Extinction Coefficient ~250,000 - 271,000 M⁻¹cm⁻¹[4]
Quantum Yield (Φ) ~0.28[4]
Solubility High in water, DMSO, DMF[3]
Storage Store at -20°C, protected from light.[1]

Experimental Protocols

This compound is a versatile tool for labeling biomolecules via "click chemistry," a set of bio-orthogonal reactions that are highly specific and efficient. It can be conjugated to alkyne-modified molecules through either a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC).

Preparation of this compound Stock Solution

To prepare a stock solution, dissolve the this compound powder in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of 1-10 mM. For aqueous-based reactions, the high water solubility of this compound allows for the preparation of stock solutions directly in an appropriate buffer, such as phosphate-buffered saline (PBS). Store stock solutions in aliquots at -20°C, protected from light, to avoid repeated freeze-thaw cycles.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol for Protein Labeling

This protocol is a general guideline for labeling an alkyne-modified protein with this compound. Optimization may be required for specific proteins and applications.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound stock solution (1-10 mM in DMSO or water)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (50 mM in water)

  • Sodium ascorbate (B8700270) stock solution (100 mM in water, freshly prepared)

  • Purification resin (e.g., desalting spin column)

Procedure:

  • In a microcentrifuge tube, combine the alkyne-modified protein and buffer to the desired final concentration.

  • Add the this compound stock solution to the protein solution. A 2 to 10-fold molar excess of the dye over the protein is a good starting point.

  • In a separate tube, prepare the copper-catalyst complex by mixing the CuSO₄ and THPTA stock solutions. A 5:1 ligand to copper ratio is often used.

  • Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) state.

  • Add the copper-catalyst complex to the protein-dye mixture to initiate the click reaction.

  • Incubate the reaction at room temperature for 1-2 hours with gentle mixing.

  • Purify the labeled protein from excess dye and catalyst using a desalting spin column, dialysis, or size-exclusion chromatography.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol for Live Cell Labeling

SPAAC is a copper-free click chemistry method ideal for labeling in living systems where copper toxicity is a concern. This protocol outlines the labeling of a protein modified with a strained alkyne (e.g., DBCO) on the surface of live cells.

Materials:

  • Live cells expressing a protein with a strained alkyne modification

  • This compound stock solution (1-10 mM in DMSO or PBS)

  • Cell culture medium or PBS

Procedure:

  • Culture the cells expressing the alkyne-modified protein under appropriate conditions.

  • Prepare the labeling solution by diluting the this compound stock solution in cell culture medium or PBS to the desired final concentration (typically in the low micromolar range).

  • Wash the cells with fresh medium or PBS to remove any residual media components.

  • Add the this compound labeling solution to the cells and incubate at 37°C for 30 minutes to 2 hours.

  • Wash the cells several times with fresh medium or PBS to remove any unreacted dye.

  • The cells are now ready for imaging.

Visualizing Cellular Processes with this compound

This compound's excellent photophysical properties make it a valuable tool for various fluorescence-based imaging techniques to study cellular signaling pathways.

Experimental Workflow for Cellular Imaging

The following diagram illustrates a general workflow for labeling and imaging a target protein within a cell using this compound and click chemistry.

experimental_workflow cluster_cell_modification Cellular Modification cluster_labeling Fluorescent Labeling cluster_imaging Imaging and Analysis Metabolic_Labeling Metabolic Labeling with Alkyne-Modified Precursor Target_Protein Target Protein with Incorporated Alkyne Metabolic_Labeling->Target_Protein Cellular Metabolism Click_Reaction Click Chemistry (CuAAC or SPAAC) Target_Protein->Click_Reaction Sulfo_Cy5_Azide This compound Sulfo_Cy5_Azide->Click_Reaction Labeled_Protein Sulfo-Cy5 Labeled Target Protein Click_Reaction->Labeled_Protein Microscopy Fluorescence Microscopy (e.g., Confocal, FRET, Super-Resolution) Labeled_Protein->Microscopy Image_Analysis Image Analysis and Data Interpretation Microscopy->Image_Analysis

A general workflow for cellular imaging.
Fluorescence Mechanism of Sulfo-Cy5

The fluorescence of Sulfo-Cy5 arises from the excitation of its conjugated pi-electron system by an appropriate light source, followed by the emission of a photon at a longer wavelength.

fluorescence_mechanism Ground_State Ground State (S0) Excited_State Excited State (S1) Ground_State->Excited_State Excitation (~647 nm) Excited_State->Ground_State Emission (~663 nm) Excited_State->Ground_State Non-radiative Decay

Simplified Jablonski diagram for Sulfo-Cy5.
Applications in Signaling Pathway Analysis

While direct studies detailing the use of this compound for specific signaling pathways are emerging, its application in advanced imaging techniques holds great promise for elucidating complex cellular processes.

  • FRET (Förster Resonance Energy Transfer) Imaging: Sulfo-Cy5 can serve as an acceptor fluorophore in FRET pairs to study protein-protein interactions. By labeling two interacting proteins with a donor and Sulfo-Cy5 as the acceptor, the proximity of the two proteins can be monitored, providing insights into the dynamics of signaling complexes.

  • Super-Resolution Microscopy: The photostability of Sulfo-Cy5 makes it suitable for super-resolution techniques like STORM (Stochastic Optical Reconstruction Microscopy). This allows for the visualization of signaling molecules and complexes at a resolution beyond the diffraction limit of light, enabling a more detailed understanding of their spatial organization within the cell.

  • Tracking Protein Translocation: Signaling pathways often involve the movement of proteins between different cellular compartments. By labeling a protein of interest with this compound, its translocation, for example, from the cytoplasm to the nucleus upon pathway activation, can be visualized and quantified. This is particularly relevant for studying pathways involving receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs).

References

Technical Guide: Molar Extinction Coefficient and Applications of Sulfo-Cy5 Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the molar extinction coefficient of Sulfo-Cy5 azide (B81097), a water-soluble, far-red fluorescent dye. We will cover its key quantitative properties, a detailed experimental protocol for determining its molar extinction coefficient, and its primary applications in bioconjugation through click chemistry.

Physicochemical Properties of Sulfo-Cy5 Azide

This compound is a bright and photostable dye widely used for labeling biomolecules in aqueous environments.[1][2] Its sulfonate groups enhance water solubility and reduce the fluorescence quenching that can occur from dye-dye interactions.[1] The key quantitative properties of this compound are summarized in the table below.

PropertyValueReferences
Molar Extinction Coefficient (ε) 250,000 - 271,000 M⁻¹cm⁻¹[1][2][3][4][5]
Excitation Maximum (λmax) 646 - 648 nm[1][2][4][5]
Emission Maximum (λem) 662 - 671 nm[1][2][4][5]
Quantum Yield (Φ) 0.28[1][2]
Correction Factor (CF260) 0.04[1][2]
Correction Factor (CF280) 0.04[1][2]
Molecular Weight ~778.91 - 847.97 g/mol [1][3][5]
Solubility High in water, DMSO, DMF[1][3][4][5]

Experimental Protocol: Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a particular wavelength. It is a crucial parameter for quantifying the concentration of a substance in solution using the Beer-Lambert law.

Beer-Lambert Law: A = εbc

Where:

  • A is the absorbance

  • ε is the molar extinction coefficient (in M⁻¹cm⁻¹)

  • b is the path length of the cuvette (typically 1 cm)

  • c is the concentration of the substance (in M)

Below is a detailed protocol for the experimental determination of the molar extinction coefficient of this compound.

Materials:

  • This compound

  • High-purity solvent (e.g., deionized water, PBS, or methanol)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (typically 1 cm path length)

  • Calibrated micropipettes

  • Volumetric flasks

Procedure:

  • Prepare a Stock Solution:

    • Accurately weigh a small amount of this compound powder.

    • Dissolve it in a known volume of the chosen solvent in a volumetric flask to create a stock solution of a precise concentration (e.g., 1 mM). Ensure the dye is fully dissolved.

  • Prepare a Series of Dilutions:

    • Perform serial dilutions of the stock solution to prepare a series of solutions with decreasing concentrations (e.g., 1 µM, 2 µM, 4 µM, 6 µM, 8 µM, 10 µM).

  • Measure Absorbance:

    • Set the spectrophotometer to scan a range of wavelengths to determine the maximum absorbance wavelength (λmax) for this compound, which should be around 646-648 nm.

    • Use the pure solvent as a blank to zero the spectrophotometer at the determined λmax.

    • Measure the absorbance of each diluted solution at λmax.

  • Data Analysis:

    • Plot the measured absorbance (A) on the y-axis against the corresponding concentration (c) on the x-axis.

    • Perform a linear regression on the data points. The resulting graph should be a straight line that passes through the origin, as dictated by the Beer-Lambert law.[6][7][8]

    • The slope of this line is equal to the molar extinction coefficient (ε) when the path length (b) is 1 cm.[6][7][8]

Applications in Bioconjugation: Click Chemistry

This compound is a versatile tool for labeling and imaging biomolecules due to its azide functional group, which readily participates in click chemistry reactions.[9] This allows for the covalent attachment of the dye to molecules containing alkyne groups. The two primary types of click chemistry reactions involving this compound are Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient reaction that joins an azide with a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product SulfoCy5 Sulfo-Cy5-N₃ (Azide) LabeledBiomolecule Labeled Biomolecule (Stable Triazole Linkage) SulfoCy5->LabeledBiomolecule Biomolecule Biomolecule-Alkyne Biomolecule->LabeledBiomolecule Catalyst Copper(I) Catalyst->LabeledBiomolecule

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) instead of a terminal alkyne.[9] The ring strain of the cyclooctyne allows the reaction to proceed efficiently without the need for a cytotoxic copper catalyst, making it ideal for live-cell imaging applications.[9]

G cluster_reactants Reactants cluster_product Product SulfoCy5 Sulfo-Cy5-N₃ (Azide) LabeledBiomolecule Labeled Biomolecule (Stable Triazole Linkage) SulfoCy5->LabeledBiomolecule Biomolecule Biomolecule-Cyclooctyne (e.g., DBCO, BCN) Biomolecule->LabeledBiomolecule

Caption: Workflow for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

References

Sulfo-Cy5 Azide: A Comprehensive Technical Guide to its Quantum Yield and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the fluorescent dye Sulfo-Cy5 azide (B81097), with a core focus on its quantum yield and its application in bioconjugation. This document is intended to serve as a valuable resource for researchers and scientists in the fields of life sciences and drug development, offering both the fundamental photophysical data and the practical experimental protocols necessary for its effective use.

Introduction to Sulfo-Cy5 Azide

This compound is a water-soluble, far-red fluorescent dye that is a member of the cyanine (B1664457) dye family. Its azide functional group makes it an ideal probe for "click chemistry," a set of biocompatible reactions that enable the precise and efficient labeling of biomolecules. The sulfonated nature of the dye enhances its water solubility, making it particularly suitable for labeling sensitive biological molecules like proteins and nucleic acids in aqueous environments without the need for organic co-solvents that could lead to denaturation.[1] The bright fluorescence and low autofluorescence of biological specimens in the far-red region of the spectrum make Sulfo-Cy5 a popular choice for a variety of fluorescence-based assays, including fluorescence microscopy, flow cytometry, and in vivo imaging.

Photophysical Properties of this compound

The performance of a fluorescent dye is characterized by its photophysical properties. The key parameters for this compound are summarized in the table below.

PropertyValueReference(s)
Quantum Yield (Φ) 0.28[]
Molar Extinction Coefficient (ε) ~271,000 cm⁻¹M⁻¹[]
Absorption Maximum (λ_abs) ~646-649 nm[]
Emission Maximum (λ_em) ~662-672 nm[]

Factors Influencing Quantum Yield:

The quantum yield of cyanine dyes like Sulfo-Cy5 can be influenced by several environmental factors:

  • Solvent Polarity and Viscosity: Changes in the polarity and viscosity of the solvent can affect the excited state of the dye, leading to alterations in the quantum yield.[3][4] Increased solvent viscosity can restrict the non-radiative decay pathways of the dye, often resulting in a higher quantum yield.[4]

  • Temperature: Temperature can also impact the quantum yield, with higher temperatures generally leading to a decrease in fluorescence due to an increase in non-radiative decay processes.[5]

  • pH: Sulfo-Cy5 is relatively stable over a broad pH range, but extreme pH values can affect its fluorescence properties.

  • Conjugation to Biomolecules: The conjugation of the dye to a biomolecule can alter its local environment and potentially change its quantum yield.[6] The degree of labeling (DOL), or the number of dye molecules per biomolecule, can also have a significant effect, with high DOLs sometimes leading to self-quenching and a decrease in the overall fluorescence.[6]

Experimental Protocols

This section provides detailed methodologies for the measurement of the fluorescence quantum yield of this compound and its application in bioconjugation via click chemistry.

Measurement of Fluorescence Quantum Yield (Comparative Method)

The comparative method is a widely used technique to determine the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.[7] For this compound, a suitable standard is Cresyl Violet perchlorate (B79767), which has a quantum yield of 0.54 in ethanol (B145695) and exhibits spectral overlap.[8][9]

Materials:

  • This compound

  • Cresyl Violet perchlorate (quantum yield standard)[8][9]

  • Spectroscopic grade ethanol

  • Spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of this compound and Cresyl Violet perchlorate in spectroscopic grade ethanol.

  • Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard in ethanol. The concentrations should be adjusted to have absorbances in the range of 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.[7]

  • Measure Absorbance: Using the spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength (e.g., 590 nm, which is within the absorption band of both dyes). Record the absorbance values.

  • Measure Fluorescence Emission: Using the fluorometer, measure the fluorescence emission spectrum of each dilution. The excitation wavelength should be the same as that used for the absorbance measurements. The emission range should cover the entire fluorescence spectrum of both the sample and the standard.

  • Integrate Fluorescence Spectra: For each measured spectrum, integrate the area under the emission curve to obtain the integrated fluorescence intensity.

  • Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance.

  • Calculate Quantum Yield: The quantum yield of the this compound (Φ_X) can be calculated using the following equation:

    Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

    Where:

    • Φ_ST is the quantum yield of the standard (Cresyl Violet, 0.54 in ethanol).[8]

    • Grad_X and Grad_ST are the gradients of the straight lines from the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

    • η_X and η_ST are the refractive indices of the solvents used for the sample and the standard (in this case, both are ethanol, so this term is 1).

Workflow for Quantum Yield Measurement (Comparative Method):

G cluster_prep Sample & Standard Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep_stock Prepare Stock Solutions (this compound & Cresyl Violet) prep_dilutions Prepare Serial Dilutions (Absorbance 0.01-0.1) prep_stock->prep_dilutions measure_abs Measure Absorbance (Spectrophotometer) prep_dilutions->measure_abs measure_fluor Measure Fluorescence (Fluorometer) measure_abs->measure_fluor integrate Integrate Fluorescence Spectra measure_fluor->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield (Using Comparative Formula) plot->calculate

Workflow for Quantum Yield Measurement
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol describes a general method for labeling a protein containing an alkyne group with this compound.

Materials:

  • Alkyne-modified protein in a copper-chelating-free buffer (e.g., phosphate (B84403) or borate (B1201080) buffer)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand

  • Sodium ascorbate (B8700270)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Size-exclusion chromatography column for purification

Procedure:

  • Prepare Reagent Stock Solutions:

    • This compound: 10 mM in water or DMSO.

    • CuSO₄: 20 mM in water.

    • THPTA: 50 mM in water.

    • Sodium ascorbate: 100 mM in water (prepare fresh).

  • Reaction Setup: In a microcentrifuge tube, combine the following in order:

    • Alkyne-modified protein (to a final concentration of 1-10 mg/mL).

    • Reaction buffer.

    • This compound (a 2 to 10-fold molar excess over the protein).

  • Prepare Catalyst Premix: In a separate tube, premix CuSO₄ and THPTA in a 1:5 molar ratio.

  • Initiate the Reaction:

    • Add the CuSO₄/THPTA premix to the protein/azide mixture (final copper concentration of 0.1-1 mM).

    • Add the freshly prepared sodium ascorbate solution to initiate the reaction (final concentration of 1-5 mM).

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.

  • Purification: Purify the labeled protein from excess dye and catalyst components using a size-exclusion chromatography column (e.g., a desalting column).

Workflow for CuAAC Protein Labeling:

G cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_purification Purification prep_protein Alkyne-Modified Protein mix_prot_azide Combine Protein & Azide prep_protein->mix_prot_azide prep_azide This compound prep_azide->mix_prot_azide prep_catalyst CuSO4/THPTA Premix add_catalyst Add Catalyst Premix prep_catalyst->add_catalyst prep_reductant Fresh Sodium Ascorbate add_reductant Add Sodium Ascorbate (Initiate Reaction) prep_reductant->add_reductant mix_prot_azide->add_catalyst add_catalyst->add_reductant incubate Incubate (RT, 1-4h) add_reductant->incubate purify Size-Exclusion Chromatography incubate->purify

CuAAC Protein Labeling Workflow
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Oligonucleotide Labeling

SPAAC is a copper-free click chemistry reaction that is particularly useful for labeling biomolecules in environments where copper is cytotoxic. This protocol describes the labeling of an azide-modified oligonucleotide with a cyclooctyne-containing Sulfo-Cy5 derivative (e.g., Sulfo-Cy5-DBCO).

Materials:

  • Azide-modified oligonucleotide

  • Sulfo-Cy5-DBCO (or other strained alkyne derivative)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • HPLC for purification

Procedure:

  • Prepare Reagent Stock Solutions:

    • Azide-modified oligonucleotide: Dissolve in nuclease-free water to a desired concentration (e.g., 100 µM).

    • Sulfo-Cy5-DBCO: 10 mM in DMSO.

  • Reaction Setup: In a microcentrifuge tube, combine:

    • Azide-modified oligonucleotide.

    • Reaction buffer.

    • Sulfo-Cy5-DBCO (a 2 to 5-fold molar excess over the oligonucleotide).

  • Incubation: Gently mix the reaction and incubate at room temperature for 2-12 hours, or at 37°C for faster reaction, protected from light. Reaction times may need to be optimized depending on the specific strained alkyne used.

  • Purification: Purify the labeled oligonucleotide from excess dye using reverse-phase HPLC.

Logical Relationship for SPAAC Reaction:

G Azide Azide-Modified Biomolecule Reaction Strain-Promoted Azide-Alkyne Cycloaddition (Copper-Free) Azide->Reaction Alkyne Sulfo-Cy5 Strained Alkyne (e.g., DBCO) Alkyne->Reaction Product Labeled Biomolecule (Stable Triazole Linkage) Reaction->Product

References

Sulfo-Cy5 Azide: A Technical Guide to Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the proper storage and stability of Sulfo-Cy5 azide (B81097), a widely used fluorescent dye in click chemistry and bioconjugation. Adherence to these guidelines is critical for ensuring the reagent's performance, reproducibility of experimental results, and preventing its degradation.

Core Storage and Stability Data

Proper storage is paramount to maintaining the chemical integrity and fluorescent properties of Sulfo-Cy5 azide. The following table summarizes the recommended storage conditions and stability for the compound in both solid and solution forms.

FormStorage TemperatureDurationLight ConditionsAdditional Notes
Solid (Lyophilized Powder) -20°C[1][2][3][4]12 to 24 months[1][2][3][4]Protect from light[1][2]Should be stored desiccated.[5] Can be shipped at ambient temperature for short periods (up to 3 weeks).[1][2][4]
Stock Solutions -20°CUp to 1 month[6][7]Protect from light[6][7]Long-term storage in solution is not recommended.[1] Aliquot to avoid repeated freeze-thaw cycles.
-80°CUp to 6 months[6][7]Protect from light[6][7]Preferred method for longer-term storage of solutions. Aliquot to avoid repeated freeze-thaw cycles.

Understanding Degradation Pathways

The stability of cyanine (B1664457) dyes like this compound is primarily compromised by photooxidation. The polymethine chain, responsible for the dye's fluorescent properties, is susceptible to cleavage by reactive oxygen species (ROS), particularly singlet oxygen.[2][6] This process leads to a loss of conjugation and, consequently, a loss of fluorescence.

Experimental Protocols

Reconstitution of this compound

Objective: To prepare a stock solution of this compound for use in labeling reactions.

Materials:

Procedure:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Add the desired volume of anhydrous DMSO or DMF to the vial to achieve the target concentration (e.g., 10 mM).

  • Vortex the vial thoroughly until the powder is completely dissolved.

  • Briefly centrifuge the vial to collect the solution at the bottom.

  • For applications requiring an aqueous environment, further dilutions can be made in a buffer of choice. Note that this compound is highly water-soluble.[1][8]

  • Store the stock solution as recommended in the table above, protected from light.

Assessment of this compound Stability by UV-Vis Spectroscopy

Objective: To monitor the stability of a this compound solution over time by measuring its absorbance.

Materials:

  • This compound stock solution

  • Appropriate solvent/buffer

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a solution of this compound in the desired solvent or buffer at a known concentration.

  • Measure the initial absorbance spectrum of the solution, paying close attention to the absorbance maximum (λmax) around 646 nm.

  • Store the solution under the desired test conditions (e.g., different temperatures, light exposures).

  • At specified time intervals, re-measure the absorbance spectrum of the solution.

  • A decrease in the absorbance at the λmax indicates degradation of the dye.

  • The percentage of remaining dye can be calculated as: (Absorbance at time x / Initial Absorbance) * 100.

Visualized Workflows and Pathways

G Figure 1. Recommended Handling and Storage Workflow for this compound cluster_receipt Receival and Initial Storage cluster_prep Solution Preparation cluster_storage Solution Storage cluster_use Experimental Use receipt Receive this compound (Solid) store_solid Store at -20°C in the dark and desiccated receipt->store_solid equilibrate Equilibrate vial to room temperature store_solid->equilibrate reconstitute Reconstitute in anhydrous DMSO or DMF equilibrate->reconstitute aliquot Aliquot into single-use tubes reconstitute->aliquot short_term Short-term storage at -20°C (up to 1 month) aliquot->short_term For frequent use long_term Long-term storage at -80°C (up to 6 months) aliquot->long_term For infrequent use use Use in experiment short_term->use long_term->use

Caption: Recommended handling and storage workflow for this compound.

G Figure 2. Conceptual Degradation Pathway of Cyanine Dyes cluster_reactants Reactants cluster_trigger Trigger cluster_products Products cy5 Sulfo-Cy5 (Fluorescent) degraded Cleaved Polymethine Chain (Non-fluorescent products) cy5->degraded reacts with ros Reactive Oxygen Species (e.g., Singlet Oxygen) ros->degraded causes cleavage light Light Exposure light->ros generates

Caption: Conceptual degradation pathway of cyanine dyes.

References

The Decisive Advantage: A Technical Guide to Sulfonated Cyanine Dyes in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate landscape of modern biological research and pharmaceutical development, the precision and reliability of fluorescent probes are paramount. Among the vast arsenal (B13267) of available fluorophores, sulfonated cyanine (B1664457) dyes have emerged as a superior class of reagents, offering significant advantages for researchers and scientists. This technical guide provides an in-depth exploration of the core benefits of utilizing sulfonated cyanine dyes, complete with quantitative data, detailed experimental protocols, and illustrative diagrams to empower your research endeavors.

The Core Advantages of Sulfonation: Enhanced Solubility and Reduced Aggregation

The primary distinction and key advantage of sulfonated cyanine dyes lie in the covalent attachment of one or more sulfonate (SO₃⁻) groups to the cyanine core structure. This seemingly minor modification has profound and highly beneficial consequences for a wide range of applications.

Enhanced Aqueous Solubility: The introduction of negatively charged sulfonate groups dramatically increases the hydrophilicity of the dye molecule.[1][2] This enhanced water solubility is a critical feature, as it allows for direct use in aqueous buffers without the need for organic co-solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[3][4] This is particularly crucial when working with sensitive biological macromolecules, such as proteins and antibodies, which can be denatured or functionally compromised by the presence of organic solvents.

Reduced Aggregation: Non-sulfonated cyanine dyes, due to their planar aromatic structures, have a tendency to aggregate in aqueous environments. This aggregation can lead to fluorescence quenching, altered spectral properties, and non-specific binding, thereby compromising the accuracy and reproducibility of experimental results. The electrostatic repulsion between the negatively charged sulfonate groups in sulfonated cyanine dyes effectively minimizes this aggregation, ensuring a more homogenous and reliable staining pattern.[2][4]

Simplified Labeling Protocols: The high water solubility of sulfonated cyanine dyes streamlines the bioconjugation process. Labeling reactions can be performed directly in aqueous buffers, simplifying the protocol and reducing the number of handling steps.[4] This not only saves time but also minimizes the potential for sample loss and variability.

Quantitative Comparison: Sulfonated vs. Non-Sulfonated Cyanine Dyes

While the primary advantage of sulfonation lies in improved solubility and reduced aggregation, it is important to note that the core spectral properties of the cyanine fluorophore remain largely unchanged. The spectral characteristics of sulfonated and non-sulfonated cyanine dyes are nearly identical, allowing for their interchangeable use in many applications from a purely spectral standpoint.[2][4] However, some studies suggest that sulfonation can lead to slight improvements in quantum yield and photostability.[5]

Below is a summary of the spectral properties for common cyanine dye pairs:

Dye PairExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Key Advantages of Sulfonated Version
Cy3 vs. Sulfo-Cy3 ~550~570~150,000~0.15High water solubility, reduced aggregation[6][7]
Cy5 vs. Sulfo-Cy5 ~650~670~250,000~0.27High water solubility, reduced aggregation, ideal for protein and antibody labeling in aqueous buffers[8][9]
Cy7 vs. Sulfo-Cy7 ~750~776~250,000~0.12High water solubility, ideal for in vivo imaging due to reduced non-specific binding and deep tissue penetration[5][10]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing sulfonated cyanine dyes.

Protocol 1: Antibody Labeling with Sulfo-Cyanine5 NHS Ester

This protocol describes the covalent labeling of an antibody with an amine-reactive sulfonated cyanine dye.

Materials:

  • Purified antibody (1-10 mg/mL in amine-free buffer, e.g., PBS)

  • Sulfo-Cyanine5 NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.5-9.5

  • Quenching Reagent: 1 M Tris-HCl, pH 8.0

  • Purification Column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • 1.5 mL microcentrifuge tubes

Procedure:

  • Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against 1X PBS (pH 7.2-7.4).

  • Dye Preparation: Immediately before use, allow the vial of Sulfo-Cyanine5 NHS ester to warm to room temperature. Prepare a 10 mg/mL stock solution in anhydrous DMSO.

  • Reaction Setup:

    • Adjust the pH of the antibody solution to 8.5-9.0 by adding 1/10th volume of 1 M sodium bicarbonate buffer.

    • Calculate the required volume of the dye stock solution to achieve a 10:1 to 20:1 molar ratio of dye to antibody.

    • Add the calculated volume of the dye stock solution to the antibody solution while gently vortexing.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Quenching (Optional): To stop the reaction, add 1/10th volume of 1 M Tris-HCl, pH 8.0 and incubate for 15 minutes.

  • Purification: Separate the labeled antibody from the unreacted dye using a desalting column according to the manufacturer's instructions.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and ~650 nm (for Sulfo-Cy5). An optimal DOL is typically between 2 and 7.[11]

Protocol 2: Immunofluorescence Staining of Cultured Cells

This protocol outlines the use of a sulfonated cyanine dye-conjugated secondary antibody for visualizing a target protein in fixed cells.

Materials:

  • Cells grown on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 4% Paraformaldehyde in PBS

  • Permeabilization Solution: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 1% BSA in PBS

  • Primary antibody specific to the target protein

  • Sulfonated cyanine dye-conjugated secondary antibody (e.g., Sulfo-Cy5 goat anti-mouse IgG)

  • Mounting medium with DAPI

Procedure:

  • Cell Fixation: Wash cells with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash cells three times with PBS and block with 1% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody in blocking buffer and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash cells three times with PBS. Dilute the sulfonated cyanine dye-conjugated secondary antibody in blocking buffer and incubate for 1 hour at room temperature, protected from light.

  • Mounting: Wash cells three times with PBS. Mount the coverslips onto microscope slides using mounting medium containing DAPI for nuclear counterstaining.

  • Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for DAPI and the sulfonated cyanine dye.[12][13]

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key applications of sulfonated cyanine dyes.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

Sulfonated cyanine dye-labeled antibodies are frequently used to visualize components of critical signaling pathways like the EGFR pathway, which is often dysregulated in cancer.[8][11]

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits Sos Sos Grb2->Sos Activates Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

EGFR signaling cascade leading to cell proliferation.
Workflow for In Vivo Tumor Imaging

The high brightness and near-infrared emission of certain sulfonated cyanine dyes (e.g., Sulfo-Cy7) make them ideal for deep-tissue in vivo imaging.[14][15][16]

InVivo_Imaging_Workflow A Tumor Model Preparation (e.g., Xenograft in mouse) C Probe Administration (e.g., Intravenous injection) A->C B Probe Preparation (e.g., Sulfo-Cy7 conjugated antibody) B->C D In Vivo Imaging (e.g., IVIS Spectrum at various time points) C->D E Data Acquisition & Analysis (Quantify fluorescence intensity in tumor vs. background) D->E F Ex Vivo Organ Analysis (Confirm probe distribution) E->F

Typical workflow for in vivo tumor imaging using a sulfonated cyanine dye probe.
Experimental Workflow for FRET Imaging

Sulfonated cyanine dyes, such as Cy3 and Cy5, are a popular donor-acceptor pair for Förster Resonance Energy Transfer (FRET) studies to investigate protein-protein interactions.[3][6]

FRET_Workflow A Sample Preparation (e.g., Cells expressing two interacting proteins) C Immunostaining A->C B Antibody Labeling (Protein 1 with Sulfo-Cy3 (Donor) Protein 2 with Sulfo-Cy5 (Acceptor)) B->C D Image Acquisition (Donor, Acceptor, and FRET channels) C->D E Acceptor Photobleaching D->E F Post-Bleach Image Acquisition (Donor channel) E->F G FRET Efficiency Calculation (Based on donor dequenching) F->G

Workflow for a FRET experiment using acceptor photobleaching with sulfonated cyanine dyes.

References

Methodological & Application

Application Notes and Protocols for Sulfo-Cy5 Azide Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy5 azide (B81097) is a water-soluble, far-red fluorescent dye ideal for labeling proteins and other biomolecules.[1] Its high water solubility makes it particularly suitable for labeling sensitive proteins that may be prone to denaturation in the presence of organic co-solvents.[2] The azide group enables covalent conjugation to proteins through "click chemistry," a set of highly efficient and specific reactions. This document provides detailed protocols for two primary methods of protein labeling using Sulfo-Cy5: a common amine-reactive labeling method using a related NHS ester and the more specific azide-reactive click chemistry methods.

Sulfo-Cy5 exhibits a maximum excitation at approximately 650 nm and a maximum emission at around 670 nm, placing its fluorescence in the far-red region of the spectrum. This is advantageous for biological imaging due to reduced autofluorescence from cellular components.[3]

Labeling Chemistries

There are two primary strategies for labeling proteins with Sulfo-Cy5 derivatives:

  • Amine-Reactive Labeling (via Sulfo-Cy5 NHS Ester): This is a widely used method that targets primary amines (the N-terminus and the side chain of lysine (B10760008) residues) on the protein surface. While the user requested information on Sulfo-Cy5 azide, detailed protocols are more readily available for the analogous Sulfo-Cy5 NHS ester. This method is robust and effective for general protein labeling.

  • Azide-Reactive Labeling (via Click Chemistry): This approach utilizes the azide group on Sulfo-Cy5 to react with a protein that has been pre-modified to contain an alkyne or a strained cyclooctyne (B158145) group. This method offers high specificity and bioorthogonality.

    • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient reaction between an azide and a terminal alkyne, catalyzed by copper(I).

    • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click chemistry reaction between an azide and a strained cyclooctyne (e.g., DBCO or BCN), which is ideal for in vivo applications where copper toxicity is a concern.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for Sulfo-Cy5 labeling and characterization.

Table 1: Spectroscopic Properties of Sulfo-Cy5

ParameterValueReference
Maximum Excitation (λmax)~650 nm[5]
Maximum Emission (λem)~670 nm[3]
Molar Extinction Coefficient (ε)250,000 cm⁻¹M⁻¹[5]
Correction Factor at 280 nm (CF₂₈₀)0.04[5]

Table 2: Recommended Reaction Parameters for Protein Labeling

ParameterAmine-Reactive Labeling (NHS Ester)CuAAC Click ChemistrySPAAC Click Chemistry
Protein Concentration 2-10 mg/mL1-5 mg/mL1-5 mg/mL
Molar Ratio (Dye:Protein) 5:1 to 20:1 (optimal is often 6:1 to 10:1)4-50 fold excess of dye10-100 fold excess of dye
Reaction Buffer 1X PBS or 0.1 M Sodium Bicarbonate, pH 8.5-9.0PBS, pH 7.2-7.4PBS, pH 7.4
Reaction Time 30-60 minutes30-60 minutes3-12 hours (or overnight)
Temperature Room Temperature or 37°CRoom TemperatureRoom Temperature or 4°C

Experimental Protocols

Protocol 1: Amine-Reactive Protein Labeling with Sulfo-Cy5 NHS Ester

This protocol is adapted for a typical IgG antibody but can be modified for other proteins.

Materials:

  • Protein (e.g., IgG) in an amine-free buffer (e.g., 1X PBS, pH 7.2-7.4)

  • Sulfo-Cy5 NHS ester

  • Anhydrous DMSO or DMF

  • 1 M Sodium Bicarbonate solution, pH 8.5-9.0

  • Purification column (e.g., Sephadex G-25 spin column)

  • 1X PBS, pH 7.2-7.4

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is at a concentration of 2-10 mg/mL in an amine-free buffer like PBS. If the buffer contains primary amines (e.g., Tris or glycine), the protein must be dialyzed against PBS.[6]

    • For optimal labeling, adjust the pH of the protein solution to 8.5-9.0 by adding a small volume of 1 M Sodium Bicarbonate.[6][7]

  • Prepare the Dye Stock Solution:

    • Immediately before use, dissolve the Sulfo-Cy5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[5]

  • Conjugation Reaction:

    • Calculate the required volume of the dye solution for the desired molar ratio (e.g., 10:1 dye to protein).

    • Add the calculated volume of the dye solution to the protein solution while gently vortexing.

    • Incubate the reaction for 30-60 minutes at room temperature with continuous mixing.[6]

  • Purification of the Conjugate:

    • Prepare a Sephadex G-25 spin column according to the manufacturer's instructions.

    • Load the reaction mixture onto the column.

    • Elute the labeled protein by centrifugation, following the column-specific protocol. The labeled protein will elute first, while the smaller, unconjugated dye molecules will be retained.[6][8]

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and ~650 nm (A_max).

    • Calculate the protein concentration:

      • Protein Conc. (M) = [A₂₈₀ - (A_max × 0.04)] / ε_protein

      • Where ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., 210,000 M⁻¹cm⁻¹ for IgG).[5]

    • Calculate the dye concentration:

      • Dye Conc. (M) = A_max / 250,000

    • Calculate the DOL:

      • DOL = Dye Conc. / Protein Conc.

    • The optimal DOL for most antibodies is between 2 and 10.[6][9]

Protocol 2: General Protocol for CuAAC Labeling of Alkyne-Modified Proteins

Materials:

  • Alkyne-modified protein in PBS

  • This compound

  • Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)

  • THPTA ligand solution (e.g., 100 mM in water)

  • Sodium Ascorbate (B8700270) solution (e.g., 300 mM in water, freshly prepared)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Reaction Mixture:

    • In a microfuge tube, combine the alkyne-modified protein (1-5 mg/mL final concentration) with PBS.

    • Add the this compound to the desired final concentration (e.g., 4-50 fold molar excess over the protein).[10]

    • Add the THPTA ligand solution (final concentration ~100 µM).

    • Add the CuSO₄ solution (final concentration ~20 µM).

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate solution to initiate the click reaction (final concentration ~300 µM).[10]

    • Vortex briefly to mix.

  • Incubation:

    • Protect the reaction from light and incubate for 30-60 minutes at room temperature.[10]

  • Purification:

    • Purify the labeled protein using a Sephadex G-25 spin column as described in Protocol 1.

Protocol 3: General Protocol for SPAAC Labeling of DBCO-Modified Proteins

Materials:

  • DBCO-modified protein in PBS

  • This compound

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Reaction Mixture:

    • Combine the DBCO-modified protein (1-5 mg/mL final concentration) with this compound in PBS. A 10- to 100-fold molar excess of the azide is recommended.

  • Incubation:

    • Incubate the reaction for 3-12 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Purify the labeled protein using a Sephadex G-25 spin column as described in Protocol 1.

Diagrams

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis protein Protein Solution (Amine-Free Buffer) conjugation Conjugation (Incubation) protein->conjugation dye Sulfo-Cy5 Stock (NHS Ester or Azide) dye->conjugation purify Size-Exclusion Chromatography conjugation->purify dol DOL Calculation (Spectrophotometry) purify->dol final_product Labeled Protein Conjugate dol->final_product click_chemistry_reaction cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product protein_alkyne Protein-Alkyne labeled_protein Sulfo-Cy5 Labeled Protein (Stable Triazole Linkage) protein_alkyne->labeled_protein + sulfo_cy5_azide Sulfo-Cy5-Azide sulfo_cy5_azide->labeled_protein catalyst Cu(I) catalyst->labeled_protein CuAAC spaac_reaction cluster_product_spaac Product protein_dbco Protein-DBCO (Strained Alkyne) labeled_protein_spaac Sulfo-Cy5 Labeled Protein (Stable Triazole Linkage) protein_dbco->labeled_protein_spaac + sulfo_cy5_azide_spaac Sulfo-Cy5-Azide sulfo_cy5_azide_spaac->labeled_protein_spaac nocatalyst No Catalyst (Copper-Free)

References

Application Notes and Protocols: Copper-Catalyzed Click Chemistry with Sulfo-Cy5 Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Copper-Catalyzed Sulfo-Cy5 Azide (B81097) Click Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and specific method for covalently labeling biomolecules.[1][2][3] This reaction forms a stable triazole linkage between an azide-functionalized molecule and an alkyne-functionalized molecule. Sulfo-Cy5 azide is a water-soluble, far-red fluorescent dye that is ideal for bioconjugation in aqueous environments.[4][5][6] Its sulfonate groups enhance water solubility and reduce the fluorescence quenching often caused by dye aggregation, making it a superior choice for labeling sensitive biomolecules like proteins and nucleic acids.[5][7] The bright and photostable fluorescence of Sulfo-Cy5, with excitation and emission maxima around 648 nm and 671 nm respectively, allows for sensitive detection in biological samples with minimal background autofluorescence.[4]

This document provides detailed protocols and data for the application of copper-catalyzed click chemistry with this compound in research and drug development.

Key Applications:

  • Fluorescent Labeling of Biomolecules: Covalently attach Sulfo-Cy5 to proteins, peptides, nucleic acids, and other biomolecules for visualization and quantification.[8]

  • Cellular and in vivo Imaging: Utilize the far-red fluorescence of Sulfo-Cy5 for imaging in cells and tissues with deep tissue penetration and low autofluorescence.[9]

  • Drug Development and Delivery: Track the localization and biodistribution of drug candidates or delivery vehicles by conjugating them with Sulfo-Cy5.

  • High-Throughput Screening: Develop fluorescent assays for screening molecular interactions and enzymatic activity.

Data Presentation: Optimizing Reaction Conditions

The efficiency of the CuAAC reaction is influenced by several factors, including the choice of ligand, the concentrations of copper and ligand, and the reaction time. The following tables summarize quantitative data from studies on CuAAC to provide a basis for optimizing your labeling experiments.

Table 1: Comparison of Common Ligands for CuAAC

LigandRecommended Ligand:Cu RatioKey AdvantagesPotential Drawbacks
TBTA (Tris(benzyltriazolylmethyl)amine)1:1 to 2:1High reaction rates in organic and mixed aqueous/organic solvents.Poorly soluble in purely aqueous solutions.
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)5:1Excellent water solubility, accelerates the reaction and protects biomolecules from oxidative damage.[10]Can be inhibitory at very high concentrations.
BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid)1:1 to 2:1High reaction rates and good water solubility.

Note: The optimal ligand and its ratio to copper can be application-specific and may require empirical determination.

Table 2: Representative Reaction Conditions and Expected Outcomes for Peptide Labeling

ParameterCondition ACondition BCondition C
Alkyne-Peptide Conc. 100 µM50 µM10 µM
This compound Conc. 150 µM100 µM20 µM
CuSO₄ Conc. 1 mM500 µM100 µM
Ligand (THPTA) Conc. 5 mM2.5 mM500 µM
Sodium Ascorbate (B8700270) Conc. 10 mM5 mM1 mM
Reaction Time 1 hour2 hours4 hours
Temperature Room TemperatureRoom TemperatureRoom Temperature
Expected Yield >95%>90%>80%

This data is synthesized from typical bioconjugation protocols and may vary depending on the specific biomolecule and reaction conditions. Optimization is recommended for novel applications.[11]

Signaling Pathways and Experimental Workflows

Reaction Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The diagram below illustrates the generally accepted catalytic cycle for the CuAAC reaction. The process is initiated by the reduction of Cu(II) to the active Cu(I) species by a reducing agent, typically sodium ascorbate. The Cu(I) then coordinates with the terminal alkyne to form a copper-acetylide intermediate. This intermediate then reacts with the azide to form a six-membered cupracycle, which subsequently rearranges and releases the triazole product, regenerating the Cu(I) catalyst.

CuAAC_Mechanism CuII Cu(II)SO₄ CuI Cu(I) CuII->CuI Reduction Cu_Acetylide Cu(I)-Acetylide Intermediate CuI->Cu_Acetylide Ascorbate Sodium Ascorbate Ascorbate->CuII Alkyne R₁-Alkyne Alkyne->Cu_Acetylide Azide R₂-Azide Cupracycle Six-membered Cupracycle Azide->Cupracycle Cu_Acetylide->Cupracycle Cupracycle->CuI Catalyst Regeneration Triazole 1,4-Disubstituted Triazole Product Cupracycle->Triazole

Caption: Catalytic cycle of the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

General Experimental Workflow for Labeling Biomolecules

The following diagram outlines a typical workflow for labeling an alkyne-modified biomolecule with this compound. This process involves preparation of reagents, the click reaction itself, and subsequent purification of the labeled conjugate.

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Click Reaction cluster_purification 3. Purification and Analysis Prep_Biomolecule Prepare Alkyne-modified Biomolecule Solution Combine Combine Biomolecule, Azide, and Catalyst Premix Prep_Biomolecule->Combine Prep_Azide Prepare Sulfo-Cy5 Azide Stock Solution Prep_Azide->Combine Prep_Catalyst Prepare Catalyst Premix (CuSO₄ + Ligand) Prep_Catalyst->Combine Prep_Reductant Prepare fresh Sodium Ascorbate Solution Initiate Initiate reaction by adding Sodium Ascorbate Prep_Reductant->Initiate Combine->Initiate Incubate Incubate at Room Temperature (1-4 hours) Initiate->Incubate Purify Purify Conjugate (e.g., SEC, Dialysis) Incubate->Purify Analyze Analyze Product (e.g., SDS-PAGE, LC-MS) Purify->Analyze Store Store Labeled Conjugate Analyze->Store

Caption: A generalized workflow for the fluorescent labeling of biomolecules using CuAAC.

Experimental Protocols

Protocol 1: General Labeling of an Alkyne-Modified Protein with this compound

This protocol provides a starting point for labeling proteins. Optimal concentrations and reaction times should be determined empirically for each specific protein.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • This compound

  • Copper(II) Sulfate (CuSO₄)

  • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) ligand

  • Sodium Ascorbate

  • Degassed, deionized water

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in degassed, deionized water.

    • CuSO₄: Prepare a 100 mM stock solution in deionized water.

    • THPTA: Prepare a 500 mM stock solution in deionized water.

    • Sodium Ascorbate: Prepare a fresh 100 mM stock solution in degassed, deionized water immediately before use.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-10 mg/mL.

    • Add the this compound stock solution to a final concentration of 2-5 molar equivalents relative to the protein.

    • Prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. Add the premix to the reaction mixture to a final copper concentration of 1 mM.

    • Gently mix the components.

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 5-10 mM.

    • Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Purification:

    • Remove the unreacted dye and catalyst components by size-exclusion chromatography, dialysis, or another suitable purification method.

  • Analysis and Storage:

    • Confirm labeling by SDS-PAGE with fluorescence imaging and/or mass spectrometry.

    • Store the purified, labeled protein at 4°C or -20°C, protected from light.

Protocol 2: Labeling of Alkyne-Modified Oligonucleotides

This protocol is adapted for the labeling of nucleic acids.

Materials:

  • Alkyne-modified oligonucleotide

  • This compound

  • Copper(II) Sulfate (CuSO₄)

  • TBTA (Tris(benzyltriazolylmethyl)amine) ligand (if using organic co-solvents) or THPTA for aqueous reactions

  • Sodium Ascorbate

  • DMSO (if using TBTA)

  • Degassed, deionized water or appropriate buffer

  • Ethanol (B145695) for precipitation

Procedure:

  • Preparation of Stock Solutions:

    • Alkyne-Oligonucleotide: Dissolve in water or buffer to a concentration of 100-500 µM.

    • This compound: Prepare a 10 mM stock solution in water or DMSO.

    • Catalyst System:

      • For THPTA: Prepare a premix of CuSO₄ and THPTA (1:5 ratio) in water.

      • For TBTA: Prepare a 10 mM solution of the pre-formed Cu(I)-TBTA complex in DMSO/t-butanol.[3]

    • Sodium Ascorbate: Prepare a fresh 100 mM stock solution in water.

  • Reaction Setup:

    • To the alkyne-oligonucleotide solution, add 5-10 equivalents of the this compound stock solution.

    • Add the catalyst system to a final copper concentration of 0.5-1 mM.

    • Add sodium ascorbate to a final concentration of 5-10 mM.

    • If necessary, add DMSO to a final concentration of 10-50% to ensure solubility of all components.

  • Incubation:

    • Incubate the reaction at room temperature for 2-4 hours.

  • Purification:

    • Precipitate the labeled oligonucleotide by adding 3 volumes of cold ethanol and incubating at -20°C for at least 1 hour.

    • Centrifuge to pellet the oligonucleotide, wash with 70% ethanol, and air dry.

    • Alternatively, purify by HPLC or gel electrophoresis.

  • Analysis:

    • Confirm labeling by gel electrophoresis with fluorescence imaging or by mass spectrometry.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Inactive catalyst (Cu(II) instead of Cu(I))Ensure fresh sodium ascorbate is used. Degas all aqueous solutions to minimize oxidation of Cu(I).
Low concentration of reactantsIncrease the concentration of the alkyne-biomolecule and/or the this compound.
Inefficient ligandTry a different ligand (e.g., THPTA for aqueous reactions). Optimize the ligand-to-copper ratio.
Protein Precipitation High concentration of organic co-solventMinimize the use of organic solvents. Use a water-soluble ligand like THPTA.
Oxidative damage to the proteinUse a higher ligand-to-copper ratio (e.g., 5:1 THPTA:Cu) to protect the protein.[10]
High Background Fluorescence Incomplete removal of unreacted dyeEnsure thorough purification of the labeled conjugate.

Conclusion

Copper-catalyzed click chemistry with this compound is a robust and versatile method for the fluorescent labeling of a wide range of biomolecules. By carefully selecting the reaction components and optimizing the conditions, researchers can achieve high labeling efficiencies for various applications in biological research and drug development. The protocols and data provided in these notes serve as a comprehensive guide to aid in the successful implementation of this powerful bioconjugation technique.

References

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Sulfo-Cy5 Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal ligation reaction that enables the covalent labeling of biomolecules in complex biological systems. This copper-free click chemistry reaction occurs between a cyclooctyne (B158145) (such as DBCO or BCN) and an azide (B81097), forming a stable triazole linkage.[1][2][3] The reaction is highly specific and proceeds efficiently under physiological conditions, making it ideal for labeling live cells, proteins, and other biomolecules without the need for a cytotoxic copper catalyst.[1][3]

Sulfo-Cy5 azide is a bright, photostable, and hydrophilic fluorescent dye.[4] Its sulfonate groups enhance water solubility, making it particularly well-suited for labeling proteins and other biomolecules in aqueous environments with minimal use of organic co-solvents.[4] The hydrophilicity of Sulfo-Cy5 also helps to minimize non-specific binding and aggregation, leading to improved signal-to-noise ratios in imaging and flow cytometry applications.

These application notes provide detailed protocols for the use of this compound in SPAAC-mediated labeling of proteins and cells.

Key Features of SPAAC with this compound

  • Bioorthogonal: The azide and cyclooctyne functional groups are abiotic and do not cross-react with other functional groups present in biological systems.

  • Copper-Free: Eliminates the cytotoxicity associated with copper catalysts, making it suitable for live-cell imaging and in vivo studies.[1][3]

  • High Specificity: The reaction is highly selective between the azide and the cyclooctyne.

  • Excellent Kinetics: SPAAC reactions with cyclooctynes like DBCO proceed rapidly at physiological temperatures and pH.

  • Hydrophilic and Bright Signal: Sulfo-Cy5 is a water-soluble, far-red fluorescent dye with high quantum yield, providing a strong and stable signal for detection.[4]

Data Presentation

Table 1: Spectral Properties of this compound
PropertyValue
Excitation Maximum (λex)~646 nm
Emission Maximum (λem)~662 nm
Molar Extinction Coefficient~250,000 cm⁻¹M⁻¹
Quantum YieldHigh
SolubilityHigh in aqueous buffers
Table 2: Second-Order Rate Constants for SPAAC Reactions

The following table presents representative second-order rate constants for the reaction of a sulfo-DBCO amine with an azide, which serves as a model for the reaction with this compound. Rates are influenced by buffer, pH, and temperature.

Buffer (pH)Temperature (°C)Rate Constant (M⁻¹s⁻¹)
PBS (7.4)250.32 - 0.85
HEPES (7.4)250.55 - 1.22
PBS (7.4)37Higher than at 25°C
HEPES (7.4)37Higher than at 25°C

Data adapted from studies on sulfo-DBCO amine reactions, which are expected to be comparable to reactions with other DBCO-functionalized biomolecules.[5] Higher pH values generally lead to increased reaction rates.[6]

Table 3: Recommended Reagent Concentrations and Incubation Times
ApplicationCyclooctyne-Modified BiomoleculeThis compound ConcentrationIncubation TimeIncubation Temperature
Cell Surface Labeling1 - 10 µM5 - 25 µM30 - 60 minRoom Temperature or 37°C
Intracellular Labeling1 - 10 µM (metabolically incorporated)1 - 10 µM30 - 120 min37°C
Protein Labeling (in vitro)1 - 10 µM (e.g., 1 mg/mL)1.5 - 5 molar excess1 - 4 hoursRoom Temperature or 4°C

Experimental Protocols

Protocol 1: Cell Surface Protein Labeling

This protocol describes the labeling of cell surface proteins that have been modified to contain a cyclooctyne group, for example, through metabolic incorporation of an unnatural amino acid.

Materials:

  • Cyclooctyne-modified cells (e.g., DBCO-modified)

  • This compound

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4 (azide-free)

  • Cell culture medium

  • Fetal Bovine Serum (FBS)

  • Microcentrifuge tubes

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Preparation:

    • Culture cells expressing the cyclooctyne-modified protein of interest to the desired confluency.

    • Gently wash the cells twice with 1X PBS (azide-free) to remove any residual media.

  • Preparation of this compound Staining Solution:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Dilute the this compound stock solution in cell culture medium (without FBS) to a final concentration of 5-25 µM.

  • Labeling Reaction:

    • Add the this compound staining solution to the cells.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Washing:

    • Remove the staining solution and wash the cells three times with 1X PBS (azide-free) to remove any unbound dye.

  • Imaging/Analysis:

    • Image the cells using a fluorescence microscope with appropriate filters for Cy5 (e.g., Ex/Em: 640/670 nm). Alternatively, analyze the cells by flow cytometry.

Protocol 2: Intracellular Protein Labeling

This protocol is for labeling intracellular proteins that have been modified with a cyclooctyne group.

Materials:

  • Cyclooctyne-modified cells

  • This compound

  • Anhydrous DMSO

  • PBS, pH 7.4 (azide-free)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • DAPI or Hoechst stain (optional, for nuclear counterstaining)

Procedure:

  • Cell Preparation and Fixation:

    • Culture and wash cyclooctyne-modified cells as described in Protocol 1.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Permeabilization:

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Labeling Reaction:

    • Prepare a 1-10 µM solution of this compound in PBS.

    • Add the staining solution to the permeabilized cells and incubate for 30-120 minutes at room temperature, protected from light.

  • Washing and Counterstaining:

    • Wash the cells three times with PBS.

    • (Optional) Incubate with a nuclear counterstain like DAPI for 5 minutes.

    • Wash the cells twice with PBS.

  • Imaging:

    • Mount the coverslips and image the cells with a fluorescence microscope.

Protocol 3: In Vitro Protein Labeling

This protocol outlines the labeling of a purified protein that has been modified to contain a cyclooctyne group.

Materials:

  • Cyclooctyne-modified protein (1-10 µM in azide-free buffer)

  • This compound

  • Anhydrous DMSO

  • Reaction buffer (e.g., PBS or HEPES, pH 7.4, azide-free)

  • Size-exclusion chromatography (SEC) column or dialysis cassette for purification

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Ensure the purified protein is in an azide-free buffer.

  • Labeling Reaction:

    • Add a 1.5 to 5-fold molar excess of this compound to the protein solution.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.

  • Purification of the Labeled Protein:

    • Remove the unreacted this compound by size-exclusion chromatography (SEC) or dialysis.

    • For SEC, use a resin with an appropriate molecular weight cutoff for your protein.

    • For dialysis, use a membrane with a suitable molecular weight cutoff (e.g., 10 kDa) and perform dialysis against a large volume of PBS at 4°C with several buffer changes.

  • Characterization of the Conjugate:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and 646 nm (for Sulfo-Cy5).

    • The DOL can be calculated using the following formula: DOL = (A₆₄₆ × ε_protein) / [(A₂₈₀ - (A₆₄₆ × CF₂₈₀)) × ε_dye] Where:

      • A₆₄₆ and A₂₈₀ are the absorbances at 646 nm and 280 nm.

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

      • ε_dye is the molar extinction coefficient of Sulfo-Cy5 at 646 nm (~250,000 cm⁻¹M⁻¹).

      • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (typically ~0.05 for Cy5).

Visualizations

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Azide Biomolecule-N₃ (Azide) Product Biomolecule-Triazole-Fluorophore (Stable Conjugate) Azide->Product Strain-Promoted Cycloaddition Cyclooctyne DBCO-Fluorophore (Cyclooctyne) Cyclooctyne->Product

Caption: General mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Cell_Labeling_Workflow cluster_surface Cell Surface Labeling cluster_intracellular Intracellular Labeling A1 1. Culture cyclooctyne- modified cells A2 2. Wash cells with azide-free PBS A1->A2 A3 3. Add this compound staining solution A2->A3 A4 4. Incubate at 37°C A3->A4 A5 5. Wash to remove unbound dye A4->A5 A6 6. Image or analyze A5->A6 B1 1. Culture and wash cyclooctyne-modified cells B2 2. Fix with PFA B1->B2 B3 3. Permeabilize with Triton X-100 B2->B3 B4 4. Add this compound staining solution B3->B4 B5 5. Incubate at RT B4->B5 B6 6. Wash and (optional) counterstain B5->B6 B7 7. Image B6->B7

Caption: Experimental workflow for cell surface and intracellular labeling using SPAAC.

Protein_Labeling_Workflow C1 1. Prepare cyclooctyne-modified protein in azide-free buffer C2 2. Add molar excess of This compound C1->C2 C3 3. Incubate at RT or 4°C C2->C3 C4 4. Purify by SEC or dialysis C3->C4 C5 5. Characterize conjugate (calculate DOL) C4->C5

Caption: Workflow for in vitro labeling of proteins with this compound via SPAAC.

References

Application Notes: Sulfo-Cy5 Azide for Labeling Alkyne-Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The precise and efficient labeling of oligonucleotides with fluorescent dyes is critical for a multitude of applications in molecular biology, diagnostics, and therapeutics.[1][2] Click chemistry, a set of powerful, reliable, and selective reactions, offers a superior method for conjugating biomolecules.[][4] The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent click reaction that forms a stable triazole linkage between an azide (B81097) and a terminal alkyne.[][5][6][7] This method is characterized by high yields, mild reaction conditions, and a tolerance for a broad range of functional groups, making it ideal for labeling sensitive biomolecules like DNA and RNA.[4][7]

Sulfo-Cy5 azide is a water-soluble, bright, and photostable fluorescent dye ideally suited for these applications.[8] Its azide group allows for efficient covalent attachment to oligonucleotides modified with a terminal alkyne. The sulfonate groups enhance its hydrophilicity, preventing aggregation and ensuring compatibility with aqueous biological environments.[8][9] These application notes provide detailed protocols for the labeling of alkyne-modified oligonucleotides with this compound using CuAAC, subsequent purification, and analysis.

Properties of this compound

Sulfo-Cy5 is a near-infrared fluorescent dye that is an analog of Cy5®, making it compatible with a wide range of standard fluorescent instrumentation.[8][10] Its key properties are summarized below.

PropertyValueReference
Excitation Maximum (λmax)~646 - 650 nm[11]
Emission Maximum (λem)~662 - 670 nm[11]
Molar Extinction Coefficient~250,000 M⁻¹cm⁻¹[11][12]
SolubilityHigh in water and aqueous buffers[8]
Reactive GroupAzide (-N₃)[10]
Storage Conditions-20°C in the dark, desiccated[8]

Click Chemistry Labeling Overview

The labeling process involves the reaction of an alkyne-modified oligonucleotide with this compound. This can be achieved primarily through two types of click chemistry: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

  • CuAAC: This method uses a copper(I) catalyst to efficiently ligate terminal alkynes and azides.[][6] It is known for its high efficiency and relatively fast kinetics.[] The use of a copper-stabilizing ligand like Tris(benzyltriazolylmethyl)amine (TBTA) is recommended to prevent damage to the DNA.[7]

  • SPAAC: This is a copper-free click reaction that utilizes a strained cyclooctyne (B158145) instead of a terminal alkyne.[][14] The ring strain drives the reaction forward without the need for a catalyst, making it highly biocompatible for applications in living cells.[][] While SPAAC avoids the potential toxicity of a metal catalyst, it generally has slower reaction kinetics than CuAAC.[]

G General Workflow for Oligonucleotide Labeling cluster_start Starting Materials cluster_reaction Click Reaction cluster_downstream Post-Reaction Processing AlkyneOligo Alkyne-Modified Oligonucleotide ReactionMix Combine Oligo and Dye AlkyneOligo->ReactionMix SulfoCy5 This compound SulfoCy5->ReactionMix CuAAC CuAAC (Add Cu(I) Catalyst + Ligand) ReactionMix->CuAAC Terminal Alkyne SPAAC SPAAC (Requires Strained Alkyne Oligo) ReactionMix->SPAAC Strained Alkyne Purification Purification (e.g., Precipitation, HPLC) CuAAC->Purification SPAAC->Purification Analysis Analysis (Spectrophotometry) Purification->Analysis LabeledOligo Labeled Oligonucleotide Analysis->LabeledOligo G Detailed CuAAC Protocol Workflow start Start step1 1. Dissolve Alkyne-Oligo in Nuclease-Free Water start->step1 step2 2. Add TEAA Buffer and DMSO. Vortex. step1->step2 step3 3. Add Sulfo-Cy5 Azide. Vortex. step2->step3 step4 4. Add fresh Ascorbic Acid. Vortex. step3->step4 step5 5. Degas with Inert Gas (Ar or N2) step4->step5 step6 6. Add Cu(II)-TBTA Catalyst Complex step5->step6 step7 7. Flush Headspace, Cap Tightly, Vortex step6->step7 step8 8. Incubate (RT Overnight or 45°C for 1-2h) Protect from Light step7->step8 step9 9. Proceed to Purification step8->step9 end End step9->end

References

Application Notes: Sulfo-Cy5 Azide for Super-Resolution Microscopy (STORM)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy5 azide (B81097) is a water-soluble, bright, and photostable fluorescent dye ideally suited for super-resolution imaging techniques, particularly Stochastic Optical Reconstruction Microscopy (STORM).[1][2] Its azide functional group allows for covalent attachment to alkyne-modified biomolecules via "click chemistry," a highly efficient and bioorthogonal ligation reaction.[3] This enables the precise labeling of target structures within cells, a crucial prerequisite for high-quality super-resolution imaging. This document provides detailed application notes and protocols for utilizing Sulfo-Cy5 azide in STORM microscopy.

Sulfo-Cy5 is an analog of the popular Cy5 fluorophore and is compatible with standard fluorescence instrumentation.[2] Its excellent photophysical properties, including a high extinction coefficient and good quantum yield, contribute to the high photon output necessary for precise single-molecule localization in STORM.[1][4] The blinking property of Sulfo-Cy5 in the presence of thiols under intense laser irradiation is a key characteristic that makes it a dye of choice for STORM.[1]

Principle of STORM Imaging with this compound

STORM is a single-molecule localization microscopy (SMLM) technique that achieves sub-diffraction-limit resolution by sequentially activating and imaging individual fluorophores.[5] The process relies on the photoswitching of dyes like Sulfo-Cy5 between a fluorescent "on" state and a dark "off" state. By ensuring that only a sparse, optically resolvable subset of fluorophores is in the "on" state at any given moment, their precise locations can be determined by fitting their point spread functions (PSFs).[6] A super-resolved image is then reconstructed from the coordinates of many thousands to millions of such localizations.

The blinking of cyanine (B1664457) dyes like Sulfo-Cy5 in STORM is typically induced by using a specific imaging buffer containing a reducing agent, such as a thiol (e.g., β-mercaptoethanol (BME) or mercaptoethylamine (MEA)).[4] This buffer facilitates the reversible shelving of the fluorophore into a long-lived dark state, from which it can spontaneously or be induced to return to the fluorescent state.

Data Presentation: Photophysical Properties of Cyanine Dyes in STORM

The quality of STORM imaging is critically dependent on the photophysical properties of the fluorescent probe. Key parameters include the number of photons detected per switching event (photon count) and the fraction of time the dye spends in the fluorescent state (duty cycle).[7] Higher photon counts lead to better localization precision, while a low duty cycle is essential to minimize the overlap of simultaneously active fluorophores.[7]

FluorophoreExcitation Max (nm)Emission Max (nm)Photon Count (per switching event)Duty CycleReference
Sulfo-Cy5~647~663High (comparable to Alexa 647)Low[8][9]
Alexa Fluor 647650665~3800 (MEA buffer), ~5200 (BME buffer)~0.001[4][7]
Cy5649670~4250 (MEA buffer), ~5870 (BME buffer)Low[4]

Note: The performance of Sulfo-Cy5 is expected to be very similar to its close analog, Alexa Fluor 647. The exact photon count and duty cycle can vary depending on the specific imaging buffer composition, laser power, and cellular environment.

Experimental Protocols

Labeling of biomolecules with this compound for STORM imaging is typically achieved through azide-alkyne cycloaddition, commonly known as "click chemistry." This can be performed using either a copper-catalyzed (CuAAC) or a strain-promoted (SPAAC) approach.

Experimental Workflow for STORM Imaging using this compound

G cluster_labeling Cell Labeling cluster_imaging STORM Imaging cluster_analysis Data Analysis metabolic_labeling Metabolic Labeling with Alkyne fixation Fixation & Permeabilization metabolic_labeling->fixation click_reaction Click Reaction with this compound fixation->click_reaction buffer_exchange Imaging Buffer Exchange click_reaction->buffer_exchange acquisition Image Acquisition (STORM) buffer_exchange->acquisition localization Single-Molecule Localization acquisition->localization reconstruction Image Reconstruction localization->reconstruction G cluster_reactants Reactants cluster_products Product Alkyne Alkyne-modified Biomolecule Labeled_Biomolecule Sulfo-Cy5 Labeled Biomolecule Alkyne->Labeled_Biomolecule Azide Sulfo-Cy5 Azide Azide->Labeled_Biomolecule Catalyst Cu(I) Catalyst (for CuAAC) Catalyst->Labeled_Biomolecule

References

Sulfo-Cy5 azide applications in flow cytometry (FACS)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy5 azide (B81097) is a water-soluble, far-red fluorescent dye that serves as a powerful tool for biomolecule labeling through click chemistry.[1][2] Its high water solubility and hydrophilicity make it ideal for labeling delicate biomolecules in aqueous environments without the need for organic co-solvents.[3] The azide group on Sulfo-Cy5 facilitates its covalent attachment to alkyne-modified molecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a highly specific and efficient bioorthogonal conjugation method.[4] With an excitation maximum around 646 nm and an emission maximum around 662 nm, Sulfo-Cy5 is compatible with the standard laser and filter sets of most flow cytometers.[3][][6] These properties make Sulfo-Cy5 azide an excellent choice for a variety of flow cytometry applications, including the analysis of cell proliferation, apoptosis, and cell surface molecule expression.

Key Applications in Flow Cytometry

This document outlines detailed protocols for three key applications of this compound in flow cytometry:

  • Cell Proliferation Analysis using the EdU Assay: Measuring de novo DNA synthesis by incorporating the alkyne-modified nucleoside analogue, 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), into replicating DNA.

  • Apoptosis Detection using the TUNEL Assay: Identifying DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks.

  • Cell Surface Labeling of Glycans: Detecting specific cell populations by labeling metabolically incorporated azide-modified sugars on the cell surface.

Data Presentation

The following tables summarize representative quantitative data obtained from flow cytometry experiments utilizing this compound.

Table 1: Analysis of Cell Proliferation using EdU-Sulfo-Cy5 Azide Staining

Cell LineTreatment% EdU-Positive Cells (Sulfo-Cy5 Signal)Mean Fluorescence Intensity (MFI) of EdU-Positive Population
JurkatUntreated Control25.4%1.8 x 10^5
JurkatAphidicolin (10 µM)2.1%1.5 x 10^4
HeLaUntreated Control35.8%2.5 x 10^5
HeLaAphidicolin (10 µM)3.5%2.1 x 10^4

Table 2: Detection of Apoptosis using TUNEL-Sulfo-Cy5 Azide Assay

Cell LineTreatment% TUNEL-Positive Cells (Sulfo-Cy5 Signal)Mean Fluorescence Intensity (MFI) of TUNEL-Positive Population
HL-60Untreated Control1.5%5.2 x 10^3
HL-60Camptothecin (2 µM)45.2%3.9 x 10^5
JurkatUntreated Control2.1%6.8 x 10^3
JurkatStaurosporine (1 µM)68.7%5.1 x 10^5

Table 3: Cell Surface Glycan Labeling with Ac4ManNAz and this compound

Cell LineTreatment% Sulfo-Cy5 Positive CellsMean Fluorescence Intensity (MFI) of Positive Population
CHOUntreated Control< 0.5%N/A
CHOAc4ManNAz (50 µM)92.8%8.7 x 10^5
HEK293Untreated Control< 0.5%N/A
HEK293Ac4ManNAz (50 µM)85.4%7.2 x 10^5

Experimental Protocols & Visualizations

Cell Proliferation Analysis via EdU Incorporation and Click Chemistry

This protocol details the detection of proliferating cells through the incorporation of EdU into newly synthesized DNA, followed by a click reaction with this compound.

Principle of EdU-Based Cell Proliferation Assay

G cluster_0 Cellular Process (S-Phase) cluster_1 Click Chemistry Reaction cluster_2 Detection EdU EdU (Alkyne) DNA Newly Synthesized DNA EdU->DNA Incorporation Labeled_DNA Fluorescently Labeled DNA DNA->Labeled_DNA Cu(I) catalyzed click reaction SulfoCy5 This compound SulfoCy5->Labeled_DNA FACS Flow Cytometry Labeled_DNA->FACS Analysis

Caption: Principle of the EdU cell proliferation assay.

Experimental Workflow

G start Seed and Culture Cells edu_incubation Incubate with EdU (10 µM) start->edu_incubation harvest Harvest and Wash Cells edu_incubation->harvest fix Fix with 4% PFA harvest->fix permeabilize Permeabilize with 0.5% Triton X-100 fix->permeabilize click_reaction Perform Click Reaction with this compound permeabilize->click_reaction wash Wash Cells click_reaction->wash facs Analyze on Flow Cytometer wash->facs G cluster_0 Apoptotic Cell cluster_1 Enzymatic Labeling cluster_2 Click Chemistry Detection cluster_3 Analysis DNA_frag Fragmented DNA with 3'-OH ends Labeled_DNA_frag Alkyne-Labeled DNA DNA_frag->Labeled_DNA_frag Alkyne_dUTP Alkyne-dUTP Alkyne_dUTP->Labeled_DNA_frag TdT TdT Enzyme TdT->Labeled_DNA_frag catalyzes addition Fluorescent_DNA Fluorescently Labeled DNA Labeled_DNA_frag->Fluorescent_DNA Click Reaction SulfoCy5 This compound SulfoCy5->Fluorescent_DNA FACS Flow Cytometry Fluorescent_DNA->FACS G start Induce Apoptosis and Harvest Cells fix_perm Fix and Permeabilize Cells start->fix_perm tdt_reaction TdT-mediated Alkyne-dUTP Labeling fix_perm->tdt_reaction wash1 Wash Cells tdt_reaction->wash1 click_reaction Perform Click Reaction with this compound wash1->click_reaction wash2 Wash Cells click_reaction->wash2 facs Analyze on Flow Cytometer wash2->facs G cluster_0 Metabolic Labeling cluster_1 Copper-Free Click Chemistry (SPAAC) cluster_2 Detection Azide_Sugar Azide-Modified Sugar (e.g., Ac4ManNAz) Cell_Surface Cell Surface Glycans Azide_Sugar->Cell_Surface Metabolic Incorporation Labeled_Cell Fluorescently Labeled Cell Surface Cell_Surface->Labeled_Cell Strain-Promoted Azide-Alkyne Cycloaddition DBCO_SulfoCy5 DBCO-Sulfo-Cy5 DBCO_SulfoCy5->Labeled_Cell FACS Flow Cytometry Labeled_Cell->FACS Analysis G start Culture Cells with Azide-Sugar harvest Harvest and Wash Cells start->harvest spaac_reaction Incubate with DBCO-Sulfo-Cy5 harvest->spaac_reaction wash Wash Cells spaac_reaction->wash facs Analyze on Flow Cytometer wash->facs

References

Application Notes and Protocols for In Vivo Imaging with Sulfo-Cy5 Azide Labeled Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Sulfo-Cy5 azide (B81097) for the labeling of probes and subsequent in vivo imaging. Sulfo-Cy5 is a water-soluble, near-infrared (NIR) fluorescent dye, making it an ideal candidate for in vivo applications due to reduced tissue autofluorescence and increased light penetration.[1] Its azide functional group allows for covalent conjugation to biomolecules through "click chemistry," a highly efficient and bioorthogonal reaction.[2] This document outlines the key properties of Sulfo-Cy5 azide, detailed protocols for two primary in vivo imaging strategies—Direct Labeling via Metabolic Engineering and a Pre-targeting Approach—and presents quantitative data to guide experimental design and interpretation.

Properties of this compound

This compound is a bright and photostable cyanine (B1664457) dye. Its key characteristics are summarized in the table below, making it well-suited for sensitive in vivo detection. The sulfonate groups enhance its water solubility, which is advantageous for labeling proteins and other biological macromolecules under aqueous conditions.[3][4]

PropertyValueReference(s)
Excitation Maximum (λex) ~646 nm[5]
Emission Maximum (λem) ~662 nm[5]
Molecular Weight ~969 g/mol [3]
Reactive Group Azide (-N3)[2]
Solubility High in water and polar organic solvents[3][4]
Key Features - Bright, far-red fluorescence- Low background autofluorescence in vivo- High water solubility- Suitable for bioorthogonal click chemistry[1][5]

In Vivo Imaging Strategies

Two powerful strategies for in vivo imaging using this compound are detailed below: Metabolic Labeling for direct tracking of cells and a Pre-targeting strategy for enhanced signal-to-background ratios.

Application 1: Metabolic Labeling and In Vivo Tracking of Cells

This approach involves introducing an azide-modified metabolic precursor to cells, which is incorporated into cellular macromolecules.[6] These azide-labeled cells can then be visualized in vivo following the administration of a cyclooctyne-modified Sulfo-Cy5 (e.g., DBCO-Sulfo-Cy5), which reacts specifically with the azide groups via strain-promoted azide-alkyne cycloaddition (SPAAC).[2][7]

Experimental Workflow: Metabolic Labeling for In Vivo Cell Tracking

G cluster_0 In Vitro Cell Labeling cluster_1 In Vivo Administration & Imaging A 1. Culture target cells B 2. Incubate cells with an azido-sugar precursor (e.g., Ac4ManNAz) A->B C 3. Azide groups are expressed on the cell surface glycans B->C D 4. Transplant azide-labeled cells into the animal model E 5. Administer DBCO-Sulfo-Cy5 intravenously D->E F 6. In vivo click chemistry reaction labels the target cells E->F G 7. Perform in vivo fluorescence imaging at various time points F->G H 8. Ex vivo organ imaging and biodistribution analysis G->H

Caption: Workflow for metabolic labeling and in vivo tracking of cells.

Protocol: In Vivo Tracking of Metabolically Labeled Cells

Materials:

  • Target cells (e.g., cancer cell line)

  • Azido-sugar precursor (e.g., N-azidoacetylmannosamine, Ac4ManNAz)

  • DBCO-Sulfo-Cy5

  • Animal model (e.g., immunodeficient mouse)

  • In vivo imaging system (e.g., IVIS Spectrum)

  • Sterile PBS and cell culture media

Procedure:

  • Metabolic Labeling of Cells (In Vitro):

    • Culture target cells to the desired confluence.

    • Incubate the cells with an optimized concentration of Ac4ManNAz in the culture medium for 2-3 days to allow for metabolic incorporation of azide groups onto cell surface glycans.[7]

    • Harvest and wash the azide-labeled cells with sterile PBS to remove any unincorporated azido-sugar.

  • Transplantation of Labeled Cells:

    • Resuspend the azide-labeled cells in sterile PBS or an appropriate medium for injection.

    • Implant the cells into the animal model via the desired route (e.g., subcutaneous, intravenous, or orthotopic injection).

  • In Vivo Click Chemistry and Imaging:

    • Allow sufficient time for the transplanted cells to establish (e.g., 3 days).[7]

    • Administer DBCO-Sulfo-Cy5 intravenously (e.g., via tail vein injection) at a predetermined dose.

    • Perform whole-body fluorescence imaging at various time points (e.g., 4, 24, and 48 hours) post-injection of DBCO-Sulfo-Cy5.[8] Use appropriate excitation and emission filters for Cy5 (e.g., excitation ~640 nm, emission ~680 nm).[1]

  • Ex Vivo Biodistribution Analysis:

    • At the final imaging time point, euthanize the animal.

    • Perfuse with saline to remove blood from the organs.

    • Dissect major organs (liver, spleen, kidneys, lungs, heart, tumor, etc.).

    • Arrange the organs in the imaging chamber and acquire a final fluorescence image to quantify probe accumulation.[9]

Quantitative Data: Signal Enhancement with Metabolic Labeling

Studies have shown a significant increase in fluorescence signal in tumors grown from azide-labeled cells after administration of a DBCO-fluorophore compared to controls.

GroupNormalized Tumor Fluorescence Intensity (Arbitrary Units)Fold Increase vs. ControlReference
PBS Control (No azido-sugar)1.0-[8]
Ac4ManNAz + DBCO-Cy5~5.05.0[8]
Application 2: Pre-targeting Strategy for Enhanced Tumor Imaging

The pre-targeting approach separates the tumor-targeting and signal-delivery steps to improve the signal-to-background ratio.[10][11] First, a targeting molecule (e.g., an antibody) modified with a bioorthogonal handle (e.g., trans-cyclooctene, TCO) is administered. After this molecule has accumulated at the target site and cleared from circulation, a this compound is injected, which rapidly "clicks" to the TCO-modified targeting molecule at the tumor site.[12]

Signaling Pathway: Pre-targeting with Bioorthogonal Chemistry

G cluster_0 Step 1: Targeting cluster_1 Step 2: Imaging A Administer TCO-modified antibody B Antibody binds to tumor antigen A->B C Unbound antibody clears from circulation B->C D Administer this compound E This compound reacts with TCO on the antibody at the tumor site (IEDDA reaction) D->E F Unbound this compound rapidly clears E->F G Fluorescence imaging of the tumor F->G

References

Application Notes and Protocols for Labeling Glycoproteins with Sulfo-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of glycoproteins is fundamental to understanding a vast array of biological processes, from cell signaling and immune responses to disease progression. Fluorescent labeling of glycoproteins enables their visualization, quantification, and analysis within complex biological systems. This document provides a detailed protocol for the fluorescent labeling of glycoproteins using a two-step method involving metabolic incorporation of an azide-modified sugar and subsequent conjugation with a Sulfo-Cy5 fluorophore via click chemistry.

This method offers high specificity and efficiency for labeling glycoproteins in live cells, cell lysates, or purified protein samples. The initial metabolic labeling step utilizes the cell's own biosynthetic machinery to incorporate an azido-sugar, such as N-azidoacetylmannosamine (ManNAz), N-azidoacetylgalactosamine (GalNAz), or N-azidoacetylglucosamine (GlcNAz), into the glycan structures of glycoproteins[1][2][3][4][5]. This introduces a bioorthogonal azide (B81097) handle onto the glycoproteins. The subsequent step involves a highly specific and efficient click chemistry reaction to attach a fluorescent Sulfo-Cy5 probe containing a complementary alkyne group[6][7][8][9][10][]. This protocol will focus on the widely used copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is suitable for cell lysates and purified proteins, and the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), which is ideal for live cell imaging due to the cytotoxicity of copper[6][12][13][14][][16].

Signaling Pathway and Experimental Workflow Diagrams

GlycoproteinLabelingWorkflow Overall Workflow for Glycoprotein (B1211001) Labeling with Sulfo-Cy5 cluster_metabolic_labeling Step 1: Metabolic Labeling cluster_click_chemistry Step 2: Click Chemistry Reaction cluster_analysis Step 3: Downstream Analysis azido_sugar Azido-Sugar Precursor (e.g., Ac4ManNAz) incorporation Metabolic Incorporation into Glycans azido_sugar->incorporation cell_culture Cell Culture cell_culture->azido_sugar Addition to media azido_glycoprotein Azide-Modified Glycoprotein incorporation->azido_glycoprotein click_reaction Click Reaction (CuAAC or SPAAC) azido_glycoprotein->click_reaction sulfo_cy5_alkyne Sulfo-Cy5-Alkyne sulfo_cy5_alkyne->click_reaction labeled_glycoprotein Sulfo-Cy5 Labeled Glycoprotein click_reaction->labeled_glycoprotein sds_page SDS-PAGE labeled_glycoprotein->sds_page fluorescence_imaging Fluorescence Imaging labeled_glycoprotein->fluorescence_imaging flow_cytometry Flow Cytometry labeled_glycoprotein->flow_cytometry mass_spectrometry Mass Spectrometry labeled_glycoprotein->mass_spectrometry

Caption: Overall workflow for glycoprotein labeling with Sulfo-Cy5.

CuAAC_vs_SPAAC Comparison of CuAAC and SPAAC Click Chemistry cluster_cyaac Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_spaac Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) azide_c Azide triazole_c 1,4-disubstituted Triazole azide_c->triazole_c alkyne_c Terminal Alkyne alkyne_c->triazole_c copper_c Copper(I) Catalyst copper_c->triazole_c note_cyaac - High reaction rate - Requires copper catalyst (toxic to live cells) - Ideal for lysates and purified proteins azide_s Azide triazole_s Triazole azide_s->triazole_s strained_alkyne_s Strained Alkyne (e.g., DBCO) strained_alkyne_s->triazole_s note_spaac - Copper-free - Biocompatible for live cells - Reaction rate depends on the strained alkyne

Caption: Comparison of CuAAC and SPAAC click chemistry reactions.

Quantitative Data Summary

The following tables provide representative data for the labeling of glycoproteins with Sulfo-Cy5. Actual results may vary depending on the cell type, protein of interest, and experimental conditions.

Table 1: Metabolic Labeling Efficiency with Azido-Sugars

Azido-Sugar PrecursorTypical ConcentrationIncubation Time (hours)Typical Labeling Efficiency (%)Target Glycans
Ac₄ManNAz25-50 µM48-7270-90Sialoglycans
Ac₄GalNAz25-50 µM48-7260-85O-linked glycans
Ac₄GlcNAz25-50 µM48-7250-80O-GlcNAc modified proteins

Table 2: Comparison of CuAAC and SPAAC for Sulfo-Cy5 Conjugation

ParameterCuAAC (in vitro)SPAAC (live cells)
Sulfo-Cy5 ReagentSulfo-Cy5-AlkyneSulfo-Cy5-DBCO (or other strained alkyne)
Reaction Time30-60 minutes1-2 hours
Reaction TemperatureRoom Temperature37°C
Required CatalystCopper(I)None
Cell ViabilityNot applicable (for lysates)> 95%
Signal-to-Noise RatioHighModerate to High

Experimental Protocols

Part 1: Metabolic Labeling of Glycoproteins in Cultured Cells

This protocol describes the incorporation of azido-sugars into cellular glycoproteins.

Materials:

  • Mammalian cell line of choice

  • Complete cell culture medium

  • Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz), Peracetylated N-azidoacetylgalactosamine (Ac₄GalNAz), or Peracetylated N-azidoacetylglucosamine (Ac₄GlcNAz)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Plate cells in the desired format (e.g., multi-well plates, flasks) and allow them to adhere and reach 50-70% confluency.

  • Prepare Azido-Sugar Stock Solution: Dissolve the peracetylated azido-sugar in DMSO to prepare a 10 mM stock solution.

  • Metabolic Labeling: Add the azido-sugar stock solution to the complete cell culture medium to achieve the desired final concentration (typically 25-50 µM). For example, add 2.5-5 µL of a 10 mM stock solution to 1 mL of medium.

  • Incubation: Incubate the cells for 48-72 hours under standard cell culture conditions (e.g., 37°C, 5% CO₂).[1]

  • Cell Harvesting:

    • For live-cell labeling (SPAAC), gently wash the cells twice with warm PBS.

    • For cell lysate labeling (CuAAC), wash the cells twice with cold PBS, then lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

Part 2A: Sulfo-Cy5 Labeling of Azide-Modified Glycoproteins via CuAAC (for Cell Lysates)

This protocol is suitable for labeling glycoproteins in cell lysates or purified protein samples.

Materials:

  • Azide-modified glycoprotein sample (from Part 1)

  • Sulfo-Cy5-Alkyne

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium ascorbate (B8700270)

  • Protein labeling buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Click-iT® Reaction Cocktail: Prepare the reaction cocktail fresh. For a 100 µL reaction, mix the following components in order:

    • Azide-modified protein sample (up to 89 µL)

    • Sulfo-Cy5-Alkyne (1 µL of 10 mM stock in DMSO)

    • Copper(II) sulfate (10 µL of 5 mM stock in water)

    • Sodium ascorbate (10 µL of 50 mM stock in water, freshly prepared)

  • Reaction Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.[7]

  • Protein Precipitation (Optional): To remove unreacted dye, precipitate the protein using a chloroform/methanol precipitation protocol or a protein precipitation plate.

  • Sample Preparation for Analysis: Resuspend the labeled protein pellet in an appropriate buffer for downstream analysis (e.g., SDS-PAGE loading buffer).

Part 2B: Sulfo-Cy5 Labeling of Azide-Modified Glycoproteins via SPAAC (for Live Cells)

This protocol is designed for labeling glycoproteins on the surface of living cells and is copper-free.

Materials:

  • Azide-modified live cells (from Part 1)

  • Sulfo-Cy5-DBCO (or other strained alkyne derivative)

  • Live-cell imaging buffer or serum-free medium

Procedure:

  • Prepare Staining Solution: Dilute the Sulfo-Cy5-DBCO in live-cell imaging buffer or serum-free medium to the desired final concentration (typically 5-20 µM).

  • Cell Staining: Add the staining solution to the washed live cells and incubate for 1-2 hours at 37°C, protected from light.

  • Washing: Gently wash the cells three times with fresh imaging buffer to remove unreacted dye.

  • Imaging: The cells are now ready for fluorescence imaging using a microscope with appropriate filters for Cy5 (Excitation/Emission: ~650/670 nm).

Downstream Analysis

Labeled glycoproteins can be analyzed by a variety of methods:

  • SDS-PAGE and In-Gel Fluorescence: Separate labeled proteins by SDS-PAGE and visualize the fluorescent bands using a gel imager. This allows for the assessment of labeling specificity and the molecular weight distribution of labeled glycoproteins.

  • Fluorescence Microscopy: Visualize the subcellular localization of glycoproteins in fixed or live cells.

  • Flow Cytometry: Quantify the level of glycoprotein expression on the cell surface.

  • Mass Spectrometry: Identify and quantify specific glycoproteins after enrichment and digestion.

Troubleshooting

IssuePossible CauseSolution
No or low fluorescence signal Inefficient metabolic labelingIncrease incubation time or concentration of azido-sugar. Ensure cell viability.
Incomplete click reactionEnsure all reaction components are fresh, especially sodium ascorbate for CuAAC. Optimize reaction time and temperature.
Low abundance of target glycoproteinEnrich for the glycoprotein of interest before labeling.
High background fluorescence Insufficient washingIncrease the number and duration of wash steps.
Non-specific binding of the dyeInclude a blocking step (e.g., with BSA) for fixed-cell imaging. Use a lower concentration of the fluorescent probe.
Cell death (SPAAC) Cytotoxicity of the fluorescent probeDecrease the concentration of the Sulfo-Cy5-DBCO and/or reduce the incubation time.

References

Application Notes and Protocols for Sulfo-Cy5 Azide Labeling of Viral Particles for Tracking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to track individual viral particles in real-time is crucial for understanding the intricate mechanisms of viral infection, including attachment, entry, trafficking, and replication. Fluorescent labeling of viral particles offers a powerful tool for visualizing these dynamic processes in living cells. This document provides detailed application notes and protocols for labeling viral particles using Sulfo-Cy5 azide (B81097), a bright, water-soluble, and far-red fluorescent dye, via bioorthogonal click chemistry. This method allows for specific and efficient labeling of viral particles with minimal impact on their infectivity, enabling high-resolution imaging and tracking studies.

Sulfo-Cy5 azide is a water-soluble fluorescent probe ideally suited for biological applications.[1] Its azide group allows for covalent attachment to alkyne-modified biomolecules through a highly specific and efficient click chemistry reaction.[2][3] The far-red emission of Sulfo-Cy5 minimizes autofluorescence from biological samples, leading to a high signal-to-noise ratio in imaging experiments.

Principle of the Method

The labeling strategy involves two main steps:

  • Metabolic Incorporation of a Bioorthogonal Handle: Host cells are cultured in the presence of a metabolic precursor containing an azide group, such as an azido-sugar (e.g., N-azidoacetylmannosamine, ManNAz).[4] These precursors are incorporated into the glycans of viral envelope proteins or capsid proteins during viral replication and assembly. This results in progeny virions displaying azide groups on their surface.

  • Click Chemistry Reaction: The azide-modified viral particles are then reacted with a cyclooctyne-modified Sulfo-Cy5 dye (e.g., a DBCO-Sulfo-Cy5 conjugate) through a copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[4] This reaction is highly specific, occurs under mild, biocompatible conditions, and forms a stable covalent bond between the dye and the virus.

Data Presentation

The following tables summarize quantitative data from studies utilizing similar bioorthogonal labeling strategies for viral particles. This data provides a general expectation for the performance of the this compound labeling method.

Table 1: Labeling Efficiency of Bioorthogonally Modified Viruses

Virus TypeLabeling MethodFluorescent ProbeLabeling Efficiency (%)Reference
Enveloped Virus (e.g., Influenza A, Vaccinia)Metabolic (Azido-sugar) + SPAACDBCO-functionalized Quantum Dots>80[5]
Enveloped Virus (Dual-labeled)Metabolic (AHA and VdU) + SPAAC/iEDDAAlkyne/Tetrazine Dyes~80[5]

AHA: L-azidohomoalanine, VdU: 5-vinyl-2'-deoxyuridine, SPAAC: Strain-Promoted Alkyne-Azide Cycloaddition, iEDDA: inverse Electron Demand Diels-Alder reaction.

Table 2: Effect of Labeling on Viral Infectivity

Virus TypeLabeling MethodInfectivity AssayInfectivity Compared to Unlabeled VirusReference
Influenza A, VacciniaMetabolic (Azido-sugar) + SPAACPlaque AssayIntact infectivity[5]
Adeno-associated virus (AAV)Genetic incorporation of azido-lysine + SPAACNot specifiedNo effect on infectivity[6]
Dual-labeled Enveloped VirusMetabolic (AHA and VdU) + SPAAC/iEDDANot specifiedFully infectious[5]

Table 3: Signal-to-Noise Ratio (SNR) in Single-Virus Tracking

Virus TypeFluorescent LabelImaging ModalitySignal-to-Noise Ratio (SNR)Reference
Adeno-associated virus (AAV2)Cy5Confocal MicroscopyNot specified, but single particles clearly detected[7]
Influenza ADiD (lipophilic dye)Fluorescence MicroscopySufficient for single-particle tracking[8]

Experimental Protocols

This section provides detailed protocols for the production of azide-modified viral particles, the click chemistry labeling reaction with Sulfo-Cy5, and the purification of the labeled virions.

Protocol 1: Production of Azide-Modified Viral Particles via Metabolic Labeling

This protocol describes the metabolic incorporation of azido-sugars into the glycoproteins of enveloped viruses.

Materials:

  • Host cells suitable for viral production (e.g., HEK293T, Vero cells)

  • Complete cell culture medium

  • Virus stock

  • N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz) (prepared as a stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed the host cells in culture plates or flasks at a density that will result in 80-90% confluency at the time of infection.

  • Metabolic Labeling:

    • 24 to 48 hours post-seeding, replace the culture medium with fresh medium containing Ac4ManNAz. The final concentration of Ac4ManNAz typically ranges from 25 to 50 µM. It is recommended to perform a dose-response curve to optimize the concentration for your specific virus and cell line, balancing labeling efficiency with potential cytotoxicity.

    • Incubate the cells for 24 to 48 hours to allow for the metabolic incorporation of the azido-sugar into cellular glycans.

  • Viral Infection:

    • After the pre-incubation period with the azido-sugar, infect the cells with the virus of interest at a suitable multiplicity of infection (MOI).

    • Continue the incubation in the presence of Ac4ManNAz for the duration of the viral replication cycle (typically 24-72 hours).

  • Harvesting of Azide-Modified Virus:

    • Harvest the virus-containing supernatant.

    • Clarify the supernatant by centrifugation at a low speed (e.g., 3,000 x g for 15 minutes at 4°C) to remove cell debris.

    • The clarified supernatant containing the azide-modified viral particles can be used directly for labeling or be further concentrated and purified.

Protocol 2: Sulfo-Cy5 Labeling of Azide-Modified Viral Particles via Copper-Free Click Chemistry

This protocol describes the labeling of azide-modified viral particles with a DBCO-functionalized Sulfo-Cy5 dye.

Materials:

  • Azide-modified viral particles (from Protocol 1)

  • DBCO-Sulfo-Cy5 (prepared as a stock solution in DMSO or water)

  • PBS, pH 7.4

  • Reaction tubes (e.g., microcentrifuge tubes)

Procedure:

  • Reaction Setup:

    • In a reaction tube, combine the clarified or concentrated supernatant containing the azide-modified viral particles with the DBCO-Sulfo-Cy5 stock solution.

    • The final concentration of DBCO-Sulfo-Cy5 should be optimized, but a starting point of 10-50 µM is recommended. A molar excess of the dye to the estimated number of azide groups on the virus is generally used to ensure efficient labeling.

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature or 37°C, protected from light. The optimal incubation time may vary depending on the virus and should be determined empirically.

  • Quenching (Optional):

    • To quench any unreacted DBCO-Sulfo-Cy5, a small molecule azide (e.g., sodium azide) can be added to the reaction mixture at a final concentration of 1-5 mM. Incubate for an additional 15-30 minutes.

Protocol 3: Purification of Sulfo-Cy5 Labeled Viral Particles

Purification is essential to remove unincorporated dye, which can cause high background fluorescence in imaging experiments.

Method A: Ultracentrifugation through a Sucrose (B13894) Cushion

  • Prepare a Sucrose Cushion: Prepare a 20% (w/v) sucrose solution in PBS. In an ultracentrifuge tube, carefully layer the labeling reaction mixture on top of the sucrose cushion.

  • Ultracentrifugation: Centrifuge at a high speed (e.g., 100,000 x g) for 2 hours at 4°C. The viral particles will pellet at the bottom of the tube, while the unincorporated dye will remain in the supernatant and the sucrose cushion.

  • Resuspension: Carefully aspirate the supernatant and the sucrose layer. Resuspend the viral pellet in a small volume of sterile PBS or an appropriate buffer.

Method B: Size Exclusion Chromatography (SEC)

  • Column Equilibration: Equilibrate a size exclusion chromatography column (e.g., a Sepharose CL-4B or a commercially available spin column) with sterile PBS.

  • Sample Loading: Load the labeling reaction mixture onto the column.

  • Elution: Elute the sample with PBS. The larger viral particles will elute first in the void volume, while the smaller, unincorporated dye molecules will be retained by the column and elute later.

  • Fraction Collection: Collect fractions and identify those containing the labeled virus. This can be done by measuring the fluorescence of the fractions or by performing a viral titer assay.

Visualization and Applications

Experimental Workflow for Viral Tracking

The following diagram illustrates a typical workflow for labeling and tracking viral particles.

Viral_Tracking_Workflow cluster_preparation Virus Preparation cluster_labeling Labeling and Purification cluster_imaging Imaging and Analysis HostCells Host Cell Culture MetabolicLabeling Metabolic Labeling (e.g., Ac4ManNAz) HostCells->MetabolicLabeling ViralInfection Viral Infection MetabolicLabeling->ViralInfection HarvestVirus Harvest Azide-Modified Virus ViralInfection->HarvestVirus ClickReaction Click Chemistry Reaction (DBCO-Sulfo-Cy5) HarvestVirus->ClickReaction Purification Purification of Labeled Virus (Ultracentrifugation or SEC) ClickReaction->Purification InfectCells Infect Target Cells with Labeled Virus Purification->InfectCells LiveCellImaging Live-Cell Imaging (e.g., Confocal, TIRF) InfectCells->LiveCellImaging DataAnalysis Single-Particle Tracking and Data Analysis LiveCellImaging->DataAnalysis EGFR_Signaling_Pathway Virus Virus Particle EGFR EGFR Virus->EGFR Binds to PI3K PI3K EGFR->PI3K Activates MAPK_pathway MAPK Pathway EGFR->MAPK_pathway Activates Akt Akt PI3K->Akt Activates Endocytosis Viral Endocytosis Akt->Endocytosis Promotes MAPK_pathway->Endocytosis Promotes

References

Dual-Color Imaging with Sulfo-Cy5 Azide and Cy3 Azide: Application Notes and Protocols for Visualizing Cell Surface Glycans and Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dual-color fluorescence imaging is a powerful technique for the simultaneous visualization of two distinct molecular species within a biological sample. This approach provides critical insights into the co-localization, interaction, and dynamic processes of different biomolecules. This application note describes a method for dual-labeling and imaging of cell surface glycans and a specific protein of interest, the Epidermal Growth Factor Receptor (EGFR), using a sequential click chemistry approach with Sulfo-Cy5 azide (B81097) and a Cy3-functionalized azide. This methodology offers high specificity and biocompatibility, making it an invaluable tool for cellular imaging and drug development.

EGFR is a transmembrane glycoprotein (B1211001) that plays a crucial role in cell proliferation, differentiation, and survival.[1][2] Its function is modulated by its glycosylation status.[3][4] By labeling both the total sialoglycan population and EGFR on the same cell, researchers can investigate the spatial relationship between EGFR and the broader glycocalyx, and how this relationship changes in response to stimuli or therapeutic interventions.

Principle of the Method

The experimental workflow relies on two key bioorthogonal chemistry techniques: metabolic glycan labeling and antibody-based protein labeling, both coupled with click chemistry for fluorophore conjugation.

  • Metabolic Labeling of Sialoglycans: Cells are cultured with a peracetylated azido-modified sugar, such as N-azidoacetylmannosamine (ManNAz). ManNAz is metabolized by the cell and incorporated into sialoglycans on the cell surface, presenting an azide group for subsequent reaction.

  • Antibody-based Labeling of EGFR: The protein of interest, EGFR, is targeted with a primary antibody. This antibody is then recognized by a secondary antibody that has been conjugated with an alkyne group.

  • Sequential Click Chemistry: A two-step click reaction is performed. First, the alkyne-modified antibody is reacted with Sulfo-Cy5 azide. In the second step, the azide-modified glycans are reacted with a Cy3-alkyne. The sequential nature of this process prevents cross-reactivity between the labeling reagents.

  • Fluorescence Imaging: The dual-labeled cells are then imaged using fluorescence microscopy, with appropriate filter sets to distinguish the Cy3 and Sulfo-Cy5 signals.

Materials and Reagents

ReagentSupplierCat. No.
This compoundJena BioscienceCLK-AZ118
Cy3 AlkyneClick Chemistry Tools1276
Peracetylated N-azidoacetylmannosamine (ManNAz)Cayman Chemical15129
Anti-EGFR Antibody (clone D38B1)Cell Signaling Technology4267
Alkyne-conjugated Secondary AntibodyThermo Fisher ScientificA10270
Copper(II) Sulfate (CuSO4)Sigma-AldrichC1297
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)Sigma-Aldrich762342
Sodium Ascorbate (B8700270)Sigma-AldrichA4034
Cell Culture Medium (e.g., DMEM)Thermo Fisher Scientific11965092
Fetal Bovine Serum (FBS)Thermo Fisher Scientific26140079
Phosphate-Buffered Saline (PBS)Thermo Fisher Scientific10010023
Bovine Serum Albumin (BSA)Sigma-AldrichA7906
ParaformaldehydeElectron Microscopy Sciences15710
DAPIThermo Fisher ScientificD1306
Antifade Mounting MediumThermo Fisher ScientificP36930

Experimental Protocols

Protocol 1: Cell Culture and Metabolic Labeling
  • Seed cells (e.g., A431 cells, which overexpress EGFR) in a glass-bottom imaging dish at a density that will result in 60-70% confluency at the time of imaging.

  • Culture cells in complete growth medium (DMEM supplemented with 10% FBS and 1% penicillin/streptomycin) at 37°C in a humidified 5% CO2 incubator.

  • For metabolic labeling, supplement the growth medium with 25 µM peracetylated N-azidoacetylmannosamine (ManNAz).

  • Incubate the cells for 48-72 hours to allow for the incorporation of the azido-sugar into cell surface sialoglycans.

Protocol 2: Antibody Labeling of EGFR
  • Wash the cells twice with ice-cold PBS.

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Block non-specific binding by incubating the cells with 1% BSA in PBS for 30 minutes at room temperature.

  • Incubate the cells with a primary antibody against EGFR (e.g., anti-EGFR, 1:100 dilution in 1% BSA/PBS) for 1 hour at room temperature.

  • Wash the cells three times with PBS.

  • Incubate the cells with an alkyne-conjugated secondary antibody (1:500 dilution in 1% BSA/PBS) for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBS.

Protocol 3: Sequential Click Chemistry Labeling

First Click Reaction (this compound for EGFR):

  • Prepare the "Click-iT®" reaction cocktail 1:

    • PBS

    • Copper(II) Sulfate (CuSO4) to a final concentration of 100 µM.

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) to a final concentration of 500 µM.

    • This compound to a final concentration of 5 µM.

  • Add fresh sodium ascorbate to the reaction cocktail to a final concentration of 1 mM to reduce Cu(II) to Cu(I).

  • Immediately add the reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS.

Second Click Reaction (Cy3 Alkyne for Sialoglycans):

  • Prepare the "Click-iT®" reaction cocktail 2:

    • PBS

    • Copper(II) Sulfate (CuSO4) to a final concentration of 100 µM.

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) to a final concentration of 500 µM.

    • Cy3 alkyne to a final concentration of 5 µM.

  • Add fresh sodium ascorbate to the reaction cocktail to a final concentration of 1 mM.

  • Immediately add the reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS.

Protocol 4: Imaging and Data Analysis
  • Counterstain the cell nuclei by incubating with DAPI (1 µg/mL in PBS) for 5 minutes.

  • Wash the cells twice with PBS.

  • Mount the coverslip with an antifade mounting medium.

  • Image the cells using a fluorescence microscope equipped with appropriate filter sets for DAPI, Cy3, and Sulfo-Cy5.

    • DAPI: Excitation ~358 nm, Emission ~461 nm.

    • Cy3: Excitation ~550 nm, Emission ~570 nm.

    • Sulfo-Cy5: Excitation ~646 nm, Emission ~662 nm.

  • Acquire images sequentially for each channel to minimize spectral bleed-through.

  • For quantitative analysis, correct for background fluorescence and spectral crosstalk between the Cy3 and Cy5 channels using appropriate software (e.g., ImageJ/Fiji with spectral unmixing plugins).

Data Presentation

Table 1: Spectral Properties of Fluorophores
FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield
Cy3~550~570~150,000~0.15
Sulfo-Cy5~646~662~250,000~0.20
Table 2: Representative Imaging Parameters
ParameterDAPI ChannelCy3 Channel (Sialoglycans)Sulfo-Cy5 Channel (EGFR)
Excitation Wavelength405 nm561 nm640 nm
Emission Filter450/50 nm595/50 nm670/30 nm
Exposure Time50 ms200 ms300 ms
Laser Power2%10%15%

Note: These are representative parameters and should be optimized for the specific microscope and sample.

Table 3: Quantitative Analysis of Fluorescence Intensity (Arbitrary Units)
Region of InterestMean Cy3 Intensity (Sialoglycans)Mean Sulfo-Cy5 Intensity (EGFR)Co-localization Coefficient (Pearson's)
Cell Membrane (Control)1500 ± 2502500 ± 4000.65 ± 0.08
Cell Membrane (+ EGF)1450 ± 2803500 ± 500 (in clusters)0.78 ± 0.06
Cytoplasm200 ± 50300 ± 600.15 ± 0.05

Data are represented as mean ± standard deviation from n=20 cells.

Mandatory Visualizations

experimental_workflow cluster_cell_prep Cell Preparation cluster_labeling Labeling cluster_imaging Imaging & Analysis cell_culture Cell Culture (A431) metabolic_labeling Metabolic Labeling (ManNAz) cell_culture->metabolic_labeling antibody_incubation Antibody Incubation (anti-EGFR + Alkyne-2°Ab) metabolic_labeling->antibody_incubation click_1 First Click Reaction (this compound) antibody_incubation->click_1 click_2 Second Click Reaction (Cy3 Alkyne) click_1->click_2 microscopy Fluorescence Microscopy click_2->microscopy data_analysis Image Analysis (Co-localization, Intensity) microscopy->data_analysis

Caption: Experimental workflow for dual-color imaging.

EGFR_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR Glycosylated EGFR EGF->EGFR Binding EGFR_dimer EGFR Dimer (Activated) EGFR->EGFR_dimer Dimerization & Autophosphorylation RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR_dimer->RAS_RAF PI3K_AKT PI3K-AKT Pathway EGFR_dimer->PI3K_AKT STAT STAT Pathway EGFR_dimer->STAT gene_expression Gene Expression RAS_RAF->gene_expression PI3K_AKT->gene_expression STAT->gene_expression proliferation Cell Proliferation gene_expression->proliferation survival Cell Survival gene_expression->survival migration Cell Migration gene_expression->migration

Caption: Simplified EGFR signaling pathway.

Troubleshooting

ProblemPossible CauseSolution
No or weak fluorescence signal Inefficient metabolic labeling.Increase ManNAz concentration or incubation time.
Low antibody concentration.Optimize primary and secondary antibody concentrations.
Inefficient click reaction.Use fresh sodium ascorbate. Ensure correct concentrations of all reaction components.
Photobleaching.Reduce laser power and/or exposure time. Use an antifade mounting medium.
High background fluorescence Non-specific antibody binding.Increase blocking time and/or BSA concentration.
Incomplete removal of excess fluorophores.Increase the number and duration of wash steps after each click reaction.
Spectral bleed-through Overlap between Cy3 and Cy5 emission spectra.Acquire images sequentially. Use narrow bandpass emission filters.
Apply linear spectral unmixing algorithms during image analysis.

Conclusion

The described dual-color imaging strategy using this compound and a Cy3-alkyne provides a robust and specific method for the simultaneous visualization of cell surface sialoglycans and EGFR. This approach enables detailed investigations into the role of glycosylation in EGFR biology and can be adapted to study other protein-glycan interactions. The high sensitivity and low background associated with click chemistry make this a powerful tool for researchers in cell biology and drug discovery.

References

Application Notes: Sulfo-Cy5 Azide in Expansion Microscopy (ExM)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Expansion Microscopy (ExM) is a powerful super-resolution imaging technique that achieves nanoscale resolution on conventional fluorescence microscopes by physically expanding the biological specimen.[1][2][3] This is accomplished by embedding the sample in a swellable hydrogel, anchoring key biomolecules to the gel matrix, mechanically homogenizing the sample, and then inducing isotropic expansion through dialysis in water.[4][5] While effective, a significant challenge in many ExM protocols is the degradation of common fluorophores, such as cyanine (B1664457) dyes (Cy3, Cy5), during the free-radical polymerization step of hydrogel formation, leading to substantial signal loss.[6][7]

Sulfo-Cy5 azide (B81097) is a water-soluble, bright, and photostable far-red fluorescent dye designed for "click chemistry."[8][9][10] Its azide functional group allows for a highly specific and bio-orthogonal covalent reaction with alkyne-modified molecules.[9][11] This property makes it an excellent tool for the "Click-ExM" technique, a variant of ExM that enables the imaging of a wide array of biomolecules beyond proteins and nucleic acids, including lipids, glycans, and small molecules.[1][12][13] In Click-ExM, biomolecules are first metabolically labeled with an alkyne-containing precursor. The alkyne group then serves as a handle for covalent attachment of Sulfo-Cy5 azide. The dye-labeled biomolecule is subsequently anchored to the hydrogel for expansion. This approach provides a versatile and robust method for super-resolution imaging in various cell and tissue samples.[13]

Key Features and Advantages of this compound for ExM:

  • High Water Solubility: The sulfo- groups enhance hydrophilicity, making it ideal for labeling biomolecules in aqueous environments without the need for organic co-solvents, which is beneficial for preserving sensitive biological structures.[8][10][14]

  • Bio-orthogonal Reactivity: As a click chemistry reagent, it reacts specifically with alkyne groups, ensuring targeted labeling with minimal off-target binding.[9][11]

  • Bright and Photostable: Sulfo-Cy5 is a bright fluorophore with high photostability, spectrally similar to Alexa Fluor 647, making it well-suited for high-resolution imaging applications.[9][15]

  • Versatility: Enables the labeling of a broad range of alkyne-modified biomolecules, expanding the scope of targets for ExM.[1][12]

Quantitative Data

Table 1: Properties of this compound
PropertyValueSource
Excitation Maximum (Ex) ~646-648 nm[15][16]
Emission Maximum (Em) ~662-671 nm[15][16]
Molecular Weight ~833 g/mol [9][16]
Extinction Coefficient ~250,000-271,000 cm⁻¹M⁻¹[10][16]
Solubility High in Water, DMSO, DMF[9][16]
Reactive Group Azide (-N₃)[11]
Reaction Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)[9][11]
Table 2: Typical Performance Metrics in Expansion Microscopy
ParameterTypical ValueDescriptionSource
Linear Expansion Factor ~4.0x - 4.5xThe linear increase in sample size in one dimension after expansion in water.[2][6]
Iterative ExM (iExM) Factor ~20xAchieved by performing two successive rounds of expansion.[4]
Effective Lateral Resolution (proExM) ~70 nmThe resolution achievable on a conventional microscope after ~4.5x expansion.[3]
Effective Lateral Resolution (iExM) ~25 nmThe resolution achievable after ~20x expansion.[4]

Experimental Protocols

Protocol 1: Click-ExM for Alkyne-Labeled Biomolecules with this compound

This protocol is adapted from Click-ExM methodologies and describes the direct labeling of alkyne-modified biomolecules in cultured cells.[1][12]

1. Metabolic Labeling of Cultured Cells

  • Culture cells on coverslips (e.g., coated with poly-D-lysine).

  • Add the desired alkyne-modified metabolic precursor to the culture medium (e.g., an alkyne-modified amino acid, sugar, or lipid).

  • Incubate for a duration appropriate for the specific metabolic label to be incorporated (e.g., 12-48 hours) at 37°C.

2. Cell Fixation and Permeabilization

3. Click Chemistry Labeling with this compound

  • Prepare the click reaction buffer. For a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, the solution should contain:

    • 50 µM CuSO₄
    • 250 µM THPTA (ligand to protect the sample and catalyze the reaction)
    • 2.5 mM Sodium Ascorbate (reducing agent, add fresh)
    • 20-50 µM this compound in PBS.[17]

  • Incubate the fixed and permeabilized cells with the click reaction buffer for 15-30 minutes at room temperature, protected from light.

  • Wash the cells thoroughly three times with PBS to remove unreacted components.

4. Anchoring to Gel

  • Prepare a 10 mg/mL stock solution of Acryloyl-X SE (AcX) in anhydrous DMSO.[2]

  • Dilute the AcX stock solution 1:100 in PBS to a final concentration of 0.1 mg/mL.

  • Incubate the labeled cells with the AcX solution for 2-3 hours at room temperature (or overnight at 4°C).[2] This step crosslinks primary amines on proteins and other molecules to the future hydrogel.

  • Wash twice with PBS for 15 minutes each.

5. Gelation

  • Prepare the gelation solution on ice. A typical monomer solution consists of:

    • Sodium acrylate
    • Acrylamide
    • N,N′-Methylenebisacrylamide (BIS)
    • Sodium chloride in PBS.[2]

  • Assemble a gelation chamber using a slide and coverslips to create a sealed space for the sample.

  • Add TEMED (catalyst) and freshly prepared APS (initiator) to the chilled monomer solution and mix quickly.

  • Transfer the coverslip with cells into the chamber, add the complete gelling solution, and seal it to prevent oxygen exposure.

  • Incubate the chamber at 37°C for 1-2 hours to allow for hydrogel polymerization.[7]

6. Digestion

  • Carefully extract the gel-embedded sample from the chamber.

  • Prepare the digestion buffer: Proteinase K (e.g., 8 units/mL) in a buffer containing Tris-HCl, EDTA, and Triton X-100.

  • Incubate the gel in the digestion buffer overnight at 37°C. This step mechanically homogenizes the sample, allowing for isotropic expansion.[2]

7. Expansion and Imaging

  • Remove the digestion buffer and wash the gel by placing it in a large volume of deionized water.

  • Replace the water several times over 1-2 hours until the gel fully expands. The gel should become transparent and increase in size by approximately 4-4.5x.[2][6]

  • Carefully transfer the expanded gel to an imaging dish (e.g., a glass-bottom dish coated with poly-D-lysine to aid adherence).

  • Image the sample using a conventional confocal or widefield microscope equipped with appropriate lasers and filters for Cy5 (e.g., 640/647 nm excitation).

Diagrams and Workflows

Click_ExM_Workflow Click-ExM Experimental Workflow cluster_prep Sample Preparation cluster_labeling Labeling & Anchoring cluster_exm Expansion Process culturing 1. Cell Culture & Metabolic Labeling (Incorporate Alkyne Groups) fixation 2. Fixation & Permeabilization culturing->fixation click_reaction 3. Click Chemistry Reaction (this compound + Alkyne) fixation->click_reaction anchoring 4. AcX Treatment (Anchoring to future gel) click_reaction->anchoring gelation 5. Gelation (Polymerize Hydrogel) anchoring->gelation digestion 6. Digestion (Proteinase K Treatment) gelation->digestion expansion 7. Expansion (Dialysis in DI Water) digestion->expansion imaging 8. Imaging (Confocal/Widefield Microscope) expansion->imaging

Caption: A flowchart of the Click-ExM protocol using this compound.

CuAAC_Reaction CuAAC Click Chemistry Reaction biomolecule Alkyne-Modified Biomolecule catalyst Cu(I) Catalyst (from CuSO4 + Na Ascorbate) biomolecule->catalyst sulfo_cy5 This compound sulfo_cy5->catalyst labeled_biomolecule Sulfo-Cy5 Labeled Biomolecule catalyst->labeled_biomolecule Covalent Triazole Linkage

Caption: The CuAAC reaction covalently links this compound to a biomolecule.

ExM_Logic_Diagram Rationale for Click-ExM with this compound exm Expansion Microscopy (ExM) challenge Challenge: Dye Degradation exm->challenge standard_dyes Standard Dyes (e.g., Cy5) Degraded during polymerization challenge->standard_dyes cause click_exm Solution: Click-ExM challenge->click_exm addressed by metabolic_labeling Metabolic Labeling (Introduce Alkynes) click_exm->metabolic_labeling involves outcome Outcome: Versatile, High-Resolution Imaging of Diverse Biomolecules click_exm->outcome sulfo_cy5 This compound Labeling (Bio-orthogonal & Robust) metabolic_labeling->sulfo_cy5 enables sulfo_cy5->outcome

Caption: Logic diagram showing how Click-ExM overcomes dye degradation issues in ExM.

References

Application Notes and Protocols for Single-Molecule Tracking Experiments with Sulfo-Cy5 Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Sulfo-Cy5 azide (B81097) for single-molecule tracking (SMT) experiments. Sulfo-Cy5 azide is a water-soluble, bright, and photostable fluorescent dye ideal for labeling biomolecules in live cells through click chemistry.[1][2][3] This document outlines detailed protocols for labeling both cell-surface and intracellular proteins, presents key quantitative data from SMT studies, and illustrates relevant biological pathways and experimental workflows.

Introduction to this compound in Single-Molecule Tracking

Single-molecule tracking is a powerful technique that allows for the real-time observation of individual molecules, providing insights into their dynamic behavior, interactions, and localization within living cells. The choice of a suitable fluorescent probe is critical for successful SMT experiments. This compound, a derivative of the cyanine (B1664457) dye Cy5, offers several advantages for this purpose:

  • High Photostability and Brightness: Sulfo-Cy5 exhibits a high extinction coefficient and a good quantum yield, resulting in bright, readily detectable single-molecule signals.[] Its photostability allows for longer observation times before photobleaching, enabling the acquisition of longer trajectories.[5]

  • Water Solubility: The sulfonate groups in Sulfo-Cy5 render it highly water-soluble, facilitating its use in aqueous buffers without the need for organic co-solvents that can be detrimental to live cells.[6]

  • Bioorthogonal Labeling: this compound contains an azide group, which allows for its specific covalent attachment to alkyne-modified biomolecules via copper-catalyzed or strain-promoted click chemistry.[1][2][3][7] This bioorthogonal reaction is highly selective and does not interfere with native cellular processes.

Quantitative Data Presentation

The following tables summarize key photophysical properties of Sulfo-Cy5 and representative quantitative data obtained from single-molecule tracking experiments using Cy5-labeled proteins.

Table 1: Photophysical Properties of Sulfo-Cy5

PropertyValueReference
Maximum Excitation (λex)~646 - 649 nm[6]
Maximum Emission (λem)~662 - 672 nm[][6]
Molar Extinction Coefficient~250,000 - 271,000 M⁻¹cm⁻¹[][6]
Fluorescence Quantum Yield~0.2 - 0.28[]
Photobleaching LifetimeHighly dependent on imaging conditions and photoprotection reagents[5][8][9][10][11]

Table 2: Representative Single-Molecule Tracking Data of Cy5-Labeled Proteins

Protein TargetCellular ContextDiffusion Coefficient (D) (µm²/s)NotesReference
EGFRCOS-7 cellsMobile fraction: ~0.07 - 0.2 µm²/s; Immobile fraction: < 0.01 µm²/sThe diffusion of Epidermal Growth Factor Receptor (EGFR) is heterogeneous, with both mobile and immobile populations. Ligand binding can alter the diffusion dynamics.[12][13]
GPCR (FPR)CHO-K1 cellsMonomer: ~0.25 µm²/s; Dimer: ~0.15 µm²/sG-protein coupled receptors (GPCRs) like the N-formyl peptide receptor (FPR) exist in a dynamic equilibrium between monomers and dimers, each with distinct diffusion coefficients.[14][14]
tRNA-Cy5E. coliFast diffusing: ~3.5 - 7.6 µm²/s; Slow diffusing: ~0.12 - 0.5 µm²/sTransfer RNA (tRNA) exhibits different diffusive states within the bacterial cytoplasm, corresponding to free and ribosome-bound populations.[15]

Experimental Protocols

This section provides detailed protocols for labeling cell-surface and intracellular proteins with this compound for single-molecule tracking experiments.

Labeling of Cell-Surface Proteins via Click Chemistry

This protocol describes the labeling of cell-surface proteins that have been metabolically or genetically engineered to contain an alkyne group.

Materials:

  • Cells expressing the alkyne-modified protein of interest

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium ascorbate (B8700270)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium

Protocol:

  • Cell Culture: Culture cells expressing the alkyne-modified protein to the desired confluency on glass-bottom dishes suitable for microscopy.

  • Preparation of Labeling Solution:

    • Prepare a stock solution of this compound (e.g., 1 mM in water or DMSO).

    • Prepare stock solutions of CuSO₄ (e.g., 50 mM in water), THPTA (e.g., 250 mM in water), and sodium ascorbate (e.g., 500 mM in water, freshly prepared).

    • Immediately before use, prepare the labeling cocktail in PBS. For a final volume of 1 ml, add the components in the following order, vortexing gently after each addition:

      • 10 µl of 50 mM CuSO₄ (final concentration: 500 µM)

      • 10 µl of 250 mM THPTA (final concentration: 2.5 mM)

      • 1-10 µl of 1 mM this compound (final concentration: 1-10 µM)

      • 10 µl of 500 mM sodium ascorbate (final concentration: 5 mM)

  • Labeling Reaction:

    • Wash the cells twice with pre-warmed PBS.

    • Add the labeling cocktail to the cells and incubate for 5-15 minutes at room temperature, protected from light. The optimal incubation time may need to be determined empirically.

  • Washing:

    • Remove the labeling solution and wash the cells three times with PBS to remove unreacted dye.

  • Imaging:

    • Replace the PBS with pre-warmed live-cell imaging medium.

    • Proceed with single-molecule tracking microscopy.

Labeling of Intracellular Proteins via Click Chemistry

This protocol outlines a method for labeling intracellular proteins that have been modified to contain an alkyne group, using a gentle cell permeabilization agent.

Materials:

  • Cells expressing the alkyne-modified intracellular protein of interest

  • This compound

  • Streptolysin O (SLO) or other suitable permeabilization agent

  • Labeling cocktail components (as in section 3.1)

  • Wash buffer (e.g., PBS with 1 mM MgCl₂)

  • Recovery medium (complete cell culture medium supplemented with ATP, GTP, and glucose)

Protocol:

  • Cell Culture: Grow cells expressing the alkyne-modified intracellular protein on glass-bottom dishes.

  • Cell Permeabilization:

    • Wash the cells with PBS.

    • Incubate the cells with a pre-determined concentration of SLO in a suitable buffer (e.g., Tyrode's buffer without calcium) for 7-10 minutes at 37°C. The optimal SLO concentration and incubation time should be carefully optimized for each cell line to ensure efficient permeabilization without compromising cell viability.[10][16]

  • Labeling Reaction:

    • Wash the permeabilized cells twice with wash buffer.[10][16]

    • Add the this compound labeling cocktail (prepared as in section 3.1) to the cells and incubate for 5 minutes on ice, protected from light.[10]

  • Washing and Membrane Resealing:

    • Remove the labeling solution and wash the cells three times with wash buffer to remove excess dye.

    • Add recovery medium to the cells to allow the cell membrane to reseal. Incubate for 15-20 minutes at 37°C.[10]

  • Imaging:

    • Gently replace the recovery medium with fresh, pre-warmed live-cell imaging medium.

    • Proceed with single-molecule tracking microscopy.

Visualizations

The following diagrams, generated using the DOT language, illustrate a key signaling pathway studied with single-molecule tracking and a general experimental workflow.

G_protein_coupled_receptor_dimerization cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Agonist GPCR_Dimer GPCR Dimer (Inactive) Agonist->GPCR_Dimer Binding GPCR_Monomer1 GPCR Monomer GPCR_Monomer1->GPCR_Dimer Dimerization GPCR_Monomer2 GPCR Monomer GPCR_Monomer2->GPCR_Dimer GPCR_Dimer->GPCR_Monomer1 Dissociation GPCR_Dimer->GPCR_Monomer2 GPCR_Dimer_Active GPCR Dimer (Active) GPCR_Dimer->GPCR_Dimer_Active Conformational Change G_Protein G-protein GPCR_Dimer_Active->G_Protein Activation Effector Downstream Effector G_Protein->Effector Signaling Cascade

Caption: Dynamic equilibrium of G-protein coupled receptor (GPCR) monomer-dimer formation and activation.

SMT_Workflow cluster_prep Sample Preparation cluster_imaging Microscopy cluster_analysis Data Analysis Cell_Culture 1. Cell Culture with Alkyne-Modified Protein Labeling 2. Labeling with This compound Cell_Culture->Labeling Washing 3. Washing Labeling->Washing Microscope_Setup 4. Microscope Setup (TIRF, HILO, etc.) Washing->Microscope_Setup Image_Acquisition 5. Single-Molecule Image Acquisition Microscope_Setup->Image_Acquisition Localization 6. Single-Molecule Localization Image_Acquisition->Localization Tracking 7. Trajectory Reconstruction Localization->Tracking Analysis 8. Diffusion & Kinetic Analysis Tracking->Analysis

Caption: General experimental workflow for single-molecule tracking with this compound.

References

Troubleshooting & Optimization

Troubleshooting low labeling efficiency with Sulfo-Cy5 azide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers experiencing low labeling efficiency with Sulfo-Cy5 azide (B81097).

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for Sulfo-Cy5 azide?

Proper storage is crucial for maintaining the reactivity of this compound. Upon receipt, it should be stored at -20°C in the dark and desiccated.[1][2][3] Stock solutions can typically be stored at -20°C for up to one month or at -80°C for up to six months, protected from light.[4][5] It is advisable to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.

Q2: What is the fundamental difference between copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry with this compound?

This compound can be used in both copper-catalyzed and strain-promoted click chemistry reactions.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method requires a copper(I) catalyst to join the azide group of the Sulfo-Cy5 with a terminal alkyne on the target molecule.[4][6] The active Cu(I) is often generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (such as sodium ascorbate).[7][8]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free method that utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) on the target molecule instead of a terminal alkyne.[4][5][6] The inherent ring strain of the cyclooctyne allows the reaction to proceed efficiently without the need for a catalyst.[9]

Q3: Can the buffer composition affect my labeling reaction?

Yes, buffer composition is critical. For instance, in NHS ester chemistry, which might be used to introduce the alkyne or azide handle, amine-containing buffers like Tris or glycine (B1666218) are incompatible because they will compete with the target molecule for reaction with the NHS ester.[10] For the click reaction itself, ensure the buffer does not contain components that could interfere with the catalyst or reactants.

Troubleshooting Guide for Low Labeling Efficiency

Low labeling efficiency is a common challenge. The following sections provide potential causes and solutions.

Problem 1: Inactive or Degraded Reagents

If one or more of your reagents are compromised, the reaction will not proceed efficiently.

Troubleshooting Workflow for Reagent Issues

start Low Labeling Efficiency check_reagents Are reagents properly stored and freshly prepared? start->check_reagents storage_issue Improper Storage: - this compound not at -20°C/dark - Stock solutions old or freeze-thawed check_reagents->storage_issue No prep_issue Preparation Error: - Incorrect solvent (e.g., using aqueous buffer for initial dissolution of dry NHS ester) - Reagents (e.g., sodium ascorbate) not freshly prepared check_reagents->prep_issue No solution Solution: - Use fresh reagents - Prepare stock solutions according to protocol - Aliquot to avoid freeze-thaw cycles storage_issue->solution prep_issue->solution

Caption: Troubleshooting logic for reagent-related issues.

Problem 2: Suboptimal Reaction Conditions for CuAAC

The copper-catalyzed reaction is sensitive to several parameters.

Table 1: Key Parameters for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

ParameterRecommendationRationale
Catalyst Use a reliable source of Cu(I). Often generated in situ from CuSO₄ and a reducing agent.The active catalytic species is Cu(I), which is readily oxidized to the inactive Cu(II).[7]
Reducing Agent Use a 3- to 10-fold molar excess of a fresh sodium ascorbate (B8700270) solution.Ensures the reduction of Cu(II) to the active Cu(I) state.[7] Oxygen in the system can oxidize Cu(I), impeding the reaction.[8]
Ligand Consider using a copper-stabilizing ligand like BTTAA or THPTA.Ligands can accelerate the reaction rate and limit the degradation of amino acids.[7]
pH Maintain a pH between 4 and 12 for the CuAAC reaction.The reaction is generally robust across a wide pH range.[7]
Oxygen Degas solutions, especially if the reaction is slow.Oxygen will oxidize the Cu(I) catalyst to the inactive Cu(II) state.[8]

Troubleshooting Workflow for CuAAC Conditions

start Low CuAAC Efficiency check_catalyst Is the Cu(I) catalyst active? start->check_catalyst catalyst_issue Catalyst Problem: - No or insufficient reducing agent (e.g., sodium ascorbate) - Old/oxidized reducing agent solution - Oxygen present in the reaction check_catalyst->catalyst_issue No optimize_reagents Optimize Reagent Ratios: - Increase molar excess of this compound - Add a Cu(I) stabilizing ligand (e.g., BTTAA) check_catalyst->optimize_reagents Yes solution Solution: - Use freshly prepared sodium ascorbate - Degas solutions - Ensure correct stoichiometry catalyst_issue->solution

Caption: Troubleshooting workflow for suboptimal CuAAC conditions.

Problem 3: Issues with the Biomolecule or Purification

Characteristics of your target molecule and the post-reaction cleanup can also lead to perceived low efficiency.

Table 2: Biomolecule and Purification Considerations

IssuePotential CauseRecommended Solution
Inaccessible Alkyne/Azide Group The modification site is buried within the 3D structure of the protein.[11]Consider gentle denaturation to expose the reactive site.[11]
Low Incorporation of Alkyne/Azide If using metabolic labeling, the incorporation of the unnatural amino acid or sugar may be inefficient.Optimize the metabolic labeling protocol (concentration of analog, incubation time).
Protein Precipitation Labeling can alter the properties of the protein, leading to precipitation.[12]Lower the molar ratio of the dye to the molecule to reduce the degree of labeling.[12]
Inefficient Purification Unconjugated this compound is not being effectively removed from the labeled product.Use an appropriate purification method such as spin columns, size-exclusion chromatography (SEC), or dialysis to separate the labeled protein from the free dye.[13]
Fluorescence Quenching Too many dye molecules are attached to the biomolecule, leading to self-quenching.[12]Decrease the molar excess of this compound in the reaction to achieve a lower, optimal degree of labeling (DOL). A DOL of 2-10 is often recommended for antibodies.[14]

Experimental Protocols

Protocol 1: General Copper-Catalyzed Labeling of an Alkyne-Modified Protein

This protocol is a starting point and may require optimization.

  • Prepare the Protein:

    • Ensure your alkyne-modified protein is in an amine-free buffer (e.g., PBS, pH 7.4).

    • The protein concentration should ideally be 2-10 mg/mL for optimal labeling.[14][15]

  • Prepare Stock Solutions:

    • This compound: Prepare a 10 mM stock in anhydrous DMSO.

    • Copper(II) Sulfate (CuSO₄): Prepare a 50 mM stock in deionized water.

    • Reducing Agent (Sodium Ascorbate): Prepare this solution fresh immediately before use. Make a 100 mM stock in deionized water.

    • Ligand (e.g., BTTAA): Prepare a 50 mM stock in DMSO.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the following in order:

      • Alkyne-modified protein solution.

      • This compound stock (to a final concentration of 10-20 fold molar excess over the protein).

      • Ligand stock (to a final concentration of 1 mM).

      • Copper(II) Sulfate stock (to a final concentration of 1 mM).

    • Vortex gently to mix.

    • Add the freshly prepared sodium ascorbate stock to a final concentration of 5 mM.

    • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purification:

    • Remove the unreacted this compound and other reaction components.

    • For proteins, a common method is to use a desalting spin column (gel filtration).[13]

      • Prepare the spin column according to the manufacturer's instructions.

      • Load the reaction mixture onto the column.

      • Centrifuge to elute the purified, labeled protein. The smaller, unconjugated dye molecules will be retained by the resin.[13]

General Experimental Workflow

prep_protein 1. Prepare Alkyne-Protein (Amine-free buffer, 2-10 mg/mL) prep_stocks 2. Prepare Fresh Stock Solutions (this compound, CuSO4, Ligand, Na Ascorbate) prep_protein->prep_stocks reaction 3. Set up Reaction (Protein, Azide, Ligand, CuSO4, Na Ascorbate) prep_stocks->reaction incubation 4. Incubate (Room Temp, 1-2h, dark) reaction->incubation purification 5. Purify Conjugate (e.g., Desalting Spin Column) incubation->purification analysis 6. Analyze Labeled Protein (Spectroscopy, Gel, etc.) purification->analysis

Caption: General workflow for protein labeling with this compound.

References

How to reduce high background fluorescence with Sulfo-Cy5 azide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Sulfo-Cy5 azide (B81097). Our aim is to help you overcome challenges with high background fluorescence and achieve optimal results in your labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of high background fluorescence when using Sulfo-Cy5 azide?

High background fluorescence in experiments involving this compound can stem from several sources:

  • Non-Specific Binding: this compound, although sulfonated to increase water solubility, can still interact non-specifically with cellular components through electrostatic or hydrophobic interactions.[1][2] This is a common issue with highly charged fluorescent dyes.

  • Excess Unreacted Dye: Insufficient removal of unbound this compound after the click chemistry reaction is a major contributor to high background.[3]

  • Dye Aggregation: At high concentrations, cyanine (B1664457) dyes like Cy5 can form aggregates, which may exhibit altered fluorescence properties and bind non-specifically.[4] Using organic solvents in the labeling process can sometimes help prevent the formation of these aggregates.[4]

  • Copper Catalyst Issues (in CuAAC): Copper ions used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) can bind non-specifically to biomolecules and contribute to background fluorescence.[1] The formation of reactive oxygen species (ROS) in the presence of the copper(I) catalyst can also damage biomolecules and increase background.[1]

  • Sample Autofluorescence: The inherent fluorescence of the biological sample itself can be a significant source of background.[5]

Q2: How can I minimize non-specific binding of this compound?

To reduce non-specific binding, consider the following strategies:

  • Optimize Dye Concentration: Use the lowest concentration of this compound that still provides a robust signal. Titrating the dye concentration is crucial for achieving a good signal-to-noise ratio.[1]

  • Use Blocking Agents: Incorporate blocking agents such as Bovine Serum Albumin (BSA) in your buffers to saturate non-specific binding sites.[1]

  • Increase Wash Steps: Thorough and stringent washing after the labeling reaction is critical to remove unbound dye.[1]

  • Optimize Buffer Composition: The choice of buffer can influence non-specific binding. For instance, using TBS-Tween 20 instead of PBS-Tween 20 for washes can sometimes be beneficial.

Q3: What is the optimal concentration of this compound to use in a click chemistry reaction?

The optimal concentration of this compound can vary depending on the specific application, cell type, and the abundance of the target molecule. A typical starting concentration for labeling experiments is in the range of 1 to 10 µM. However, it is highly recommended to perform a concentration titration to determine the ideal balance between signal intensity and background fluorescence for your specific experimental setup.

Q4: Can the copper catalyst in CuAAC reactions contribute to background fluorescence?

Yes, the copper catalyst can be a source of background signal. Copper ions can bind non-specifically to proteins and other cellular components, leading to unwanted fluorescence.[1] To mitigate this, it is essential to use a copper-chelating ligand, such as THPTA or BTTAA, in excess (typically 5-10 fold) over the copper sulfate (B86663).[1] This helps to stabilize the Cu(I) oxidation state and prevent non-specific binding. A final wash step with a copper chelator like EDTA can also help to remove any residual copper ions.[1]

Troubleshooting Guides

Issue: High Background Fluorescence in Negative Controls

If you are observing high fluorescence in your negative control samples (e.g., cells that have not been treated with the alkyne-tagged molecule), follow this troubleshooting guide:

Potential Cause Recommended Solution Expected Outcome
Non-specific binding of this compound 1. Decrease the concentration of the this compound probe. 2. Increase the number and duration of washing steps after the click reaction. 3. Add a blocking agent like BSA to your buffers.[1]Reduced background fluorescence in negative controls.
Copper-mediated fluorescence (CuAAC) 1. Ensure the use of a copper-chelating ligand (e.g., THPTA) in sufficient excess (5-10 fold) over the copper sulfate. 2. Perform a final wash with a copper chelator like EDTA.[1]Quenching of non-specific fluorescence caused by copper.
Dye Aggregates 1. Prepare fresh dye solutions for each experiment. 2. Consider performing the labeling reaction in a buffer containing a small percentage of an organic solvent like DMSO or DMF to disrupt aggregates.[4]More uniform staining and reduced punctate background.

Experimental Protocols

Protocol: General Staining with this compound using Click Chemistry (CuAAC)

This protocol provides a general workflow for labeling alkyne-modified biomolecules in fixed cells.

1. Cell Fixation and Permeabilization:

  • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
  • Wash three times with PBS.
  • Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
  • Wash three times with PBS.

2. Blocking:

  • Incubate cells in a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes at room temperature to reduce non-specific binding.[1]

3. Click Chemistry Reaction:

  • Prepare the click reaction cocktail immediately before use. The following components should be added in order:
  • PBS
  • This compound (final concentration 1-10 µM, titrate for optimal results)
  • Copper(II) sulfate (CuSO₄) (final concentration 50-100 µM)
  • Copper ligand (e.g., THPTA) (final concentration 250-500 µM)
  • Sodium ascorbate (B8700270) (freshly prepared, final concentration 2.5-5 mM)
  • Remove the blocking buffer from the cells.
  • Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

4. Washing:

  • Remove the click reaction cocktail.
  • Wash the cells three to five times with PBS containing 0.05% Tween 20, with each wash lasting at least 5 minutes.
  • Perform a final wash with PBS.

5. Counterstaining and Mounting (Optional):

  • Counterstain nuclei with DAPI or another suitable nuclear stain.
  • Mount the coverslip with an appropriate mounting medium.

6. Imaging:

  • Image the sample using a fluorescence microscope with the appropriate filter set for Cy5 (Excitation/Emission: ~650/670 nm).

Diagrams

TroubleshootingWorkflow Start High Background Observed CheckNegativeControl Is background high in negative control? Start->CheckNegativeControl NonSpecificBinding Issue: Non-Specific Dye Binding CheckNegativeControl->NonSpecificBinding Yes AutofluorescenceIssue Issue: Sample Autofluorescence CheckNegativeControl->AutofluorescenceIssue No OptimizeDyeConc Action: Titrate this compound concentration NonSpecificBinding->OptimizeDyeConc ImproveWashing Action: Increase wash steps and stringency OptimizeDyeConc->ImproveWashing AddBlocking Action: Use blocking agents (e.g., BSA) ImproveWashing->AddBlocking CopperIssue Issue: Copper-Mediated Background AddBlocking->CopperIssue UseLigand Action: Use excess chelating ligand (e.g., THPTA) CopperIssue->UseLigand EDTAWash Action: Add final wash with EDTA UseLigand->EDTAWash End Background Reduced EDTAWash->End SpectralUnmixing Action: Use spectral unmixing or different fluorophore AutofluorescenceIssue->SpectralUnmixing SpectralUnmixing->End

Caption: Troubleshooting workflow for high background fluorescence.

ClickChemistryWorkflow Start Start: Alkyne-Modified Sample FixPerm 1. Fixation & Permeabilization Start->FixPerm Block 2. Blocking (e.g., BSA) FixPerm->Block ClickReaction 3. Click Reaction: - this compound - CuSO4 + Ligand - Sodium Ascorbate Block->ClickReaction Wash 4. Extensive Washing ClickReaction->Wash Image 5. Imaging Wash->Image End Labeled Sample Image->End

Caption: Experimental workflow for this compound labeling.

References

Technical Support Center: Purification of Sulfo-Cy5 Azide Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying Sulfo-Cy5 azide (B81097) labeled proteins from unreacted dye.

Frequently Asked Questions (FAQs)

Q1: Why is it essential to remove unreacted Sulfo-Cy5 azide after a labeling reaction?

A1: Removing the free, unconjugated this compound is a critical step for several reasons:

  • Accurate Quantification: The presence of free dye will interfere with spectrophotometric methods used to determine the degree of labeling (DOL), leading to an overestimation of the labeling efficiency.

  • Reduced Background Signal: Unbound dye can cause high background fluorescence in downstream applications such as fluorescence microscopy, flow cytometry, and Western blotting, which can obscure the specific signal from the labeled protein.[1]

  • Prevention of Non-Specific Interactions: Free dye molecules can non-covalently bind to other molecules in your sample, potentially leading to false-positive results.[1]

Q2: Which purification method should I choose to remove unreacted this compound?

A2: The optimal purification method depends on factors such as your protein's size and stability, the required purity, sample volume, and available equipment. The most common methods are size exclusion chromatography (including spin columns), dialysis, and trichloroacetic acid (TCA) precipitation.

Q3: What factors can lead to low labeling efficiency with this compound?

A3: Several factors can contribute to inefficient labeling:

  • Incorrect Buffer Composition: The presence of primary amines (e.g., Tris buffer) or ammonium (B1175870) salts in the protein solution will compete with the protein for reaction with the dye, dramatically reducing labeling efficiency.[2][3]

  • Suboptimal pH: The labeling reaction with NHS esters, a common form of reactive Sulfo-Cy5, is most efficient at a pH of 8.2-8.5.[4] At this pH, the primary amino groups on the protein are sufficiently deprotonated and reactive.[4]

  • Low Protein Concentration: Labeling efficiency is highly dependent on the protein concentration. A concentration of at least 2 mg/mL is recommended for optimal results.[2][4]

  • Presence of Stabilizers: Impure antibodies or proteins stabilized with BSA or gelatin will not label well.[2]

Q4: My protein precipitates after the labeling reaction. What could be the cause?

A4: Protein precipitation after labeling is often due to over-labeling. The addition of too many bulky dye molecules can alter the protein's net charge and hydrophobicity, leading to a change in its isoelectric point (pI) and reduced solubility.[5] To prevent this, it is advisable to lower the molar ratio of the dye to the protein during the labeling reaction.[5]

Troubleshooting Guides

Problem: High Background Fluorescence in Downstream Applications
Possible Cause Solution
Inefficient removal of free dye. 1. Repeat the purification step: For spin columns, pass the sample through a second column.[6] For dialysis, increase the dialysis time and the number of buffer changes.[6] 2. Optimize the purification method: Ensure the chosen method is appropriate for your protein's size. For small proteins, a size exclusion resin with a suitable fractionation range is crucial.[6]
Non-specific binding of the labeled protein. 1. Incorporate a blocking step: In applications like immunofluorescence or Western blotting, use a blocking buffer (e.g., BSA or non-fat milk) to minimize non-specific binding. 2. Include detergents in wash buffers: Adding a mild detergent (e.g., Tween-20) to your wash buffers can help reduce non-specific interactions.
Problem: Low or No Fluorescence Signal from the Labeled Protein
Possible Cause Solution
Failed labeling reaction. 1. Verify buffer composition: Ensure the protein buffer is free of primary amines (e.g., Tris) and at the optimal pH (8.2-8.5).[4] If necessary, perform a buffer exchange into a suitable buffer like PBS before labeling.[2] 2. Check protein concentration: Concentrate the protein to at least 2 mg/mL before labeling.[2][4]
Fluorescence quenching due to over-labeling. 1. Determine the Degree of Labeling (DOL): An optimal DOL for most antibodies is between 2 and 10.[2] If the DOL is too high, it can lead to self-quenching. 2. Reduce the dye-to-protein ratio: In the labeling reaction, decrease the molar excess of this compound.[6]

Comparison of Purification Methods

Method Principle Typical Protein Recovery Dye Removal Efficiency Speed Advantages Disadvantages
Size Exclusion Chromatography (Spin Columns) Separates molecules based on size. Larger labeled proteins pass through quickly, while smaller, unreacted dye molecules are retained in the resin.[7]> 95%[8]HighFast (< 15 minutes)[8]High recovery, fast, and easy to use.Can be costly for large numbers of samples.
Dialysis Selective and passive diffusion of small molecules (unreacted dye) through a semi-permeable membrane, while retaining larger labeled proteins.[9]HighHigh (with sufficient buffer changes)Slow (hours to overnight)[9]Cost-effective for large volumes, gentle on proteins.Time-consuming, requires large volumes of buffer, and may result in sample dilution.[8][10]
Trichloroacetic Acid (TCA) Precipitation The strong acid denatures and precipitates the protein, leaving the smaller, soluble dye molecules in the supernatant.[4]Variable (can be lower than other methods)HighModerateEffectively concentrates the protein sample and removes contaminants like salts and detergents.[4]Denatures the protein, making it unsuitable for applications requiring native protein structure and function. The protein pellet can sometimes be difficult to resolubilize.

Experimental Protocols

Protocol 1: Purification using Size Exclusion Spin Columns

This method is ideal for rapid and efficient removal of unreacted dye with high protein recovery.

  • Column Preparation: Gently tap the spin column to ensure the resin is settled. Remove the storage buffer by centrifugation according to the manufacturer's instructions.

  • Equilibration: Equilibrate the column by adding your desired buffer (e.g., PBS) and centrifuging. Repeat this step 2-3 times.

  • Sample Loading: Place the spin column into a clean collection tube. Carefully load your labeling reaction mixture onto the center of the resin bed.

  • Elution: Centrifuge the column according to the manufacturer's protocol. The purified, labeled protein will be in the eluate. The unreacted this compound will be retained in the resin.

experimental_workflow cluster_prep Column Preparation cluster_equilibrate Equilibration cluster_load Sample Loading & Elution prep1 Settle Resin prep2 Remove Storage Buffer (Centrifuge) prep1->prep2 equil1 Add Equilibration Buffer prep2->equil1 equil2 Centrifuge equil1->equil2 equil3 Repeat 2-3x equil2->equil3 load1 Load Sample onto Resin equil3->load1 load2 Centrifuge load1->load2 load3 Collect Purified Protein load2->load3

Workflow for spin column purification.
Protocol 2: Purification using Dialysis

This method is gentle and effective, particularly for larger sample volumes where protein denaturation is a concern.

  • Membrane Preparation: Cut the dialysis tubing to the desired length and prepare it according to the manufacturer's instructions. This typically involves rinsing with deionized water.

  • Sample Loading: Secure one end of the tubing with a clip. Pipette the labeling reaction mixture into the tubing, leaving some space for potential volume increase. Secure the other end with a second clip.

  • Dialysis: Immerse the sealed tubing in a beaker containing a large volume (at least 200-500 times the sample volume) of cold (4°C) dialysis buffer (e.g., PBS).[9] Stir the buffer gently with a magnetic stir bar.

  • Buffer Changes: Dialyze for at least 2 hours.[9] For optimal dye removal, perform at least three buffer changes.[9] An overnight dialysis after the final buffer change is recommended.[9]

  • Sample Recovery: Carefully remove the tubing from the buffer, wipe the outside, and transfer the purified protein solution to a clean tube.

dialysis_workflow cluster_prep Preparation cluster_dialysis Dialysis cluster_recovery Recovery prep1 Prepare Dialysis Membrane prep2 Load Sample into Tubing & Seal prep1->prep2 dialyze1 Immerse in Cold Dialysis Buffer with Stirring prep2->dialyze1 dialyze2 Change Buffer (Repeat at least 2x) dialyze1->dialyze2 dialyze3 Dialyze Overnight dialyze2->dialyze3 recover1 Remove Tubing from Buffer dialyze3->recover1 recover2 Transfer Purified Protein to a Clean Tube recover1->recover2

Workflow for dialysis purification.
Protocol 3: Purification using TCA Precipitation

This method is useful for concentrating the protein sample but will result in denaturation.

  • Precipitation: On ice, add an equal volume of cold 20% Trichloroacetic Acid (TCA) to your protein sample.[11] Incubate on ice for 30 minutes.[11]

  • Pelleting: Centrifuge the sample at 14,000 rpm for 5-15 minutes at 4°C.[11][12] A whitish pellet of precipitated protein should be visible.

  • Washing: Carefully decant the supernatant containing the unreacted dye. Wash the pellet with cold acetone (B3395972) to remove residual TCA.[11][12] Centrifuge again for 5 minutes at 14,000 rpm and 4°C.[11][12] Repeat the acetone wash.

  • Drying: Remove the supernatant and air-dry the pellet for 5-10 minutes.[12] Be careful not to over-dry the pellet, as it may be difficult to redissolve.

  • Resuspension: Resuspend the protein pellet in a suitable buffer.

tca_precipitation_workflow start Labeled Protein Sample precipitate Add Cold 20% TCA Incubate on Ice (30 min) start->precipitate pellet Centrifuge (14,000 rpm, 4°C) Collect Protein Pellet precipitate->pellet wash1 Wash with Cold Acetone Centrifuge pellet->wash1 wash2 Repeat Acetone Wash wash1->wash2 dry Air-dry Pellet wash2->dry resuspend Resuspend in Buffer dry->resuspend end Purified (Denatured) Labeled Protein resuspend->end

Workflow for TCA precipitation.

References

Impact of buffer components on Sulfo-Cy5 azide labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed guidance for researchers, scientists, and drug development professionals using Sulfo-Cy5 azide (B81097) for fluorescent labeling. Below you will find frequently asked questions and troubleshooting advice to help you optimize your labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal buffer and pH for Sulfo-Cy5 azide labeling?

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, the underlying chemistry for this compound labeling, is robust and can be performed over a broad pH range, typically from 4 to 12.[1] However, for labeling biological samples, a pH of 7.0 to 7.5 is generally recommended to maintain the integrity of the biomolecules.[2] Buffers such as Phosphate-Buffered Saline (PBS) or HEPES are good starting points for your experiments.[2]

Q2: Can I use Tris buffer for the labeling reaction?

It is advisable to avoid Tris buffer and other buffers that contain primary or secondary amines (e.g., glycine). While this compound itself does not directly react with amines, other reagents in your sample preparation or purification steps might. For instance, if you are comparing your azide labeling with an NHS ester labeling, amine-containing buffers will compete with the target molecule for reaction with the NHS ester.[3][4]

Q3: What is the role of a reducing agent like sodium ascorbate (B8700270) in the reaction?

The catalyst for the click reaction is the copper(I) ion (Cu⁺).[5] Most copper salts, like copper(II) sulfate (B86663) (CuSO₄), are in the copper(II) (Cu²⁺) state. A reducing agent, most commonly sodium ascorbate, is added to the reaction mixture to reduce Cu²⁺ to the active Cu⁺ catalyst in situ.[5]

Q4: Are there any buffer components that can inhibit the labeling reaction?

Yes, certain components can interfere with the reaction.

  • Chelating agents: Strong chelating agents like EDTA can sequester the copper catalyst, inhibiting the reaction.

  • High concentrations of reducing agents: While a reducing agent is necessary, very high concentrations of some reducing agents other than ascorbate, such as DTT or TCEP, can potentially interfere with the reaction. It is best to use the recommended concentrations.

  • Other additives: Components in your sample, such as sodium azide (ironically) or thimerosal, which are often used as preservatives in antibody solutions, might interfere with the conjugation and should be removed, for example, by dialysis or through a spin column, before labeling.[3]

Q5: How soluble is this compound and do I need to use organic solvents?

This compound is designed to be water-soluble, which allows for labeling reactions to be performed in purely aqueous conditions.[6][7][8][9] This is particularly beneficial for labeling sensitive proteins that may be denatured by organic solvents.[7] For creating a stock solution, you can dissolve the powdered dye in high-purity, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[10][11] A small amount of DMSO may also be added to the reaction mixture to aid in the solubility of hydrophobic substrates.[12]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Labeling Efficiency Inactive Catalyst Ensure that a fresh solution of the reducing agent (e.g., sodium ascorbate) is used to generate the active Cu(I) catalyst from the Cu(II) source.
Inhibitors in Buffer Remove any potential inhibitors like EDTA from your reaction buffer. If your sample contains preservatives like sodium azide, purify your sample before labeling using dialysis or a desalting column.[3]
Incorrect pH While the reaction is tolerant of a wide pH range, ensure your buffer is within the optimal range for your specific biomolecule (typically pH 7.0-7.5).[2]
Degraded this compound Store the this compound at -20°C in the dark and avoid repeated freeze-thaw cycles.[6][10]
High Background Signal Excess Dye After the labeling reaction, ensure the removal of unreacted this compound through methods like gel filtration, dialysis, or spin columns.
Non-specific Binding Consider adding a blocking agent or a detergent like Tween-20 to your washing buffers after the labeling step, especially in cell-based assays.
Precipitation in Reaction Poor Substrate Solubility If your alkyne-modified molecule is not very soluble in aqueous buffers, you can add a small amount of a co-solvent like DMSO (e.g., 5-10%) to the reaction mixture to improve solubility.[12]
High Reagent Concentration Try reducing the concentration of your reactants or the copper catalyst.

Experimental Protocols

General Protocol for Labeling an Alkyne-Modified Protein with this compound

This protocol provides a general starting point. Optimal conditions may vary depending on the specific protein and should be determined experimentally.

1. Preparation of Reagents:

  • Labeling Buffer: Phosphate-Buffered Saline (PBS) at pH 7.4.

  • Alkyne-Modified Protein: Prepare your protein in the labeling buffer at a concentration of 1-5 mg/mL.

  • This compound Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Copper(II) Sulfate (CuSO₄) Stock Solution: Prepare a 50 mM solution in deionized water.

  • Sodium Ascorbate Stock Solution: Prepare a fresh 500 mM solution in deionized water immediately before use.

2. Labeling Reaction:

  • In a microcentrifuge tube, add the alkyne-modified protein.

  • Add the this compound stock solution to achieve a 2-10 fold molar excess over the protein.

  • Add the CuSO₄ stock solution to a final concentration of 1 mM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 5 mM.

  • Mix gently and incubate at room temperature for 1-2 hours, protected from light.

3. Purification of the Labeled Protein:

  • After the incubation, remove the unreacted this compound and other small molecules using a desalting column, spin column, or dialysis against the labeling buffer.

4. Storage:

  • Store the labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage, protected from light.

Visualizations

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst Generation cluster_reaction Click Reaction Alkyne Alkyne-Modified Molecule Complex Copper-Alkyne-Azide Complex Alkyne->Complex Azide Sulfo-Cy5 Azide Azide->Complex CuII Cu(II)SO4 CuI Cu(I) CuII->CuI Reduction Ascorbate Sodium Ascorbate CuI->Complex Catalysis Product Sulfo-Cy5 Labeled Molecule (Triazole) Complex->Product Cycloaddition

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathway.

Troubleshooting_Workflow Start Start: Low Labeling Efficiency CheckCatalyst Is the catalyst active? Start->CheckCatalyst CheckBuffer Are there inhibitors in the buffer? CheckCatalyst->CheckBuffer Yes Sol_Catalyst Use fresh sodium ascorbate solution. CheckCatalyst->Sol_Catalyst No CheckDye Is the this compound intact? CheckBuffer->CheckDye No Sol_Buffer Remove inhibitors (e.g., EDTA) via dialysis or desalting. CheckBuffer->Sol_Buffer Yes Sol_Dye Use a fresh aliquot of dye stored at -20°C in the dark. CheckDye->Sol_Dye No Success Labeling Successful CheckDye->Success Yes Sol_Catalyst->CheckBuffer Sol_Buffer->CheckDye Sol_Dye->Success

References

Technical Support Center: Copper Catalyst Toxicity in Live Cell Imaging with Sulfo-Cy5 Azide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on troubleshooting and mitigating copper catalyst toxicity during live-cell imaging experiments using Sulfo-Cy5 azide (B81097) and click chemistry.

Frequently Asked Questions (FAQs)

Q1: Why is the standard copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction toxic to live cells?

A1: The conventional CuAAC reaction utilizes a copper(I) catalyst, which is cytotoxic. This toxicity primarily stems from the generation of reactive oxygen species (ROS) when the copper catalyst interacts with cellular components and the reducing agents, like sodium ascorbate (B8700270), used to maintain copper in its active Cu(I) state.[1][2][3] ROS can induce oxidative stress, leading to damage of lipids, proteins, and DNA, which can ultimately trigger cell death through apoptosis.[2][3]

Q2: What are the primary strategies to overcome copper-induced cytotoxicity in live-cell imaging?

A2: There are two main approaches to circumvent copper toxicity in live-cell applications:

  • Copper-Free Click Chemistry: This involves using bioorthogonal reactions that do not require a copper catalyst. The most common method is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4][5][6]

  • Ligand-Assisted Copper-Catalyzed Click Chemistry: This method employs chelating ligands that stabilize the copper(I) ion, which reduces its toxicity while often enhancing the reaction rate.[7][8][9][10]

Q3: What is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and how does it work?

A3: SPAAC is a "copper-free" click chemistry method that utilizes a strained cyclooctyne (B158145), which reacts spontaneously with an azide without the need for a toxic copper catalyst.[1][6][11] The reaction is driven by the release of ring strain in the cyclooctyne molecule, making it a biocompatible alternative for live-cell imaging.[5][11]

Q4: Can Sulfo-Cy5 azide be used in both copper-catalyzed and copper-free click chemistry?

A4: Yes, this compound is a versatile fluorescent probe. It contains an azide group that can react with an alkyne via the copper-catalyzed CuAAC reaction or with a strained alkyne (like DBCO or BCN) via the copper-free SPAAC reaction.[12]

Q5: What are common signs of copper toxicity in my live-cell imaging experiment?

A5: Signs of copper toxicity can include:

  • Decreased cell viability and proliferation.[2][7]

  • Changes in cell morphology, such as cell shrinkage or rounding.[13]

  • Increased apoptosis or necrosis.[2]

  • Compromised mitochondrial function.[14]

  • Generation of reactive oxygen species (ROS).[15]

Troubleshooting Guide

IssuePossible CauseRecommendation
Low cell viability after labeling High concentration of copper catalyst.Reduce the copper concentration. Even with ligands, concentrations above 100 µM can be cytotoxic.[2][7]
Absence or insufficient concentration of a protective ligand.Use a copper-chelating ligand such as THPTA or BTTAA to stabilize the Cu(I) and reduce toxicity.[8][9][10]
Prolonged incubation time with the copper catalyst.Minimize the incubation time to 5-10 minutes.[7][16]
Weak or no fluorescent signal Inefficient click reaction.Optimize the concentrations of this compound and the alkyne-modified biomolecule. Ensure the copper catalyst is active; use freshly prepared sodium ascorbate solution.
Low incorporation of the azide or alkyne handle into the biomolecule of interest.Increase the incubation time or concentration of the metabolic label (e.g., an azide-modified sugar).
Photobleaching of Sulfo-Cy5.Reduce the laser power and exposure time during imaging. Use an anti-fade mounting medium if applicable for fixed-cell controls.
High background fluorescence Non-specific binding of this compound.Increase the number of washing steps after the labeling reaction. Include a blocking step with a suitable agent (e.g., BSA).
Autofluorescence of cells.Image an unlabeled control to determine the level of autofluorescence and subtract it from the experimental images.
Cell death leading to increased membrane permeability and non-specific dye uptake.Confirm cell viability using a viability stain. If viability is low, address the source of toxicity (likely the copper catalyst).

Data Summary

Table 1: Effect of Copper Sulfate (B86663) Concentration on Cell Viability

Copper Sulfate (CuSO₄) Concentration (µM)Cell Viability (%)Reference
25096.4[13]
50041.0[13]
75021.8[13]
100017.8[13]

Table 2: Example Reaction Conditions for Live-Cell CuAAC Labeling

ComponentConcentrationReference
Copper (CuSO₄)50-100 µM[7][8]
Ligand (e.g., THPTA)250-500 µM (5:1 ratio with copper)[8][16]
Sodium Ascorbate2.5 mM[16]
Dye-Alkyne/Azide25 µM[8]
Incubation Time5-10 minutes[7][16]

Experimental Protocols

Protocol 1: Ligand-Assisted CuAAC Labeling of Live Cells

This protocol is adapted from methodologies designed to minimize copper toxicity during live-cell labeling.

Materials:

  • Live cells cultured on a suitable imaging dish.

  • Azide- or alkyne-modified biomolecule incorporated into the cells.

  • This compound (or alkyne counterpart).

  • Copper(II) sulfate (CuSO₄) stock solution.

  • Tris(hydroxypropyltriazolylmethyl)amine (THPTA) stock solution.

  • Sodium ascorbate stock solution (freshly prepared).

  • Live-cell imaging medium.

  • Phosphate-buffered saline (PBS).

Procedure:

  • Cell Preparation: Culture cells to the desired confluency. Ensure cells have been incubated with the azide- or alkyne-modified metabolic precursor for a sufficient time to allow incorporation.

  • Wash: Gently wash the cells twice with pre-warmed PBS to remove any unincorporated metabolic precursors.

  • Prepare Click Reaction Cocktail: In an Eppendorf tube, prepare the click reaction cocktail by adding the reagents in the following order to pre-warmed live-cell imaging medium:

    • This compound (final concentration of 10-50 µM).

    • THPTA (final concentration of 250 µM).

    • CuSO₄ (final concentration of 50 µM).

    • Freshly prepared sodium ascorbate (final concentration of 2.5 mM).

    • Mix gently by pipetting.

  • Labeling: Remove the PBS from the cells and add the click reaction cocktail. Incubate the cells for 5-10 minutes at the appropriate temperature (e.g., 37°C or 4°C to inhibit endocytosis).[8]

  • Wash: Remove the reaction cocktail and wash the cells three times with pre-warmed live-cell imaging medium to remove unreacted reagents.

  • Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for Sulfo-Cy5 (Excitation/Emission: ~646/662 nm).[17]

Protocol 2: Copper-Free (SPAAC) Labeling of Live Cells

This protocol avoids the use of a copper catalyst altogether.

Materials:

  • Live cells cultured on a suitable imaging dish.

  • Azide-modified biomolecule incorporated into the cells.

  • Sulfo-Cy5 conjugated to a strained alkyne (e.g., DBCO-Sulfo-Cy5).

  • Live-cell imaging medium.

  • Phosphate-buffered saline (PBS).

Procedure:

  • Cell Preparation: Culture cells and incorporate the azide-modified metabolic precursor as described in Protocol 1.

  • Wash: Gently wash the cells twice with pre-warmed PBS.

  • Labeling: Prepare a solution of the strained alkyne-Sulfo-Cy5 conjugate in pre-warmed live-cell imaging medium (e.g., at a final concentration of 10-20 µM).[18] Remove the PBS from the cells and add the labeling solution. Incubate for 30-60 minutes at 37°C.

  • Wash: Remove the labeling solution and wash the cells three times with pre-warmed live-cell imaging medium.

  • Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for Sulfo-Cy5.

Visualizations

CuAAC_Pathway cluster_reactants Reactants cluster_catalyst Catalyst System cluster_products Products cluster_toxicity Toxicity Pathway Azide This compound Triazole Labeled Biomolecule (Triazole Linkage) Azide->Triazole Alkyne Alkyne-modified Biomolecule Alkyne->Triazole CuSO4 Cu(II)SO4 Cu_I Cu(I) CuSO4->Cu_I Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu_I Cu_I->Triazole Catalysis ROS Reactive Oxygen Species (ROS) Cu_I->ROS Generates CellDamage Cell Damage ROS->CellDamage

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Toxicity Pathway.

Experimental_Workflow Start Start: Culture Live Cells Metabolic_Labeling Incubate with Azide/Alkyne Precursor Start->Metabolic_Labeling Wash1 Wash Cells (PBS) Metabolic_Labeling->Wash1 Add_Cocktail Add Cocktail to Cells & Incubate Wash1->Add_Cocktail Prepare_Cocktail Prepare Click Reaction Cocktail Prepare_Cocktail->Add_Cocktail Wash2 Wash Cells (Imaging Medium) Add_Cocktail->Wash2 Image Fluorescence Microscopy Wash2->Image

Caption: General Experimental Workflow for Live-Cell Click Chemistry Labeling.

Troubleshooting_Tree Start Low Cell Viability? Check_Cu Is [Cu] > 50 µM? Start->Check_Cu Yes Check_Ligand Using a protective ligand (e.g., THPTA)? Check_Cu->Check_Ligand No Reduce_Cu Action: Reduce [Cu] Check_Cu->Reduce_Cu Yes Check_Time Is incubation time > 15 min? Check_Ligand->Check_Time Yes Add_Ligand Action: Add Ligand Check_Ligand->Add_Ligand No Reduce_Time Action: Reduce Time Check_Time->Reduce_Time Yes Consider_SPAAC Consider Copper-Free SPAAC Check_Time->Consider_SPAAC No

Caption: Troubleshooting Decision Tree for Low Cell Viability in CuAAC.

References

Technical Support Center: Sulfo-Cy5 Azide Applications in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfo-Cy5 azide (B81097). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common questions related to the use of Sulfo-Cy5 azide in biological experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a water-soluble, hydrophilic fluorescent dye.[1] It contains an azide group that allows it to be covalently attached to molecules containing an alkyne group through a chemical reaction known as a "click reaction".[2] This makes it a valuable tool for fluorescently labeling and visualizing a wide range of biomolecules, including proteins, nucleic acids, and glycans, in biological samples.[1][3] Its high water solubility is advantageous as it minimizes the need for organic co-solvents and can help reduce non-specific binding to biomolecules.[1] Sulfo-Cy5 is an analog of the popular Cy5 dye and is compatible with standard fluorescence microscopy and imaging systems.[4]

Q2: What are the main causes of high background or non-specific signal in my this compound labeling experiment?

A2: High background fluorescence is a common issue and can originate from several sources:

  • Non-specific binding of the dye: The Sulfo-Cy5 dye itself can bind non-specifically to cellular components, particularly if used at too high a concentration.

  • Copper-related issues (in CuAAC reactions): Copper ions used as a catalyst in copper-catalyzed azide-alkyne cycloaddition (CuAAC) can bind non-specifically to proteins. The copper catalyst can also generate reactive oxygen species (ROS) that may increase background signal.

  • Side reactions with thiols: Free thiol groups, such as those in cysteine residues of proteins, can sometimes react with components of the click chemistry reaction, leading to off-target labeling.

  • Insufficient washing: Inadequate washing after the labeling reaction can leave unbound fluorescent dye in the sample.

  • Reagent purity and preparation: Impurities in the this compound or other reagents, as well as using old or improperly prepared solutions (especially the reducing agent, sodium ascorbate), can contribute to background.

Q3: Can this compound react with any molecules in my biological sample other than the intended alkyne-tagged molecule?

A3: The azide group is generally considered bioorthogonal, meaning it is highly selective for its alkyne reaction partner and should not react with other functional groups found in native biological systems. However, off-target labeling can occur due to the reasons mentioned in Q2, particularly through non-specific binding of the dye or side reactions related to the click chemistry catalyst system.

Q4: What is the stability of this compound and how should it be stored?

A4: this compound powder should be stored at -20°C in the dark and is typically stable for at least 12-24 months under these conditions.[4] Stock solutions are often prepared in anhydrous DMSO or water. For long-term storage of stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[5] It is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles. The Sulfo-Cy5 fluorophore is generally stable in a pH range of 3-10.[6] However, cyanine (B1664457) dyes can be sensitive to some reducing agents, which may lead to a loss of fluorescence.[7]

Troubleshooting Guides

Issue 1: High Background or Non-Specific Staining

High background can obscure your specific signal, leading to poor image quality and difficulty in interpreting results.

start High Background Observed q1 Is background present in negative control (no alkyne)? start->q1 sol1 Decrease this compound concentration. [6] Increase wash steps (duration/number). Use a blocking agent (e.g., BSA). q1->sol1 Yes q2 Are you using a copper catalyst (CuAAC)? q1->q2 No end Signal-to-Noise Ratio Improved sol1->end sol2 Optimize Cu(I):Ligand ratio (e.g., 1:5). Use a copper chelator in final washes (e.g., EDTA). Ensure fresh sodium ascorbate (B8700270) is used. q2->sol2 Yes sol3 Consider non-specific binding of the dye. Follow steps in Solution 1. q2->sol3 No (SPAAC) sol2->end sol3->end

Caption: A decision tree for troubleshooting high background signals.

ParameterStandard ConcentrationTroubleshooting RecommendationRationale
This compound 2-20 µM[8]Titrate down to 0.5-5 µM.Reduces non-specific binding of the dye itself.
Copper (II) Sulfate (CuSO₄) 50 µM - 2 mM[9][10]Start at the lower end of the range (e.g., 50-100 µM).High copper concentrations can increase background.[11]
Copper Ligand (e.g., THPTA) 5x the CuSO₄ concentration[11]Maintain a 1:5 to 1:10 ratio of CuSO₄ to ligand.The ligand stabilizes the Cu(I) oxidation state, improving reaction efficiency and reducing side reactions.[11]
Sodium Ascorbate 1-5 mMUse a freshly prepared solution for each experiment.The reducing agent is prone to oxidation, and old solutions can be less effective and contribute to background.
Blocking Agent 1-3% BSAIncrease BSA concentration or try a different blocking agent (e.g., non-fat dry milk).Saturates non-specific binding sites on proteins and surfaces.
Washing Buffer PBSAdd a mild detergent (e.g., 0.05% Tween-20) to wash buffers.Helps to remove non-specifically bound dye and other reagents.
Issue 2: Weak or No Specific Signal

A faint or absent signal can be due to a variety of factors, from inefficient labeling to issues with the fluorophore itself.

start Weak or No Signal q1 Was the alkyne-tagged biomolecule successfully incorporated? start->q1 sol1 Verify incorporation with an alternative method (e.g., Western blot, mass spec). q1->sol1 Uncertain q2 Is the click reaction chemistry optimized? q1->q2 Yes sol1->q2 sol2 Increase incubation time (e.g., 60-120 min). Optimize reagent concentrations (see table). Ensure reagents are fresh and correctly prepared. q2->sol2 No/Uncertain q3 Is the this compound dye intact and fluorescent? q2->q3 Yes sol2->q3 sol3 Check dye stock for fluorescence. Avoid harsh reducing agents in buffers. Protect from light during incubation. q3->sol3 No/Uncertain end Specific Signal Detected q3->end Yes sol3->end

Caption: A decision tree for troubleshooting weak or absent signals.

Experimental Protocols

Protocol 1: General Staining of Alkyne-Modified Proteins in Fixed Cells (CuAAC)

This protocol provides a starting point for labeling alkyne-modified proteins in fixed, permeabilized cells. Optimization may be required.

  • Cell Culture and Fixation:

    • Culture cells that have been metabolically labeled with an alkyne-containing amino acid.

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash cells three times with PBS.

  • Permeabilization:

    • Permeabilize cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.

    • Wash cells three times with PBS.

  • Blocking (Optional but Recommended):

    • Incubate cells with 3% BSA in PBS for 30-60 minutes to reduce non-specific binding.

  • Click Reaction Cocktail Preparation (Prepare Fresh):

    • For a 500 µL reaction, mix the following in order:

      • Phosphate Buffer (e.g., 100 mM sodium phosphate, pH 7.4)

      • This compound (final concentration of 5-20 µM)

      • Copper (II) Sulfate (CuSO₄) (final concentration of 100 µM - 1 mM)

      • THPTA ligand (final concentration 5x that of CuSO₄)

    • Vortex briefly to mix.

    • Add Sodium Ascorbate (final concentration of 2-5 mM) immediately before adding to cells. Vortex briefly.

  • Labeling:

    • Remove the blocking buffer from the cells.

    • Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Imaging:

    • Remove the click reaction cocktail.

    • Wash the cells three times with PBS containing 0.05% Tween-20.

    • Wash an additional two times with PBS.

    • Mount the coverslip and proceed with fluorescence imaging.

cluster_prep Cell Preparation cluster_reaction Click Reaction cluster_imaging Final Steps Fixation Fix Cells (4% PFA) Permeabilization Permeabilize (Triton X-100) Fixation->Permeabilization Blocking Block (3% BSA) Permeabilization->Blocking PrepareCocktail Prepare Click Cocktail (Dye, CuSO4, Ligand, Ascorbate) Blocking->PrepareCocktail Incubate Incubate with Cells (30-60 min, RT) PrepareCocktail->Incubate Wash Wash Cells (PBS-T, PBS) Incubate->Wash Image Fluorescence Imaging Wash->Image

Caption: Workflow for fluorescent labeling in fixed cells via CuAAC.

References

Improving signal-to-noise ratio in Sulfo-Cy5 azide imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their Sulfo-Cy5 azide (B81097) imaging experiments and improve the signal-to-noise ratio.

Troubleshooting Guides

This section addresses common issues encountered during Sulfo-Cy5 azide imaging experiments.

Issue 1: High Background Fluorescence

High background fluorescence can obscure the specific signal from your target, leading to a poor signal-to-noise ratio.

CauseRecommended Solution
Excess unbound this compound - Increase the number and duration of washing steps post-labeling. - Use a high-quality, gentle washing buffer (e.g., PBS with 0.05% Tween-20).
Non-specific binding of the dye - Add a blocking step before introducing the this compound. Common blocking agents include Bovine Serum Albumin (BSA) or serum from the same species as the secondary antibody. - Optimize the concentration of the dye; higher concentrations can lead to increased non-specific binding.
Autofluorescence from cells or tissue - Use a spectral unmixing tool if your imaging software has one. - Treat samples with a commercial autofluorescence quencher. - For fixed cells, treatment with 0.1% sodium borohydride (B1222165) in PBS can reduce aldehyde-induced autofluorescence.[1]
Residual copper catalyst - If using copper-catalyzed click chemistry (CuAAC), ensure thorough removal of the copper catalyst, which can sometimes contribute to background. Washing with a chelating agent like EDTA can help.[2]

Issue 2: Weak or No Signal

A weak or absent fluorescent signal can be due to a variety of factors, from inefficient labeling to imaging setup problems.

CauseRecommended Solution
Inefficient Click Chemistry Reaction - Optimize the concentration of all reaction components (alkyne-modified target, this compound, copper catalyst, and reducing agent).[3][4] - Ensure the freshness of the reducing agent (e.g., sodium ascorbate), as it is prone to oxidation.[3][4] - Use a copper ligand (e.g., THPTA) to improve catalyst stability and efficiency.[3]
Low abundance of the target molecule - Consider using a signal amplification technique, such as tyramide signal amplification (TSA).[5]
Photobleaching (Fading) of the Signal - Minimize the exposure of the sample to excitation light. - Use an anti-fade mounting medium. - Use lower laser power and/or shorter exposure times during image acquisition.[6]
Incorrect microscope filter sets - Ensure the excitation and emission filters are appropriate for Sulfo-Cy5 (Ex/Em: ~646 nm / ~662 nm).[7][8]
Degradation of this compound - Store the dye protected from light and at the recommended temperature (-20°C for long-term storage).[5][7]

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound?

This compound is a water-soluble, far-red fluorescent dye.[7][8] Its key features include:

  • Water Solubility : The presence of sulfonate groups makes it highly soluble in aqueous buffers, eliminating the need for organic co-solvents which can be harsh on biological samples.[5][]

  • Brightness and Photostability : It exhibits bright fluorescence and is relatively resistant to photobleaching.[8]

  • Spectral Properties : It has an excitation maximum around 646 nm and an emission maximum around 662 nm.[7][8]

  • Click Chemistry Reactive : The azide group allows for its covalent attachment to alkyne-modified molecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition.[10]

Q2: How should I store this compound?

For long-term storage, this compound should be stored at -20°C in the dark.[5][7] It can be transported at room temperature for up to three weeks.[7] Avoid repeated freeze-thaw cycles. For solutions, it is recommended to use them soon after preparation and not to store them for long periods.[5]

Q3: Can I use this compound for live-cell imaging?

This compound is generally considered cell-impermeable due to its charged sulfonate groups.[11] This makes it well-suited for labeling cell surface molecules on live cells. However, it is not suitable for labeling intracellular targets in live cells without a permeabilization step, which would compromise cell viability.[11]

Q4: What are the key parameters to optimize for the copper-catalyzed click chemistry (CuAAC) reaction?

The efficiency of the CuAAC reaction is crucial for achieving a strong signal. Key parameters to optimize include:

  • Copper (I) source : Typically generated in situ from copper (II) sulfate (B86663) (CuSO₄) and a reducing agent.

  • Reducing agent : Sodium ascorbate (B8700270) is commonly used, but should be freshly prepared.

  • Copper ligand : Ligands like THPTA stabilize the Cu(I) oxidation state and improve reaction efficiency.

  • Concentrations : The relative concentrations of the alkyne, azide, copper, and ligand should be optimized for your specific application.

Q5: How can I reduce autofluorescence in my samples?

Autofluorescence can be a significant source of background noise. Here are a few strategies to mitigate it:

  • Use a red-shifted dye : Sulfo-Cy5 is a good choice as cellular autofluorescence is typically lower in the far-red spectrum.

  • Chemical quenching : For fixed samples, agents like sodium borohydride can reduce aldehyde-induced fluorescence.[1] Commercial quenching reagents are also available.

  • Proper fixation : Avoid glutaraldehyde (B144438) as a fixative, as it can increase autofluorescence.[1]

  • Spectral imaging and linear unmixing : If your microscope is equipped for it, this technique can computationally separate the specific Sulfo-Cy5 signal from the autofluorescence background.

Experimental Protocols

Protocol 1: General Workflow for this compound Labeling and Imaging of Fixed Cells

This protocol provides a general outline for labeling alkyne-modified molecules in fixed cells using this compound via a CuAAC reaction.

G cluster_prep Cell Preparation cluster_click Click Chemistry Reaction cluster_wash Washing and Staining cluster_imaging Imaging prep1 Seed and culture cells with alkyne-modified substrate prep2 Fix cells (e.g., 4% PFA) prep1->prep2 prep3 Permeabilize cells (e.g., 0.25% Triton X-100 in PBS) prep2->prep3 click1 Prepare fresh 'click cocktail' prep3->click1 click2 Incubate cells with click cocktail click1->click2 wash1 Wash cells 3x with PBS + 0.05% Tween-20 click2->wash1 wash2 (Optional) Counterstain nuclei (e.g., DAPI) wash1->wash2 img1 Mount coverslip with anti-fade medium wash2->img1 img2 Image with appropriate filters for Sulfo-Cy5 img1->img2 G cluster_signal Weak Signal Issues cluster_noise High Background Issues start Low Signal-to-Noise Ratio signal1 Check Click Reaction Efficiency start->signal1 noise1 Improve Washing Steps start->noise1 signal2 Verify Dye Integrity signal1->signal2 If reaction is optimized signal3 Optimize Imaging Parameters signal2->signal3 If dye is viable end_signal Strong, Specific Signal signal3->end_signal noise2 Address Autofluorescence noise1->noise2 If washing is thorough noise3 Optimize Blocking noise2->noise3 If autofluorescence persists noise3->end_signal

References

Calculating degree of labeling (DOL) for Sulfo-Cy5 azide conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information for calculating the Degree of Labeling (DOL) of Sulfo-Cy5 azide (B81097) conjugates.

Frequently Asked Questions (FAQs)

Q1: What is the Degree of Labeling (DOL)?

A1: The Degree of Labeling (DOL), also known as the dye-to-protein ratio, represents the average number of dye molecules covalently attached to a single protein or antibody molecule.[1][2] Accurate DOL determination is crucial for ensuring the quality, consistency, and performance of fluorescently labeled conjugates.[3]

Q2: Why is calculating the DOL important?

A2: Calculating the DOL is critical for several reasons:

  • Signal Intensity: The DOL directly influences the fluorescence intensity of the conjugate.[3]

  • Quenching: Over-labeling can lead to fluorescence self-quenching, where the fluorescent signal decreases despite a higher number of dye molecules.[4]

  • Biological Activity: Excessive labeling can potentially interfere with the biological function of the protein, such as an antibody's ability to bind its antigen.[4]

  • Reproducibility: Ensuring a consistent DOL across different batches is essential for the reproducibility of experiments.[3]

Q3: What key information is required to calculate the DOL?

A3: To calculate the DOL, you need the following information:

  • The absorbance of the purified conjugate at 280 nm (A₂₈₀).

  • The absorbance of the purified conjugate at the maximum absorbance of Sulfo-Cy5 (~647 nm).[5][6]

  • The molar extinction coefficient of your specific protein at 280 nm (ε_prot).

  • The molar extinction coefficient of Sulfo-Cy5 at its absorbance maximum (ε_dye).

  • A correction factor (CF) to account for the dye's absorbance at 280 nm.[3]

Q4: What is the general formula for DOL calculation?

A4: The DOL is calculated using a multi-step formula based on the Beer-Lambert law. The final step is the ratio of the molar concentration of the dye to the molar concentration of the protein.[7]

DOL = [Molar Concentration of Dye] / [Molar Concentration of Protein]

Q5: What is the correction factor and why is it necessary?

A5: The correction factor is a value that accounts for the absorbance of the Sulfo-Cy5 dye at 280 nm. Since proteins are measured at 280 nm, the dye's contribution to this absorbance must be subtracted to get an accurate measurement of the protein concentration.[3][7] The correction factor (CF) is calculated as the ratio of the dye's absorbance at 280 nm to its absorbance at its maximum wavelength.

Q6: What is an acceptable DOL range for antibody conjugates?

A6: For most antibodies, an optimal DOL is typically between 2 and 10.[8][9] However, the ideal range can vary depending on the specific protein and its application. A DOL below 2 may result in a weak signal, while a DOL above 10 can increase the risk of self-quenching and reduced biological activity.[1][4]

Q7: How do I remove unreacted Sulfo-Cy5 azide from my conjugate?

A7: It is essential to remove all unbound dye before measuring absorbance for DOL calculation.[7] Common methods for purification include size-exclusion chromatography (e.g., desalting columns like Sephadex G-25), dialysis, and spin columns.[3][7][8] The labeled protein will typically elute first, appearing as a colored fraction, while the smaller, unbound dye molecules are retained longer.[3]

Data for DOL Calculation

For accurate calculations, use the parameters specific to your reagents. The following table provides commonly accepted values for Sulfo-Cy5 and an example for a typical IgG antibody.

ParameterSymbolValueUnits
Max Absorbance Wavelength (Sulfo-Cy5)λ_max~647nm[5][6]
Molar Extinction Coefficient (Sulfo-Cy5)ε_dye250,000 - 271,000M⁻¹cm⁻¹[10][11][12]
Correction Factor (Sulfo-Cy5 at 280 nm)CF₂₈₀0.03 - 0.04unitless[10][13][14]
Molar Extinction Coefficient (IgG)ε_prot~210,000M⁻¹cm⁻¹[3]
Molecular Weight (IgG)MW_prot~150,000 g/mol

Note: Always refer to the manufacturer's certificate of analysis for the most accurate ε_dye and CF values for your specific dye lot.

Experimental Protocol: Determining DOL

This protocol outlines the spectrophotometric method for calculating the DOL of a purified this compound conjugate.

1. Sample Preparation:

  • Ensure your conjugate is thoroughly purified to remove all non-conjugated this compound.
  • Use the purification buffer (e.g., PBS) as the blank for the spectrophotometer.

2. Spectrophotometric Measurement:

  • Zero the spectrophotometer with the blank buffer at 280 nm and ~647 nm.
  • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the dye's maximum absorbance wavelength, ~647 nm (A_max).
  • If the absorbance values are too high (typically > 1.5), dilute the sample with a known volume of buffer and re-measure. Remember to account for the dilution factor in your calculations.[3]

3. Calculation Steps:

Example Calculation: Given: A₂₈₀ = 0.95, A_max at 647 nm = 0.80, ε_dye = 250,000 M⁻¹cm⁻¹, ε_prot = 210,000 M⁻¹cm⁻¹, CF₂₈₀ = 0.04.

  • Conc_Dye = 0.80 / 250,000 = 3.2 x 10⁻⁶ M

  • Corrected_A₂₈₀ = 0.95 - (0.80 * 0.04) = 0.918

  • Conc_Protein = 0.918 / 210,000 = 4.37 x 10⁻⁶ M

  • DOL = (3.2 x 10⁻⁶ M) / (4.37 x 10⁻⁶ M) ≈ 3.7

The resulting DOL is approximately 3.7 .

Visual Workflow and Troubleshooting

The following diagrams illustrate the experimental workflow and a decision tree for troubleshooting common issues encountered during DOL calculation.

DOL_Workflow cluster_prep 1. Sample Preparation cluster_measure 2. Spectrophotometry cluster_calc 3. Calculation Purify Purify Conjugate (Remove free dye) Dilute Dilute Sample (If A_max > 1.5) Purify->Dilute Blank Blank Spectrophotometer (with buffer) Dilute->Blank Measure Measure Absorbance (A₂₈₀ & A_max) Blank->Measure Calc_Dye Calculate Dye Concentration Measure->Calc_Dye Calc_Prot Calculate Corrected Protein Concentration Calc_Dye->Calc_Prot Calc_DOL Calculate DOL (Ratio of Concentrations) Calc_Prot->Calc_DOL

Figure 1. Experimental workflow for calculating the Degree of Labeling (DOL).

Troubleshooting Guide

Use this guide to diagnose and resolve common problems during DOL determination.

Problem: The calculated DOL is unexpectedly high (e.g., >15).

  • Possible Cause: The most common cause is the presence of residual, unreacted this compound in the sample.[3]

  • Solution: Re-purify the conjugate using size-exclusion chromatography or extensive dialysis and repeat the absorbance measurements.

Problem: The calculated DOL is very low (e.g., <1).

  • Possible Causes:

    • Inefficient labeling reaction (e.g., suboptimal pH, temperature, or reaction time).

    • The protein concentration was too low for efficient labeling.[8]

    • Inaccurate protein or dye extinction coefficients were used.

  • Solution: Review and optimize the conjugation protocol. Verify the ε values for your specific protein and dye lot. Consider increasing the molar excess of the dye in the reaction.[3]

Problem: The calculated protein concentration is negative.

  • Possible Cause: This occurs when the absorbance from a large amount of free dye at 280 nm is greater than the protein's actual absorbance. The A_max * CF₂₈₀ term becomes larger than the measured A₂₈₀.

  • Solution: This is a clear indication of insufficient purification. The sample must be thoroughly purified to remove excess free dye before an accurate DOL can be determined.

DOL_Troubleshooting Start Start: Unexpected DOL Result HighDOL Is DOL too high? Start->HighDOL NegProt Is Protein Conc. Negative? HighDOL->NegProt No CheckFreeDye Cause: Residual free dye is likely present. HighDOL->CheckFreeDye Yes LowDOL Is DOL too low? CheckReaction Cause: Inefficient labeling or incorrect ε values used. LowDOL->CheckReaction Yes NegProt->LowDOL No FreeDyeOverwhelm Cause: Extreme excess of free dye. NegProt->FreeDyeOverwhelm Yes PurifySample Solution: Re-purify sample using size-exclusion or dialysis. CheckFreeDye->PurifySample FreeDyeOverwhelm->PurifySample OptimizeReaction Solution: Optimize reaction conditions. Verify all constants. CheckReaction->OptimizeReaction

Figure 2. Troubleshooting decision tree for common DOL calculation issues.

References

Technical Support Center: Post-Conjugation Cleanup for Sulfo-Cy5 Azide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for the removal of unreacted Sulfo-Cy5 azide (B81097) following a conjugation reaction.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove unreacted Sulfo-Cy5 azide after conjugation?

It is crucial to remove unreacted this compound to prevent interference in downstream applications. Excess dye can lead to high background signals in fluorescence-based assays, inaccurate quantification of labeling, and potential non-specific binding in cell-based or in vivo studies.

Q2: What are the most common methods for removing unreacted this compound?

The most common and effective methods for removing small molecules like this compound from larger biomolecules (e.g., proteins, antibodies, peptides) are based on size-based separation. These include:

  • Size Exclusion Chromatography (SEC): This technique, also known as gel filtration or desalting, separates molecules based on their size. Larger conjugated biomolecules pass through the column more quickly, while the smaller, unreacted dye molecules are retained longer.[1][2][3][4]

  • Dialysis: This method involves the use of a semi-permeable membrane that allows the passage of small molecules like unreacted dye while retaining the larger conjugated product.[1][5][6][7]

Q3: How do I choose the best removal method for my experiment?

The choice of method depends on several factors, including your sample volume, the molecular weight of your biomolecule, and the required purity.

  • For smaller sample volumes (1-3 mL), desalting spin columns (a form of SEC) are often faster and more convenient.[1]

  • For larger sample volumes (0.1 mL to 70 mL), dialysis is a suitable and effective option.[1]

  • For high-resolution separation, gravity-flow or HPLC-based size exclusion chromatography can be employed.[3][8]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High background fluorescence in downstream assays Incomplete removal of unreacted this compound.- For SEC/Desalting: Ensure the column is properly equilibrated and that the sample volume does not exceed the column's capacity. Consider a second pass through the column.[9] - For Dialysis: Increase the dialysis time, use a larger volume of dialysis buffer, and increase the frequency of buffer changes.[5][7]
Low recovery of the conjugated product - SEC/Desalting: Non-specific binding of the conjugate to the column matrix. Protein loss can occur with each spin.[9][10] - Dialysis: Use of a dialysis membrane with an incorrect molecular weight cut-off (MWCO). Adherence of the sample to the dialysis membrane.[5]- For SEC/Desalting: Use low protein binding columns and filters.[3] Ensure the chosen column has the appropriate fractionation range for your biomolecule.[1] - For Dialysis: Select a MWCO that is significantly smaller than your conjugated biomolecule (e.g., 10-30 kDa for an IgG antibody).[1] To minimize protein loss, handle the sample carefully to avoid adherence to surfaces.[5]
Presence of unreacted dye in the final sample after desalting The concentration of the unreacted dye is too high for a single pass through the desalting column.A second run through a desalting column may be necessary to remove the remaining unreacted dye.[9]

Comparison of Removal Methods

Method Principle Sample Volume Advantages Disadvantages
Size Exclusion Chromatography (Desalting Columns) Separation based on molecular size; larger molecules elute first.[1][2]Small (e.g., 1-3 mL)[1]Fast, convenient, and ideal for small-scale preparations.[1]Potential for sample dilution and some protein loss.[8][10]
Dialysis Diffusion of small molecules across a semi-permeable membrane.[6][7]Wide range (e.g., 0.1 mL to 70 mL)[1]Gentle on samples, high protein recovery, and suitable for larger volumes.[1][6]Time-consuming (can take several hours to overnight) and can result in sample dilution.[5][11]

Experimental Protocols

Protocol 1: Removal of Unreacted this compound using a Desalting Spin Column

This protocol is suitable for small sample volumes (typically up to 2.5 mL).

Materials:

  • Desalting spin column with an appropriate molecular weight cut-off (e.g., 7 kDa for proteins >20 kDa).

  • Equilibration buffer (e.g., PBS).

  • Collection tubes.

  • Centrifuge.

Procedure:

  • Column Preparation: Remove the column's bottom cap and place it in a collection tube.

  • Equilibration: Centrifuge the column to remove the storage buffer. Add the equilibration buffer to the column and centrifuge again. Repeat this step 2-3 times to ensure the column is fully equilibrated.

  • Sample Loading: Discard the flow-through from the equilibration steps. Place the column in a new collection tube. Slowly apply the conjugation reaction mixture to the center of the resin bed.

  • Elution: Centrifuge the column according to the manufacturer's instructions.

  • Collection: The purified, conjugated biomolecule will be in the eluate in the collection tube. The unreacted this compound will be retained in the column resin.

Protocol 2: Removal of Unreacted this compound using Dialysis

This protocol is suitable for a wide range of sample volumes.

Materials:

  • Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO), typically 12-14 kDa for antibodies.[5]

  • Dialysis buffer (e.g., PBS), at least 200-500 times the sample volume.[7]

  • Beaker or container for the dialysis buffer.

  • Stir plate and stir bar.

Procedure:

  • Prepare Dialysis Membrane: If using dialysis tubing, cut the desired length and hydrate (B1144303) it in the dialysis buffer.

  • Load Sample: Load the conjugation reaction mixture into the dialysis tubing or cassette and securely close the ends.

  • Dialysis: Place the sealed dialysis bag/cassette into a beaker containing a large volume of cold (4°C) dialysis buffer.[5] Place the beaker on a stir plate and stir gently.

  • Buffer Exchange: Allow dialysis to proceed for at least 6 hours or overnight.[5] For efficient removal, change the dialysis buffer at least 3-4 times.[5][12]

  • Sample Recovery: Carefully remove the dialysis bag/cassette from the buffer and transfer the purified conjugate to a clean tube.

Visual Workflows

experimental_workflow cluster_start Start: Conjugation Reaction cluster_methods Removal Method cluster_sec Size Exclusion Chromatography cluster_dialysis Dialysis cluster_end End Product start Conjugation Mixture (Biomolecule + this compound) method_choice Choose Removal Method start->method_choice sec_prep Equilibrate Desalting Column method_choice->sec_prep Small Volume dialysis_prep Prepare Dialysis Membrane method_choice->dialysis_prep Large Volume sec_load Load Sample sec_prep->sec_load sec_spin Centrifuge sec_load->sec_spin sec_collect Collect Eluate sec_spin->sec_collect waste Unreacted this compound sec_spin->waste end_product Purified Sulfo-Cy5 Conjugate sec_collect->end_product dialysis_load Load Sample dialysis_prep->dialysis_load dialysis_run Dialyze vs. Buffer dialysis_load->dialysis_run dialysis_change Change Buffer (3-4x) dialysis_run->dialysis_change dialysis_run->waste dialysis_collect Recover Sample dialysis_change->dialysis_collect dialysis_change->waste dialysis_collect->end_product

Caption: Workflow for removing unreacted this compound.

logic_diagram cluster_problem Problem cluster_cause Potential Cause cluster_solutions Solutions cluster_verification Verification problem High Background Signal cause Incomplete Removal of Unreacted Dye problem->cause solution_sec Repeat Desalting Step cause->solution_sec If using SEC solution_dialysis Increase Dialysis Time/ Buffer Changes cause->solution_dialysis If using Dialysis verification Reduced Background Signal in Assay solution_sec->verification solution_dialysis->verification

Caption: Troubleshooting logic for high background fluorescence.

References

Sulfo-Cy5 azide compatibility with different cell fixation methods

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfo-Cy5 Azide (B81097). This guide provides detailed information, troubleshooting advice, and protocols to help you successfully use Sulfo-Cy5 azide for fluorescence imaging in conjunction with various cell fixation methods.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a water-soluble, far-red fluorescent dye designed for "click chemistry."[1][2][3] It contains an azide functional group that reacts specifically with alkyne-modified molecules in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1][4] Its high water solubility makes it ideal for labeling biomolecules in aqueous conditions without the need for organic co-solvents.[2][3][5] As an analog of the popular Cy5 dye, it is compatible with most standard fluorescence imaging systems with excitation around 633 nm or 647 nm.[1][5]

Q2: Which cell fixation method is best for this compound click chemistry?

The optimal fixation method depends on your experimental goals, specifically the target molecule and the need to preserve cellular morphology versus antigenicity.

  • Paraformaldehyde (PFA): A cross-linking fixative that is excellent for preserving cellular structure.[6] It is generally the recommended starting point for imaging studies where morphology is critical. However, the cross-linking can sometimes reduce the accessibility of the target molecule, potentially requiring a separate permeabilization step.

  • Methanol (B129727)/Acetone (B3395972): These are precipitating fixatives that work by dehydrating the cell and denaturing/precipitating proteins.[7] They also permeabilize the cell membrane simultaneously.[7] While effective, they can alter cellular and organelle morphology and may lead to the loss of some soluble proteins.[7] Methanol, in particular, can have a strong effect on certain epitopes and is known to quench the fluorescence of some fluorescent proteins.[7]

For most applications involving this compound click chemistry, PFA fixation followed by permeabilization is recommended to ensure the best preservation of cellular architecture while allowing access for the click reagents.

Q3: Do I need a separate permeabilization step after PFA fixation?

Yes. PFA cross-links proteins but does not sufficiently permeabilize cell membranes to allow the entry of the click chemistry reagents (including the relatively large this compound). After fixing with PFA, you must use a detergent-based permeabilization agent like Triton X-100 or saponin (B1150181) to ensure efficient labeling.

Q4: Can the copper catalyst in the click reaction damage my sample or the Sulfo-Cy5 dye?

Copper (I) can be cytotoxic in live cells and can potentially cause oxidative damage to biomolecules.[8] This is why for fixed-cell applications, its effects are less of a concern for cell health. To protect the sample and improve reaction efficiency, a copper (I) chelating ligand such as THPTA (a water-soluble ligand) or TBTA is strongly recommended.[9][10][11] These ligands stabilize the Cu(I) oxidation state, accelerate the reaction, and protect biomolecules from damage.[10] The Sulfo-Cy5 dye itself is stable under standard CuAAC reaction conditions.

Comparison of Common Cell Fixation Methods

The choice of fixative is a critical step that can significantly impact the quality of your imaging results. This table summarizes the key characteristics of the most common fixation methods for use with this compound.

FeatureParaformaldehyde (PFA)Cold Methanol (-20°C)Acetone (-20°C)
Mechanism Cross-links proteins, forming a stable scaffold.[6]Dehydrates and precipitates proteins.[7]Dehydrates and precipitates proteins.[7]
Cell Morphology Excellent preservation.Fair to good preservation; can cause cell shrinkage.Poor to fair preservation; can cause significant artifacts.
Permeabilization No; requires a separate permeabilization step (e.g., Triton X-100).Yes; fixation and permeabilization occur simultaneously.[7]Yes; fixation and permeabilization occur simultaneously.[7]
Signal Preservation Generally good, but cross-linking may hinder reagent access.Can sometimes lead to a weaker or more diffuse signal due to protein denaturation.May impact protein conformation and reagent accessibility.
Compatibility Highly Recommended. Provides the best balance of structural preservation and reagent access after permeabilization.Compatible, but may require optimization. Best for certain cytoskeletal or nuclear targets.Less commonly used; can be harsh on epitopes and morphology.
Key Advantage Superior preservation of cellular architecture.Fast and simple protocol; combines fixation and permeabilization.Very rapid fixation.
Common Issues Incomplete permeabilization leading to weak signal.Altered cell morphology; potential loss of soluble molecules.[7]Severe morphological distortion; lipid extraction.

Experimental Protocols & Workflows

Below are detailed protocols for performing this compound click chemistry following different fixation methods.

General Experimental Workflow

The overall process involves introducing an alkyne-tagged molecule into your biological system, fixing the cells, and then performing the click reaction to attach the this compound fluorescent dye.

G cluster_cell_culture Cell Culture & Labeling cluster_fix_perm Fixation & Permeabilization cluster_click Click Reaction cluster_imaging Imaging A Seed cells on coverslips B Introduce alkyne-modified biomolecule (e.g., EdU, AHA) A->B C Wash with PBS B->C D Fix Cells (PFA, Methanol, or Acetone) C->D E Permeabilize (if using PFA) D->E G Incubate cells with Click Cocktail E->G F Prepare Click Reaction Cocktail (this compound, CuSO4, Ascorbate (B8700270), THPTA) F->G H Wash and Counterstain (e.g., DAPI) G->H I Mount coverslip H->I J Image with fluorescence microscope (Cy5 channel) I->J

General workflow for fixed-cell click chemistry labeling.
Protocol 1: PFA Fixation (Recommended)

  • Cell Preparation:

    • Seed and grow cells on sterile glass coverslips to the desired confluency.

    • Incubate cells with your alkyne-containing molecule for the desired time.

    • Wash cells twice with 1X Phosphate Buffered Saline (PBS).

  • Fixation:

    • Fix cells by incubating with 4% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash three times with 1X PBS for 5 minutes each.

  • Permeabilization:

    • Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash three times with 1X PBS.

  • Click Reaction:

    • Prepare a fresh Click Reaction Cocktail . For each coverslip (e.g., 200 µL volume):

      • 178 µL of 1X PBS

      • 4 µL of CuSO₄ (from a 50 mM stock, final conc. 1 mM)

      • 2 µL of this compound (from a 1 mM stock in water, final conc. 10 µM)

      • 8 µL of THPTA ligand (from a 25 mM stock, final conc. 1 mM)

      • 8 µL of Sodium Ascorbate (from a 100 mM stock, add last , final conc. 4 mM)

    • Note: Always add the sodium ascorbate last to initiate the reaction.

    • Remove PBS from the coverslips and add the Click Reaction Cocktail.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Imaging:

    • Wash three times with 1X PBS.

    • (Optional) Counterstain nuclei with DAPI.

    • Wash once more with PBS.

    • Mount the coverslip onto a microscope slide using an appropriate mounting medium.

    • Image using a fluorescence microscope equipped with a Cy5 filter set (e.g., Excitation/Emission: ~650/670 nm).[1]

Protocol 2: Cold Methanol Fixation
  • Cell Preparation:

    • Follow Step 1 from the PFA protocol.

  • Fixation and Permeabilization:

    • Aspirate the PBS.

    • Add ice-cold 100% methanol (-20°C) to the coverslips.

    • Incubate for 10 minutes at -20°C.

    • Wash three times with 1X PBS for 5 minutes each at room temperature.

  • Click Reaction:

    • Proceed directly to Step 4 from the PFA protocol. No separate permeabilization is needed.

  • Washing and Imaging:

    • Proceed with Step 5 from the PFA protocol.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or Very Weak Signal Inefficient Click Reaction: Old sodium ascorbate solution; incorrect reagent concentrations; amine-containing buffers (e.g., Tris) interfering with copper.[12]Use a freshly prepared sodium ascorbate solution. Double-check all reagent concentrations. Ensure all buffers are amine-free (use PBS or similar). Confirm your alkyne-tagged molecule was successfully incorporated.[13]
Poor Permeabilization (PFA only): The click reagents cannot access the target molecule.Increase Triton X-100 concentration (up to 0.5%) or incubation time (up to 15 min). Consider a different permeabilizing agent like saponin for delicate membranes.
Loss of Target Molecule (Methanol/Acetone): The fixation method may have extracted the alkyne-tagged molecule.If the target is a soluble protein or lipid, switch to PFA fixation to cross-link it in place before permeabilization.
High Background Fluorescence Non-specific Dye Binding: this compound is binding to cellular components other than the target alkyne.Fixed-cell labeling can have higher background than live-cell methods.[14] Include a blocking step (e.g., 3% BSA in PBS) before the click reaction. Ensure thorough washing after the click reaction.
Unreacted Dye: Residual this compound was not washed away completely.Increase the number and duration of post-reaction washes. Add a detergent like Tween-20 (0.1%) to the wash buffer to help remove non-specifically bound dye.
Precipitated Dye: The this compound has come out of solution.Ensure the this compound is fully dissolved in water or DMSO before adding to the reaction cocktail. Centrifuge the stock solution before use to pellet any aggregates.
Diffuse or Poorly Localized Signal Molecule Diffusion (Methanol/Acetone): The precipitating fixative did not adequately immobilize the target molecule before it could diffuse.Switch to PFA fixation for superior structural preservation and immobilization of target molecules.[6]
Cell Morphology is Poor: The fixation method has damaged the cellular architecture.Methanol and especially acetone can be harsh on cells.[7] Use PFA for better morphological preservation. If using methanol, ensure it is ice-cold and the incubation time is not excessive.
Signaling Pathway & Reaction Diagrams

The core of the detection method is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_products Products Alkyne Alkyne-tagged Biomolecule Triazole Stable Triazole Linkage (Fluorescently Labeled Biomolecule) Alkyne->Triazole Azide This compound Azide->Triazole CuSO4 CuSO₄ (Cu²⁺ Source) Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->CuSO4 Reduces Cu²⁺ to Cu¹⁺ THPTA THPTA (Ligand) THPTA->CuSO4 Stabilizes Cu¹⁺

Mechanism of the CuAAC click reaction.

References

Validation & Comparative

A Head-to-Head Comparison: Sulfo-Cy5 Azide vs. Non-Sulfonated Cy5 Azide for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of protein labeling, the choice between sulfonated and non-sulfonated fluorescent dyes is a critical decision point. This guide provides an objective comparison of Sulfo-Cy5 azide (B81097) and non-sulfonated Cy5 azide, supported by experimental data and detailed protocols, to facilitate an informed selection for your specific research needs.

The primary distinction between these two powerful fluorescent probes lies in their solubility. The addition of sulfonate groups to the cyanine (B1664457) dye core in Sulfo-Cy5 azide dramatically increases its hydrophilicity, rendering it highly water-soluble.[1][2][3][4][5] In contrast, the non-sulfonated Cy5 azide is hydrophobic and requires the use of organic co-solvents, such as DMSO or DMF, for dissolution before its introduction into an aqueous protein solution.[1][2][3][4] This fundamental difference has significant implications for experimental design, particularly when working with delicate proteins prone to denaturation.

Key Performance Parameters: A Quantitative Overview

To facilitate a clear comparison, the following table summarizes the key quantitative data for both this compound and non-sulfonated Cy5 azide. While spectral properties are nearly identical, the difference in solubility is a major determinant in their application.[2][3][4][6]

PropertyThis compoundNon-sulfonated Cy5 AzideKey Advantage of this compound
Solubility High water solubility[1][2][3][4][5]Insoluble in water; requires organic co-solvents (DMSO, DMF)[1][2][3][4]Eliminates the need for organic solvents, which can be detrimental to sensitive proteins. Reduces the risk of dye precipitation and aggregation.[2][3][4]
Excitation Max (λex) ~646-647 nm~646-649 nmNearly identical spectral properties allow for use with the same instrumentation.
Emission Max (λem) ~662-671 nm~662-670 nmNearly identical spectral properties allow for use with the same instrumentation.
Molar Extinction Coefficient (ε) ~250,000 - 271,000 cm⁻¹M⁻¹~250,000 cm⁻¹M⁻¹Both dyes exhibit high molar extinction coefficients, leading to bright fluorescent signals.[]
Quantum Yield (Φ) ~0.2 - 0.28[8]~0.28[9]Sulfonation can sometimes slightly improve the quantum yield and photostability.[]
Labeling Reaction Environment Purely aqueous conditions[2][3][4]Requires 10-15% organic co-solvent (e.g., DMSO, DMF)[2][3][4]Ideal for labeling delicate proteins and minimizing non-specific hydrophobic interactions.[9]
Potential for Aggregation Reduced due to charged sulfonate groups[2][3][4]Higher potential for aggregation, especially at high concentrations.Sulfonation helps to prevent dye-dye quenching and ensures more reliable and reproducible labeling.[9]
Non-Specific Binding Minimized due to hydrophilicity.Can be a concern due to hydrophobic interactions.[10]Leads to lower background fluorescence and improved signal-to-noise ratio.

Experimental Workflow: Protein Labeling via Click Chemistry

The labeling of proteins with both this compound and non-sulfonated Cy5 azide is typically achieved through a bioorthogonal reaction known as "click chemistry". This involves the reaction of the azide group on the dye with an alkyne-modified protein. The following diagram illustrates the general experimental workflow.

G cluster_prep Protein & Dye Preparation cluster_reaction Click Chemistry Reaction cluster_purification Purification cluster_analysis Analysis p1 Alkyne-Modified Protein in Aqueous Buffer r1 Mix Protein and Dye Solution p1->r1 d1 This compound (dissolved directly in buffer) d1->r1 Aqueous d2 Non-sulfonated Cy5 Azide (dissolved in DMSO/DMF) d2->r1 Organic Co-solvent r2 Add Catalyst (e.g., Copper(I)) r1->r2 r3 Incubate at Room Temperature r2->r3 pu1 Remove Excess Dye (e.g., Spin Column, Dialysis) r3->pu1 a1 Characterize Labeled Protein (Spectroscopy, SDS-PAGE) pu1->a1

Protein Labeling Workflow

Detailed Experimental Protocols

The following protocols provide a detailed methodology for labeling an alkyne-modified protein with either this compound or non-sulfonated Cy5 azide using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Protocol 1: Labeling with this compound

This protocol is ideal for sensitive proteins that may be compromised by the presence of organic solvents.

Materials:

  • Alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Amine-free buffer (e.g., PBS, pH 7.4)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)

  • Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 300 mM in water)

  • Purification column (e.g., desalting spin column)

Procedure:

  • Prepare Protein Solution: Adjust the concentration of the alkyne-modified protein to 1-5 mg/mL in an amine-free buffer.

  • Prepare this compound Solution: Dissolve this compound directly in the amine-free buffer to a final concentration of 1-10 mM.

  • Prepare a "Click-it" Cocktail: In a microcentrifuge tube, combine the following in order, vortexing briefly after each addition:

    • 100 µL of the protein solution

    • 10 µL of the this compound solution

    • 10 µL of the CuSO₄ solution

    • 10 µL of the THPTA solution

  • Initiate the Reaction: Add 10 µL of the freshly prepared sodium ascorbate solution to the reaction mixture. Vortex briefly.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes, protected from light.

  • Purification: Remove the unreacted this compound using a desalting spin column according to the manufacturer's instructions.

  • Characterization: Determine the degree of labeling and protein concentration by measuring the absorbance at 647 nm (for Sulfo-Cy5) and 280 nm (for the protein).

Protocol 2: Labeling with Non-sulfonated Cy5 Azide

This protocol requires the use of an organic co-solvent and may require optimization to minimize protein precipitation and non-specific binding.

Materials:

  • Alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • Non-sulfonated Cy5 azide

  • Anhydrous DMSO or DMF

  • Amine-free buffer (e.g., PBS, pH 7.4)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)

  • Sodium ascorbate stock solution (freshly prepared, e.g., 300 mM in water)

  • Purification column (e.g., desalting spin column)

Procedure:

  • Prepare Protein Solution: Adjust the concentration of the alkyne-modified protein to 1-5 mg/mL in an amine-free buffer. Ensure the buffer is compatible with the addition of an organic co-solvent.

  • Prepare Non-sulfonated Cy5 Azide Solution: Dissolve the non-sulfonated Cy5 azide in anhydrous DMSO or DMF to a final concentration of 10-20 mM.

  • Reaction Setup: In a microcentrifuge tube, add the required volume of the non-sulfonated Cy5 azide stock solution to the protein solution. The final concentration of the organic co-solvent should not exceed 10-15% to minimize protein denaturation.[2][3][4] Mix gently.

  • Prepare a "Click-it" Cocktail: To the protein-dye mixture, add the following in order, vortexing briefly after each addition:

    • 10 µL of the CuSO₄ solution

    • 10 µL of the THPTA solution

  • Initiate the Reaction: Add 10 µL of the freshly prepared sodium ascorbate solution to the reaction mixture. Vortex briefly.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes, protected from light.

  • Purification: Remove the unreacted non-sulfonated Cy5 azide using a desalting spin column. It is crucial to ensure complete removal of the free dye to avoid issues with non-specific binding in downstream applications.

  • Characterization: Determine the degree of labeling and protein concentration by measuring the absorbance at 649 nm (for Cy5) and 280 nm (for the protein).

Conclusion: Making the Right Choice

The choice between this compound and non-sulfonated Cy5 azide hinges on the specific requirements of the experiment and the nature of the protein being labeled.

  • This compound is the superior choice for labeling sensitive proteins that are susceptible to denaturation by organic solvents. Its high water solubility simplifies the labeling protocol, reduces the risk of aggregation, and minimizes non-specific binding, leading to cleaner results and a higher signal-to-noise ratio.[9]

  • Non-sulfonated Cy5 azide may be a suitable option for more robust proteins or when cost is a primary consideration. However, researchers must be mindful of the need for an organic co-solvent and the potential for protein precipitation and non-specific interactions. Careful optimization of the labeling protocol is essential to achieve reliable and reproducible results.

By understanding the fundamental differences and considering the experimental data and protocols provided in this guide, researchers can confidently select the optimal Cy5 azide derivative for their protein labeling needs, ultimately leading to more accurate and impactful scientific discoveries.

References

A Head-to-Head on Photostability: Sulfo-Cy5 Azide vs. Alexa Fluor 647 Azide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing fields of fluorescence imaging and bioconjugation, the selection of robust and photostable fluorescent probes is paramount for generating high-quality, reproducible data. For researchers utilizing click chemistry for biomolecular labeling, Sulfo-Cy5 azide (B81097) and Alexa Fluor 647 azide are two of the most prominent far-red fluorescent dyes. This guide provides a detailed comparison of their photostability and overall performance, supported by available experimental data and standardized protocols, to assist researchers in making an informed decision for their specific applications.

While direct side-by-side photostability data for the azide derivatives of Sulfo-Cy5 and Alexa Fluor 647 under identical conditions is not extensively published, a wealth of information exists comparing the parent dye of Sulfo-Cy5, Cy5, with Alexa Fluor 647. This comparison, along with the inherent photophysical properties of each dye, provides a strong basis for performance evaluation.

Photophysical Properties: A Quantitative Overview

The brightness and signal-to-noise ratio of a fluorophore are determined by its molar extinction coefficient (a measure of light absorption) and quantum yield (the efficiency of converting absorbed light into emitted fluorescence). Both Sulfo-Cy5 azide and Alexa Fluor 647 are bright, far-red dyes, but their photophysical parameters show some key differences.

PropertyThis compoundAlexa Fluor 647
Excitation Maximum ~646 nm[1][2]~650 nm[3][4]
Emission Maximum ~662 nm[1][2]~665 nm[3][4]
Molar Extinction Coefficient (ε) ~271,000 cm⁻¹M⁻¹[1] or ~251,000 cm⁻¹M⁻¹[5]~239,000 cm⁻¹M⁻¹[3][4]
Quantum Yield (Φ) ~0.2 - 0.28[1][4]~0.33[3][4]
Relative Brightness (ε x Φ) ~54,200 - 75,880~78,870

Note: The quantum yield of cyanine (B1664457) dyes like Sulfo-Cy5 can be more sensitive to the local environment and conjugation state.

Photostability Comparison: Alexa Fluor 647 vs. Cy5

Numerous studies have demonstrated that Alexa Fluor 647 is significantly more photostable than its cyanine dye counterpart, Cy5.[6][7][8] Since Sulfo-Cy5 is a sulfonated derivative of Cy5, it is expected to have improved water solubility and potentially altered photophysical properties, but the core cyanine chromophore responsible for fluorescence and photobleaching remains.

In one comparative study, after a period of continuous illumination, Alexa Fluor 647 retained approximately 80% of its initial fluorescence, whereas Cy5 retained only 55%.[8] This superior photostability of Alexa Fluor 647 allows for longer exposure times and more robust signal acquisition in demanding applications such as time-lapse imaging and super-resolution microscopy.[3] The enhanced photostability of the Alexa Fluor series is a result of chemical modifications that protect the fluorophore from photochemically induced degradation.[9]

Experimental Protocol for Photostability Measurement

To facilitate a direct and standardized comparison of this compound and Alexa Fluor 647 azide, the following experimental protocol for measuring photobleaching half-life (t½) is provided. The t½ is the time required for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.[10]

Objective: To quantify and compare the photostability of this compound and Alexa Fluor 647 azide.

Materials:

  • This compound and Alexa Fluor 647 azide, conjugated to a target molecule (e.g., an antibody or oligonucleotide) via click chemistry.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Microscope slides and coverslips.

  • Antifade mounting medium (optional, but recommended for benchmarking).

  • Fluorescence microscope equipped with a suitable laser line (e.g., 633 nm or 640 nm), a sensitive detector (e.g., PMT or sCMOS camera), and time-lapse imaging capabilities.

Methodology:

  • Sample Preparation:

    • Prepare solutions of the fluorescently labeled biomolecules at the same concentration in PBS.

    • Mount a small volume of each sample onto a microscope slide and cover with a coverslip. Seal the coverslip to prevent evaporation.

  • Microscope Setup:

    • Turn on the microscope and allow the light source to stabilize.

    • Select an appropriate objective lens (e.g., 60x or 100x oil immersion).

    • Set the excitation laser to a constant, defined power level. It is critical to use the same laser power and illumination settings for both dyes to ensure a fair comparison.[10]

    • Configure the emission filter to optimally capture the fluorescence of the dyes (e.g., a 660/20 nm bandpass filter).

  • Image Acquisition:

    • Bring the sample into focus.

    • Record an initial fluorescence intensity measurement (I₀) at time t=0.[10]

    • Continuously illuminate the sample with the excitation light.

    • Acquire fluorescence images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has decreased to less than 20% of the initial intensity.[10]

  • Data Analysis:

    • For each time point (t), measure the mean fluorescence intensity of a region of interest (ROI).

    • Normalize the fluorescence intensity at each time point to the initial intensity (I/I₀).[10]

    • Plot the normalized fluorescence intensity against time to generate a photobleaching curve.

    • Fit the curve to a single or double exponential decay function to determine the photobleaching rate constant (k).[10]

    • Calculate the photobleaching half-life (t½) using the formula: t½ = ln(2)/k .[10] A longer t½ indicates higher photostability.

Experimental Workflow Diagram

G Experimental Workflow for Photostability Comparison cluster_0 Sample Preparation cluster_1 Microscopy & Acquisition cluster_2 Data Analysis A Conjugate Dyes B Prepare Dilutions A->B C Mount on Slide B->C D Set Illumination Parameters C->D Transfer to Microscope E Acquire Time-Lapse Images D->E F Measure Intensity E->F Image Stack G Normalize Data F->G H Plot Decay Curve G->H I Calculate Half-Life (t½) H->I J Conclusion I->J Compare t½ Values

Caption: Workflow for comparing fluorophore photostability.

Conclusion

For researchers requiring high photostability in demanding fluorescence applications, Alexa Fluor 647 is generally considered the superior choice over Cy5 and its derivatives like Sulfo-Cy5.[6][7][11] This is supported by a higher quantum yield and extensive data demonstrating its resistance to photobleaching. While this compound offers high brightness and excellent water solubility, its cyanine core structure makes it inherently more susceptible to photodegradation compared to the more robustly engineered Alexa Fluor 647. For experiments involving long-term imaging, intense laser illumination, or the need for highly quantitative data, the enhanced photostability of Alexa Fluor 647 azide makes it a more reliable and robust fluorescent probe. Researchers are encouraged to perform their own in-application comparisons using the provided protocol to determine the optimal dye for their specific experimental conditions.

References

A Comparative Guide to the Quantum Yield of Sulfo-Cy5 Azide and Other Far-Red Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and life sciences, the selection of fluorescent probes is a critical step in ensuring experimental success. The quantum yield (Φ), a measure of the efficiency of photon emission after absorption, is a key determinant of a fluorophore's brightness and, consequently, the sensitivity of an assay. This guide provides an objective comparison of the quantum yield of Sulfo-Cy5 azide (B81097) against other popular far-red fluorescent dyes: Alexa Fluor 647, DyLight 650, and Atto 647N. The information presented is supported by publicly available data and standardized experimental protocols.

Data Summary

The following table summarizes the key photophysical properties of Sulfo-Cy5 azide and its counterparts. This data is essential for making an informed decision when selecting a far-red dye for applications such as flow cytometry, fluorescence microscopy, and single-molecule imaging.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)
This compound 646662271,0000.28[1][2]
Alexa Fluor 647 650665239,0000.33
DyLight 650 652672250,000High[3]
Atto 647N 646664150,0000.65

Note: The quantum yield of DyLight 650 is consistently reported as "high" in manufacturer literature, suggesting performance comparable to other dyes in its class, though a precise numerical value is not uniformly provided.

Experimental Protocol: Determination of Relative Fluorescence Quantum Yield

The quantum yields cited in this guide are typically determined using a relative method, which compares the fluorescence of the dye of interest to a well-characterized standard with a known quantum yield.

Principle

The relative fluorescence quantum yield (Φₓ) of a sample is calculated by comparing its fluorescence intensity and absorbance to that of a standard (Φₛₜ) with a known quantum yield. The relationship is described by the following equation:

Φₓ = Φₛₜ * (Iₓ / Iₛₜ) * (Aₛₜ / Aₓ) * (nₓ² / nₛₜ²)

Where:

  • I is the integrated fluorescence intensity.

  • A is the absorbance at the excitation wavelength.

  • n is the refractive index of the solvent.

  • The subscripts x and st refer to the sample and the standard, respectively.

Materials
  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Spectroscopic grade solvent (e.g., ethanol, phosphate-buffered saline)

  • Quantum yield standard (e.g., Rhodamine 101 in ethanol, Φ = 0.915)[4]

  • Dye samples (this compound and other far-red dyes)

Procedure
  • Preparation of Stock Solutions: Prepare stock solutions of the standard and the sample dyes in the chosen solvent.

  • Preparation of Dilutions: Create a series of dilutions for both the standard and the sample, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.[5]

  • Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the excitation wavelength.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer to the absorbance maximum of the standard.

    • Record the fluorescence emission spectrum for each dilution of the standard.

    • Repeat the process for the sample dilutions, using an appropriate excitation wavelength.

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity (I).

    • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

    • Determine the slope of the linear fit for both plots.

    • Calculate the quantum yield of the sample using the equation provided above, where the ratio of the slopes (Gradₓ / Gradₛₜ) can be used in place of (Iₓ / Aₓ) / (Iₛₜ / Aₛₜ).[5]

Visual Comparison of Quantum Yields

The following diagrams illustrate the comparative quantum yields of the discussed far-red dyes and a conceptual workflow for their determination.

cluster_dyes Quantum Yield Comparison Sulfo-Cy5_azide This compound (Φ = 0.28) Alexa_Fluor_647 Alexa Fluor 647 (Φ = 0.33) DyLight_650 DyLight 650 (Φ = High) Atto_647N Atto 647N (Φ = 0.65) cluster_workflow Relative Quantum Yield Determination Workflow A Prepare Dilutions (Sample & Standard) B Measure Absorbance (UV-Vis) A->B C Measure Fluorescence (Spectrofluorometer) B->C D Integrate Emission Spectra C->D E Plot Intensity vs. Absorbance D->E F Calculate Quantum Yield E->F

References

A Head-to-Head Comparison: Sulfo-Cy5 Azide vs. DyLight 649 for Immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of fluorescent probes, the selection of the optimal dye is paramount for generating high-quality, reproducible immunofluorescence data. This guide provides an in-depth, objective comparison of two popular far-red fluorescent dyes, Sulfo-Cy5 azide (B81097) and DyLight 649, to inform your experimental design.

In the realm of immunofluorescence, the choice of fluorophore can significantly impact the sensitivity, clarity, and reliability of the results. Both Sulfo-Cy5 azide and DyLight 649 are widely utilized for their emission in the far-red spectrum, a region advantageous for its low cellular autofluorescence. This comparison delves into their key performance characteristics, supported by available experimental data, to guide researchers in selecting the most appropriate dye for their specific application. It is important to note that DyLight 649 has been discontinued (B1498344) by many suppliers and has been largely replaced by the spectrally similar DyLight 650. Therefore, this guide will consider data for DyLight 650 as the relevant alternative to this compound.

Quantitative Performance at a Glance

To facilitate a direct comparison of their key photophysical properties, the following table summarizes the available quantitative data for Sulfo-Cy5 and DyLight 650.

PropertySulfo-Cy5DyLight 650
Excitation Maximum (nm) ~646~652
Emission Maximum (nm) ~662~672
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~271,000~250,000
Quantum Yield ~0.28Not explicitly stated, but described as "high"
Calculated Brightness (Ext. Coeff. x QY) ~75,880-
Photostability Prone to photobleachingGenerally considered more photostable than Cy5
Solubility High in aqueous solutionsHigh in aqueous solutions

Delving Deeper: A Comparative Analysis

Spectral Properties: Both Sulfo-Cy5 and DyLight 650 possess excitation and emission profiles that are well-suited for the commonly used 633 nm or 647 nm laser lines on confocal microscopes and other fluorescence imaging systems. Their spectral similarity allows for their use with standard Cy5 filter sets, minimizing the need for specialized equipment.

Brightness: The brightness of a fluorophore is a critical factor in achieving a high signal-to-noise ratio, and it is a product of its molar extinction coefficient and quantum yield. Sulfo-Cy5 has a high molar extinction coefficient and a respectable quantum yield, resulting in a bright fluorescent signal. While a specific quantum yield for DyLight 650 is not consistently reported in publicly available literature, it is generally marketed as having high brightness.[1] Given its comparable molar extinction coefficient to Sulfo-Cy5, a high quantum yield would indeed translate to strong fluorescence intensity.

Photostability: Photostability, or the resistance of a fluorophore to photobleaching upon exposure to excitation light, is crucial for experiments requiring long acquisition times or intense illumination, such as in confocal microscopy and super-resolution imaging. While quantitative, head-to-head comparisons in immunofluorescence applications are scarce in peer-reviewed literature, DyLight dyes are widely reported to offer superior photostability compared to traditional cyanine (B1664457) dyes like Cy5.[2][3] This enhanced photostability can be a significant advantage in obtaining high-quality images with minimal signal degradation over time.

Solubility and Non-Specific Binding: Sulfo-Cy5, as its name suggests, is sulfonated, which imparts excellent water solubility. This hydrophilicity is advantageous for labeling biomolecules in aqueous buffers and can help to minimize non-specific binding that can arise from hydrophobic interactions with cellular components. DyLight dyes are also designed to have good water solubility, which aids in creating stable antibody conjugates and reducing background staining.

Experimental Workflow for Immunofluorescence

The following diagram illustrates a typical indirect immunofluorescence workflow that can be adapted for both this compound and DyLight 649/650-conjugated secondary antibodies.

Immunofluorescence_Workflow cluster_sample_prep Sample Preparation cluster_staining Immunostaining cluster_imaging Imaging Cell_Culture Cell Culture/Tissue Sectioning Fixation Fixation (e.g., 4% PFA) Cell_Culture->Fixation Permeabilization Permeabilization (e.g., 0.1% Triton X-100) Fixation->Permeabilization Blocking Blocking (e.g., 5% BSA) Permeabilization->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (Sulfo-Cy5 or DyLight 649/650 conjugate) Primary_Ab->Secondary_Ab Mounting Mounting with Antifade Secondary_Ab->Mounting Imaging Fluorescence Microscopy Mounting->Imaging Analysis Image Analysis Imaging->Analysis

Fig. 1: Indirect Immunofluorescence Workflow

Detailed Experimental Protocol: Indirect Immunofluorescence

This protocol provides a general guideline for performing indirect immunofluorescence staining in cultured adherent cells. Optimization of antibody concentrations, incubation times, and blocking reagents may be necessary for specific cell types and target antigens.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS

  • Primary Antibody (specific to the target antigen)

  • Fluorophore-conjugated Secondary Antibody (e.g., Goat anti-Mouse IgG labeled with Sulfo-Cy5 or DyLight 650)

  • Antifade Mounting Medium (with or without DAPI for nuclear counterstaining)

  • Glass coverslips and microscope slides

Procedure:

  • Cell Culture: Grow adherent cells on sterile glass coverslips in a petri dish until they reach the desired confluency.

  • Fixation: Gently wash the cells with PBS. Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature. This step is necessary for intracellular targets.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Incubate the cells with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in Blocking Buffer. Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody to its optimal concentration in Blocking Buffer. Protect from light from this step onwards. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in a dark, humidified chamber.

  • Washing: Wash the cells three times with PBS for 5 minutes each in the dark.

  • Mounting: Mount the coverslips onto microscope slides using a drop of antifade mounting medium.

  • Imaging: Image the stained cells using a fluorescence microscope equipped with the appropriate laser lines and emission filters for Sulfo-Cy5 or DyLight 650.

Logical Relationship of Fluorophore Selection Criteria

The choice between this compound and DyLight 649/650 depends on a variety of experimental factors. The following diagram illustrates the key decision-making criteria.

Fluorophore_Selection cluster_criteria Experimental Considerations cluster_dyes Fluorophore Choice Application Application (e.g., Confocal, Super-resolution) Sulfo_Cy5 This compound Application->Sulfo_Cy5 Standard Imaging DyLight_650 DyLight 650 Application->DyLight_650 High Photostability Needed Target_Abundance Target Abundance Target_Abundance->Sulfo_Cy5 Moderate to High Abundance Target_Abundance->DyLight_650 Low Abundance (High Brightness) Budget Budget Budget->Sulfo_Cy5 Cost-Effective Instrumentation Available Instrumentation Instrumentation->Sulfo_Cy5 Standard Cy5 Filters Instrumentation->DyLight_650 Standard Cy5 Filters

Fig. 2: Fluorophore Selection Criteria

Conclusion

Both this compound and DyLight 650 (as a replacement for DyLight 649) are excellent choices for immunofluorescence applications in the far-red spectrum. Sulfo-Cy5 is a well-characterized and cost-effective option that provides bright fluorescence. DyLight 650, on the other hand, is marketed as offering superior photostability and brightness, which can be a deciding factor for demanding imaging applications.[1] The ultimate choice will depend on the specific requirements of the experiment, including the need for photostability, the abundance of the target antigen, and budgetary considerations. For critical experiments, it is always recommended to perform a pilot study to empirically determine which fluorophore provides the optimal results in your specific experimental setup.

References

Validating Sulfo-Cy5 Azide Labeling Efficiency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing click chemistry, ensuring the efficiency of fluorescent labeling is paramount for accurate downstream applications. Sulfo-Cy5 azide (B81097) is a popular water-soluble, far-red fluorescent dye used to label biomolecules in aqueous environments.[1] This guide provides a comparative analysis of three common methods for validating the labeling efficiency of Sulfo-Cy5 azide: mass spectrometry, UV-Vis spectrophotometry, and gel electrophoresis with fluorescence scanning.

Comparison of Validation Methods

The choice of method for validating this compound labeling efficiency depends on various factors, including the required accuracy, sample type, available equipment, and throughput needs. The following table summarizes the key features of each technique.

FeatureMass Spectrometry (Intact Protein Analysis)UV-Vis SpectrophotometryGel Electrophoresis with Fluorescence Scanning
Principle Measures the mass-to-charge ratio of intact labeled and unlabeled biomolecules to determine their relative abundance.Measures the absorbance of the protein (at 280 nm) and the dye (at ~647 nm) to calculate the dye-to-protein ratio.Separates labeled and unlabeled proteins by size, and the fluorescence intensity of the labeled protein band is quantified.
Sample Type Purified proteins, peptides, oligonucleotidesPurified proteinsPurified proteins, cell lysates
Sensitivity High (can detect low levels of labeled species)ModerateHigh (dependent on the scanner's sensitivity)
Quantitative Accuracy High (provides direct measurement of labeled vs. unlabeled species)Moderate (indirect measurement, assumes pure protein)Semi-quantitative to quantitative (dependent on standards and imaging system)
Throughput Low to moderateHighModerate
Cost High (requires expensive instrumentation and expertise)Low (requires a standard spectrophotometer)Moderate (requires electrophoresis equipment and a fluorescence imager)
Pros - Provides direct evidence of labeling.- Can identify specific sites of labeling (with further fragmentation).- High resolution and accuracy.- Simple, rapid, and widely accessible.- Non-destructive.- Visual confirmation of labeling.- Can assess labeling specificity and identify byproducts.- Compatible with downstream mass spectrometry.[2]
Cons - High cost and complexity.- Can be sensitive to sample purity and buffer components.- Data analysis can be complex.- Indirect measurement of labeling efficiency.- Prone to interference from other absorbing molecules.- Assumes accurate protein extinction coefficient.- Semi-quantitative.- Requires staining and destaining steps.- SDS can interfere with mass spectrometry if not properly removed.[3]

Experimental Protocols

Mass Spectrometry-Based Validation (Intact Protein Analysis)

This method directly measures the mass of the protein before and after labeling, allowing for the quantification of the labeling efficiency by comparing the ion intensities of the labeled and unlabeled species.

Methodology:

  • Sample Preparation:

    • Perform the click chemistry reaction to label your alkyne-containing protein with this compound.

    • Purify the labeled protein from excess dye and reagents using a suitable method, such as size-exclusion chromatography or dialysis.

    • Prepare the sample for mass spectrometry by buffer exchanging into a volatile buffer (e.g., ammonium (B1175870) acetate) at a concentration of approximately 1 mg/mL.

  • Mass Spectrometry Analysis:

    • Use a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an electrospray ionization (ESI) source.

    • Acquire the mass spectrum of the intact protein in positive ion mode.

    • The mass of the unlabeled protein and the this compound-labeled protein (mass of protein + mass of this compound, which is approximately 833 Da) will be detected.[4]

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the zero-charge mass of the protein species.

    • Calculate the labeling efficiency by comparing the peak areas or intensities of the labeled and unlabeled protein species.

    • Labeling Efficiency (%) = [Peak Area (labeled) / (Peak Area (labeled) + Peak Area (unlabeled))] x 100

UV-Vis Spectrophotometry

This method determines the average number of dye molecules conjugated to each protein molecule, known as the degree of labeling (DOL).

Methodology:

  • Sample Preparation:

    • After the labeling reaction, remove all unbound this compound using dialysis or gel filtration. This step is crucial for accurate measurements.

  • Absorbance Measurement:

    • Measure the absorbance of the purified protein-dye conjugate at 280 nm (A280) and at the maximum absorbance of Sulfo-Cy5 (~647 nm, Amax).

  • Calculation of Degree of Labeling (DOL):

    • Calculate the concentration of the protein using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.

      • Protein Concentration (M) = [(A280 - (Amax * CF)) / ε_protein] * Dilution Factor

      • Where:

        • CF is the correction factor (A280 of the free dye / Amax of the free dye). For Sulfo-Cy5, this is approximately 0.05.

        • ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • Calculate the concentration of the dye:

      • Dye Concentration (M) = [Amax / ε_dye] * Dilution Factor

      • Where ε_dye is the molar extinction coefficient of this compound at ~647 nm (approximately 250,000 cm⁻¹M⁻¹).[4]

    • Calculate the DOL:

      • DOL = Dye Concentration / Protein Concentration

SDS-PAGE with Fluorescence Scanning

This method provides a visual and semi-quantitative assessment of labeling efficiency.

Methodology:

  • Sample Preparation:

    • Mix the labeled protein sample with SDS-PAGE loading buffer.

  • Gel Electrophoresis:

    • Separate the protein sample on a polyacrylamide gel. Include lanes with an unlabeled protein control and molecular weight markers.

  • Fluorescence Scanning:

    • After electrophoresis, visualize the gel using a fluorescence scanner with an appropriate excitation laser (e.g., 633 nm or 647 nm) and emission filter.

    • The labeled protein will appear as a fluorescent band.

  • Quantification (Optional):

    • Quantify the fluorescence intensity of the band using image analysis software.

    • For more quantitative results, a standard curve can be generated using known concentrations of a labeled protein.

    • To determine the percentage of labeled protein, the gel can be post-stained with a total protein stain (e.g., Coomassie Blue or SYPRO Ruby), and the ratio of the fluorescent signal to the total protein signal can be calculated.

Visualizations

Mass_Spectrometry_Workflow cluster_0 Sample Preparation cluster_1 MS Analysis cluster_2 Data Analysis Labeling Labeling Purification Purification Labeling->Purification Buffer Exchange Buffer Exchange Purification->Buffer Exchange ESI-MS ESI-MS Buffer Exchange->ESI-MS Spectrum Acquisition Spectrum Acquisition ESI-MS->Spectrum Acquisition Deconvolution Deconvolution Spectrum Acquisition->Deconvolution Peak Integration Peak Integration Deconvolution->Peak Integration Efficiency Calculation Efficiency Calculation Peak Integration->Efficiency Calculation

Caption: Experimental workflow for mass spectrometry-based validation.

Method_Comparison cluster_MS High Accuracy & Cost cluster_UV High Throughput & Simplicity cluster_Gel Visual & Semi-Quantitative Validation_Method Choice of Validation Method MS Mass Spectrometry Validation_Method->MS UV UV-Vis Spectrophotometry Validation_Method->UV Gel Gel Electrophoresis Validation_Method->Gel MS_Info Direct quantification High resolution Complex setup MS->MS_Info UV_Info Indirect quantification (DOL) Rapid and accessible Requires pure protein UV->UV_Info Gel_Info Visual confirmation Assess specificity Semi-quantitative Gel->Gel_Info

Caption: Comparison of validation methods.

References

A Comparative Guide to the Spectral Overlap of Sulfo-Cy5 Azide with Common Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in life sciences and drug development, selecting the appropriate combination of fluorophores is critical for the success of multiplex fluorescence experiments. Understanding the spectral properties of these dyes is essential to minimize crosstalk and ensure data accuracy. This guide provides a detailed comparison of Sulfo-Cy5 azide (B81097), a bright and water-soluble far-red fluorescent probe, with other commonly used fluorophores.

Spectral Properties of Sulfo-Cy5 Azide and Other Common Fluorophores

This compound is a water-soluble cyanine (B1664457) dye that is ideal for labeling biomolecules in aqueous environments.[1] It is spectrally similar to Alexa Fluor 647 and DyLight 649.[2] Its excitation maximum is well-suited for the 633 nm or 647 nm laser lines, and a key advantage of using long-wavelength dyes like Sulfo-Cy5 is the low autofluorescence of biological specimens in this spectral region.[2]

The following table summarizes the excitation and emission maxima for this compound and other frequently used fluorophores. This data is crucial for predicting potential spectral overlap.

FluorophoreExcitation Max (nm)Emission Max (nm)
This compound 646-648 [2][3][4]662-671 [2][3][4]
FITC (Fluorescein)495[5]518[5]
TRITC (Rhodamine)547[5]572[5]
Texas Red596[6]615[6][7]
Alexa Fluor 488494[5]517[5]
Alexa Fluor 555556[5]573[5]
Alexa Fluor 647650[5]668[5]
DAPI359[8]461[8]
Hoechst 33342350[8]461[8]

Experimental Protocol for Determining Fluorescence Spectra

The determination of excitation and emission spectra for fluorophores is a standard procedure in spectroscopy. The following is a generalized protocol for these measurements.

Objective: To determine the maximum excitation and emission wavelengths of a given fluorophore.

Materials:

  • Fluorophore of interest (e.g., this compound)

  • Appropriate solvent (e.g., water, DMSO, DMF)[2]

  • Spectrofluorometer with a monochromatic light source for excitation and a detector for emission

  • Quartz cuvettes

Procedure:

  • Sample Preparation: Prepare a dilute solution of the fluorophore in the chosen solvent. The concentration should be low enough to avoid inner filter effects.

  • Excitation Spectrum Measurement:

    • Set the emission monochromator to the expected emission maximum of the fluorophore. If this is unknown, a preliminary scan can be performed.

    • Scan a range of excitation wavelengths using the excitation monochromator.

    • Record the fluorescence intensity at each excitation wavelength.

    • The wavelength that produces the highest fluorescence intensity is the excitation maximum.[9]

  • Emission Spectrum Measurement:

    • Set the excitation monochromator to the determined excitation maximum.

    • Scan a range of emission wavelengths using the emission monochromator.

    • Record the fluorescence intensity at each emission wavelength.

    • The wavelength at which the highest fluorescence intensity is recorded is the emission maximum.[10]

  • Data Analysis: Plot the fluorescence intensity versus wavelength for both the excitation and emission scans to visualize the spectra. The peaks of these plots represent the excitation and emission maxima.

Visualization of Spectral Overlap

To facilitate the selection of compatible fluorophores for multicolor imaging, the following diagram illustrates the spectral properties of this compound in the context of other common dyes. The diagram highlights the excitation and emission peaks, providing a visual representation of potential spectral overlap.

Spectral_Overlap cluster_UV_Violet UV/Violet Excitation cluster_Blue_Green Blue/Green Excitation cluster_Yellow_Orange Yellow/Orange Excitation cluster_Red_FarRed Red/Far-Red Excitation DAPI DAPI Ex: 359 nm Em: 461 nm FITC FITC Ex: 495 nm Em: 518 nm Hoechst Hoechst 33342 Ex: 350 nm Em: 461 nm TRITC TRITC Ex: 547 nm Em: 572 nm AF488 Alexa Fluor 488 Ex: 494 nm Em: 517 nm TexasRed Texas Red Ex: 596 nm Em: 615 nm AF555 Alexa Fluor 555 Ex: 556 nm Em: 573 nm SulfoCy5 This compound Ex: 647 nm Em: 663 nm AF647 Alexa Fluor 647 Ex: 650 nm Em: 668 nm

Caption: Spectral positioning of common fluorophores.

This guide provides a foundational understanding of the spectral characteristics of this compound relative to other common fluorophores. For optimal experimental design, it is always recommended to consult the specific technical data sheets for the exact fluorophores and instrument settings being used.

References

A Head-to-Head Comparison: Sulfo-Cy5 Azide vs. Alexa Fluor 647 Conjugates for Optimal Fluorescence Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate fluorescent dye is paramount for achieving high-quality, reproducible data in fluorescence-based assays. This guide provides an objective, data-driven comparison of two popular far-red fluorescent dyes: Sulfo-Cy5 azide (B81097) and Alexa Fluor 647 (AF647) conjugates, aiding in the selection of the optimal dye for your specific research needs.

In the realm of far-red fluorescent probes, both Sulfo-Cy5 and Alexa Fluor 647 are workhorses for labeling biomolecules such as proteins, antibodies, and nucleic acids. Their emission in the far-red spectrum is advantageous for minimizing background autofluorescence from cellular components, allowing for higher signal-to-noise ratios. While both dyes share similar spectral characteristics, making them compatible with the same instrumentation, their performance in terms of brightness and photostability can differ significantly, impacting experimental outcomes.

Quantitative Comparison of Photophysical Properties

The brightness of a fluorophore is a critical parameter, determined by its molar extinction coefficient (a measure of its ability to absorb light) and its quantum yield (the efficiency of converting absorbed light into emitted fluorescence). While Sulfo-Cy5, a sulfonated version of Cy5, offers good water solubility and brightness, Alexa Fluor 647 is widely recognized for its superior performance.[1][2][3] AF647 conjugates are generally brighter and more photostable than Cy5 conjugates.[2][3] A significant drawback of Cy5-based dyes is their propensity for self-quenching at higher degrees of labeling (DOL), where the fluorescence intensity can decrease with an increasing number of dye molecules per protein.[1] Alexa Fluor 647 exhibits markedly less self-quenching, resulting in more intensely fluorescent conjugates even at high DOL.[2][3]

PropertySulfo-Cy5 AzideAlexa Fluor 647 NHS Ester
Excitation Maximum (nm) ~646~650
Emission Maximum (nm) ~662~668
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~250,000~270,000
Quantum Yield ~0.28~0.33
Relative Brightness GoodExcellent
Photostability GoodExcellent
pH Sensitivity LowInsensitive (pH 4-10)
Water Solubility HighHigh

Experimental Workflows and Signaling Pathways

The selection between this compound and an Alexa Fluor 647 conjugate often depends on the available functional groups on the biomolecule of interest and the desired conjugation chemistry. This compound is typically used in "click chemistry," a bioorthogonal reaction with an alkyne-modified biomolecule. Alexa Fluor 647 is commonly available as an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines on proteins.

experimental_workflow cluster_sulfo_cy5 This compound Labeling (Click Chemistry) cluster_af647 Alexa Fluor 647 Labeling (Amine Reactive) alkyne_protein Alkyne-Modified Protein click_reaction Copper-Catalyzed or Strain-Promoted Alkyne-Azide Cycloaddition alkyne_protein->click_reaction sulfo_cy5_azide This compound sulfo_cy5_azide->click_reaction labeled_protein_cy5 Sulfo-Cy5 Labeled Protein click_reaction->labeled_protein_cy5 native_protein Protein with Primary Amines (e.g., Lysine residues) nhs_reaction NHS Ester-Amine Reaction native_protein->nhs_reaction af647_nhs Alexa Fluor 647 NHS Ester af647_nhs->nhs_reaction labeled_protein_af647 AF647 Labeled Protein nhs_reaction->labeled_protein_af647

Fig. 1: Conjugation strategies for this compound and AF647 NHS ester.

Conceptual Brightness Comparison

The superior brightness of Alexa Fluor 647 conjugates can be visualized as a more intense signal under identical experimental conditions. This is particularly evident in applications requiring high sensitivity, such as the detection of low-abundance targets.

brightness_comparison cluster_experiment Fluorescence Microscopy Experiment cluster_results Expected Results sample_prep Identical Samples (e.g., Labeled Antibodies) excitation Excitation (e.g., 633 nm laser) sample_prep->excitation emission_cy5 Sulfo-Cy5 Emission emission_af647 AF647 Emission detector Detector emission_cy5->detector Lower Intensity emission_af647->detector Higher Intensity result_cy5 Lower Signal-to-Noise Ratio detector->result_cy5 result_af647 Higher Signal-to-Noise Ratio detector->result_af647

References

Sulfo-Cy5 Azide vs. Alexa Fluor 647: A Performance Comparison for STORM Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in super-resolution imaging, the selection of an appropriate fluorophore is a critical determinant of experimental success. This guide provides an objective comparison of two widely used red-emitting fluorophores, Sulfo-Cy5 azide (B81097) and Alexa Fluor 647, specifically for their performance in Stochastic Optical Reconstruction Microscopy (STORM).

Both Sulfo-Cy5 azide and Alexa Fluor 647 are carbocyanine dyes that absorb and emit light in the far-red region of the spectrum, making them well-suited for STORM imaging where minimizing cellular autofluorescence is crucial. Alexa Fluor 647 has long been considered a gold standard for STORM due to its exceptional brightness and photostability.[1][2] Sulfo-Cy5, a sulfonated version of Cy5, offers increased water solubility and is also recognized for its photoswitching capabilities essential for STORM.[3] This guide presents a detailed comparison of their performance metrics, supported by experimental data and protocols, to aid researchers in making an informed decision for their specific application.

Quantitative Performance Comparison

The performance of a fluorophore in STORM is primarily characterized by its photon output per switching event, localization precision, and photostability. Higher photon yields lead to better localization precision, resulting in higher-resolution images.[2][4] The following table summarizes key quantitative data for Sulfo-Cy5 (using Cy5 data as a proxy) and Alexa Fluor 647 in STORM experiments. It is important to note that performance can be highly dependent on the specific experimental conditions, particularly the imaging buffer composition.[5]

PropertyThis compound (data for Cy5)Alexa Fluor 647Reference(s)
Excitation Maximum (nm) ~649~650[1][6]
Emission Maximum (nm) ~670~665[1][6]
Molar Extinction Coeff. ~250,000~239,000 - 270,000[1][6]
Quantum Yield ~0.2~0.33[1]
Photon Yield per switching GoodExcellent (often thousands)[1][2][4]
Photostability ModerateHigh[1]
Blinking Cycles in STORM GoodHigh[1]
Localization Precision GoodExcellent (typically < 20 nm)[7][8]

Experimental Protocols

Achieving optimal STORM performance is critically dependent on the experimental protocol, including sample labeling, imaging buffer composition, and microscope setup.

I. Antibody Conjugation

This protocol describes a general method for labeling antibodies with amine-reactive versions of this compound and Alexa Fluor 647 NHS ester.

Materials:

  • Primary antibody of interest

  • This compound or Alexa Fluor 647 NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 1 M Sodium bicarbonate buffer (pH 8.3)

  • Phosphate-buffered saline (PBS)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation: Dissolve the antibody in 0.1 M sodium bicarbonate buffer to a final concentration of 1-2 mg/mL.

  • Dye Preparation: Immediately before use, dissolve the this compound or Alexa Fluor 647 NHS ester in DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: Add the reactive dye to the antibody solution at a molar ratio of 5-10 moles of dye per mole of antibody. Incubate the reaction for 1 hour at room temperature with gentle stirring, protected from light.

  • Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorption maximum of the dye (~650 nm).

II. Sample Preparation and dSTORM Imaging

This protocol outlines the steps for immunofluorescence staining and subsequent dSTORM imaging.

Materials:

  • Cells grown on high-precision glass coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • 3% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)

  • Labeled primary or secondary antibodies

  • dSTORM Imaging Buffer (see below)

dSTORM Imaging Buffer Recipe (a common formulation):

  • 10% (w/v) Glucose

  • 1 M MEA (β-mercaptoethylamine)

  • GLOX solution (14 mg glucose oxidase and 50 µL catalase in 200 µL PBS)

  • Buffer A (10 mM Tris-HCl pH 7.5, 50 mM NaCl)

To prepare 1 mL of imaging buffer, mix 700 µL of Buffer A, 100 µL of 1 M MEA, 100 µL of 10% glucose, and 10 µL of GLOX solution.

Procedure:

  • Cell Fixation: Fix cells with 4% PFA for 10 minutes at room temperature.

  • Permeabilization: Permeabilize cells with 0.1% Triton X-100 for 10-15 minutes.

  • Blocking: Block non-specific binding sites with 3% BSA for 1 hour.

  • Immunostaining: Incubate with the dye-labeled primary or secondary antibody in blocking buffer for 1 hour at room temperature. Wash extensively with PBS.

  • dSTORM Imaging:

    • Mount the coverslip onto a microscope slide with a small chamber.

    • Add the freshly prepared dSTORM imaging buffer.

    • Image on a TIRF microscope equipped with a high-power 647 nm laser for excitation and an EMCCD or sCMOS camera for detection.

    • Illuminate the sample with high laser intensity (e.g., 1-2 kW/cm²) to induce photoswitching of the fluorophores.

    • Acquire a sequence of 10,000 to 50,000 frames with short exposure times (e.g., 10-30 ms).

  • Image Reconstruction: Process the acquired image stack using a single-molecule localization algorithm (e.g., ThunderSTORM, rapidSTORM) to reconstruct the super-resolved image.

Visualizing the STORM Workflow

The following diagram illustrates the fundamental workflow of a dSTORM experiment, from sample preparation to the final super-resolved image.

STORM_Workflow dSTORM Experimental Workflow SamplePrep Sample Preparation (Fixation, Permeabilization, Blocking) Labeling Immunolabeling (Antibody-Fluorophore Conjugate) SamplePrep->Labeling Imaging dSTORM Imaging (High-power laser, Image acquisition) Labeling->Imaging Localization Single-Molecule Localization (Identify and fit PSFs) Imaging->Localization Reconstruction Image Reconstruction (Generate super-resolved image) Localization->Reconstruction FinalImage Super-Resolved Image Reconstruction->FinalImage

Caption: A flowchart of the direct STORM (dSTORM) experimental process.

Conclusion

Both this compound and Alexa Fluor 647 are excellent choices for STORM microscopy. Alexa Fluor 647 is a well-established fluorophore with a proven track record of high performance, characterized by its superior photon yield and photostability.[1] this compound, with its enhanced water solubility, presents a valuable alternative, particularly in applications where organic co-solvents are undesirable.[9] While direct comparative STORM data for this compound is less abundant, data from its non-sulfonated counterpart, Cy5, suggests it is a robust performer.[6] The choice between these two dyes may ultimately depend on the specific experimental requirements, including the nature of the biological sample, the desired labeling strategy, and the available imaging setup. The provided protocols offer a starting point for optimizing STORM experiments with either of these powerful far-red fluorophores.

References

Cost-Effectiveness of Sulfo-Cy5 Azide for Large-Scale Labeling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of molecular biology and drug development, the precise and efficient labeling of biomolecules is paramount. Fluorescent dyes play a pivotal role in this process, enabling the visualization and tracking of proteins, nucleic acids, and other cellular components. Among the myriad of available fluorophores, Sulfo-Cy5 azide (B81097) has emerged as a popular choice for click chemistry-based labeling due to its bright fluorescence in the far-red spectrum and high water solubility. This guide provides an objective comparison of the cost-effectiveness of Sulfo-Cy5 azide for large-scale labeling applications, evaluating its performance against key alternatives and offering supporting experimental data and protocols.

Performance and Cost: A Head-to-Head Comparison

The selection of a fluorescent dye for large-scale labeling hinges on a balance between performance and cost. This compound is often considered a cost-effective alternative to other far-red fluorescent dyes. The following tables provide a summary of key performance metrics and a cost analysis based on currently available information.

Table 1: Spectroscopic Properties of this compound and Alternatives

FeatureThis compoundAlexa Fluor 647 AzideDyLight 650 Azide
Excitation Max (nm) ~646 - 648[1]~650~652
Emission Max (nm) ~662 - 671[1]~668~672
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~250,000 - 271,000~270,000[2]~250,000
Quantum Yield (Φ) ~0.2 - 0.28~0.33[3]Not readily available
Solubility High in water[4]HighHigh

Note: Spectroscopic properties can vary slightly depending on the solvent and conjugation state.

Table 2: Cost Comparison for Large-Scale Labeling

DyeSupplier Example(s)Price per mg (USD) - RepresentativeEstimated Cost per 1 mg Protein Labeling Reaction (USD)*
This compound AxisPharm, BroadPharm$150 (1mg) to $28.39 (100mg)[1]~$1.42
Alexa Fluor 647 Azide Thermo Fisher ScientificVaries, generally higher than Sulfo-Cy5Higher than this compound
DyLight 650 Azide Thermo Fisher ScientificVaries, competitive with Alexa FluorCompetitive with Alexa Fluor 647 Azide

*Estimated cost per reaction is based on a standardized protocol for labeling 1 mg of a 150 kDa protein (e.g., IgG) using a 10-fold molar excess of the dye. This is an estimation and actual costs may vary based on supplier, quantity purchased, and specific experimental conditions.

While this compound presents a more economical option on a per-milligram basis, particularly when purchased in larger quantities, it is crucial to consider the performance characteristics. Alexa Fluor 647 is widely recognized for its superior brightness and photostability.[2][] DyLight 650 is also marketed as a high-performance dye with excellent photostability.[6] For applications requiring long exposure times or the detection of low-abundance targets, the higher initial cost of Alexa Fluor 647 or DyLight 650 may be justified by the generation of higher quality data.

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and cost-effective large-scale labeling. The following is a generalized protocol for the copper-catalyzed click chemistry (CuAAC) labeling of an alkyne-modified protein with this compound.

Protocol: Large-Scale Labeling of Alkyne-Modified Protein with this compound

Materials:

  • Alkyne-modified protein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., Sodium Ascorbate)

  • Copper chelator (e.g., TBTA or THPTA)

  • DMSO (anhydrous)

  • Purification column (e.g., size-exclusion chromatography)

  • Reaction tubes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 250 mM stock solution of Sodium Ascorbate in deionized water (prepare fresh).

    • Prepare a 50 mM stock solution of the copper chelator in DMSO/water.

  • Reaction Setup:

    • In a reaction tube, add the alkyne-modified protein to a final concentration of 1-10 mg/mL.

    • Add the this compound stock solution to achieve a 5-20 fold molar excess over the protein.

    • Add the copper chelator to the reaction mixture to a final concentration of 1-5 mM.

    • Premix the CuSO₄ and Sodium Ascorbate solutions. Add the mixture to the reaction to a final concentration of 1 mM CuSO₄ and 5 mM Sodium Ascorbate.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-2 hours, protected from light. Gentle mixing may be beneficial.

  • Purification:

    • Remove the unreacted dye and other reaction components by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~646 nm (for Sulfo-Cy5).

Visualizing the Workflow and Application

Diagram 1: Experimental Workflow for Protein Labeling via Click Chemistry

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis P1 Prepare Alkyne-Modified Protein R1 Mix Protein, Dye, and Reagents P1->R1 P2 Prepare Sulfo-Cy5 Azide Stock P2->R1 P3 Prepare Click Chemistry Reagents P3->R1 R2 Incubate at RT R1->R2 PU1 Size-Exclusion Chromatography R2->PU1 A1 Characterize Labeled Protein (DOL) PU1->A1

Caption: A generalized workflow for labeling proteins using copper-catalyzed click chemistry.

Diagram 2: Simplified Signaling Pathway Analysis Using Fluorescently Labeled Ligands

G L Fluorescently Labeled Ligand (Sulfo-Cy5) R Cell Surface Receptor L->R Binding I Internalization R->I S Downstream Signaling Cascade I->S N Nuclear Translocation S->N

Caption: A simplified diagram illustrating the use of a fluorescently labeled ligand to study receptor-mediated signaling pathways.

Conclusion

For large-scale labeling projects where cost is a significant consideration, this compound offers a compelling and cost-effective solution. Its bright, far-red fluorescence and high water solubility make it a versatile tool for a wide range of applications. While alternatives like Alexa Fluor 647 and DyLight 650 may offer superior brightness and photostability, their higher cost may not be justifiable for all experimental needs. Researchers should carefully consider the specific requirements of their application, including the abundance of the target molecule and the demands of the imaging modality, when selecting the most appropriate fluorescent dye. By optimizing labeling protocols and carefully weighing the performance-cost trade-off, researchers can achieve high-quality, reproducible results in a cost-effective manner.

References

A Researcher's Guide to Sulfo-Cy5 Azide Alternatives for Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging bioorthogonal chemistry, the selection of fluorescent probes is a critical step that dictates the sensitivity and success of their experiments. While Sulfo-Cy5 azide (B81097) has been a widely used reagent for copper-free click chemistry, a growing landscape of alternatives offers enhanced performance characteristics. This guide provides an objective comparison of commercially available alternatives to Sulfo-Cy5 azide, supported by quantitative data and detailed experimental protocols to inform your selection process.

Copper-free click chemistry has become an indispensable tool for labeling and visualizing biomolecules in living systems, circumventing the cytotoxicity associated with copper catalysts in traditional click chemistry. The two predominant copper-free strategies are Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the Inverse Electron Demand Diels-Alder (IEDDA) reaction. This compound participates in SPAAC reactions with strained alkynes like dibenzocyclooctyne (DBCO). This guide will explore alternative fluorescent dyes conjugated to DBCO, as well as those utilizing the exceptionally fast TCO-tetrazine IEDDA ligation.

Performance Comparison of this compound and its Alternatives

The choice of a fluorescent probe for copper-free click chemistry hinges on several key performance indicators. These include the extinction coefficient (a measure of how strongly the molecule absorbs light), quantum yield (the efficiency of fluorescence emission), and brightness (the product of the extinction coefficient and quantum yield). The signal-to-noise ratio, which is crucial for high-contrast imaging, is also a critical consideration.

Below is a summary of the key quantitative data for this compound and several commercially available far-red fluorescent dye alternatives designed for copper-free click chemistry.

FluorophoreReactive GroupExcitation Max (nm)Emission Max (nm)Extinction Coefficient (M⁻¹cm⁻¹)Quantum YieldBrightness (EC x QY)
Sulfo-Cy5 Azide646662271,000[1]0.28[1][2]75,880
AZDye 647 DBCO~650~670250,000Not specifiedNot specified
Alexa Fluor 647 DBCO/DIBO650668270,0000.3389,100
CF® 647 DBCO650665240,000Not specifiedNot specified
BP Fluor 633 DBCO633652Not specifiedNot specifiedNot specified

Note: The brightness for some alternatives could not be calculated as the quantum yield was not consistently reported in the initial search results. Manufacturers' specifications should be consulted for the most up-to-date information. AZDye 647 is spectrally almost identical to Cy5 Dye and Alexa Fluor® 647[3]. BP Fluor 633 is spectrally very similar to Alexa Fluor® 633, DyLight® 633, and CF® 633 Dye[4].

Reaction Kinetics: SPAAC vs. IEDDA

Beyond the photophysical properties of the dye itself, the kinetics of the bioorthogonal reaction are of paramount importance, especially for in vivo applications where reactant concentrations are low and rapid labeling is necessary.

  • SPAAC (e.g., DBCO-Azide): Strain-promoted azide-alkyne cycloaddition offers good reaction kinetics, with rate constants typically in the range of 10⁻¹ to 1 M⁻¹s⁻¹[5]. This makes it suitable for a wide range of applications, including live-cell imaging.

  • IEDDA (e.g., TCO-Tetrazine): The inverse-electron-demand Diels-Alder reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine is the fastest known bioorthogonal reaction.[6][7] Its rate constants can be several orders of magnitude higher than SPAAC, reaching up to 10⁶ M⁻¹s⁻¹[5][7]. This exceptional speed is highly advantageous for in vivo studies and for labeling low-abundance targets.

Experimental Protocols

The following are generalized protocols for labeling live cells using DBCO-conjugated fluorescent dyes and for a generic copper-free click chemistry workflow.

Protocol 1: Live Cell Labeling with DBCO-Conjugated Dyes

This protocol outlines the steps for labeling azide-modified live cells with a DBCO-functionalized fluorescent dye for fluorescence microscopy analysis.

Materials:

  • Azide-labeled live cells (e.g., metabolically labeled with an azide-containing sugar)

  • DBCO-conjugated fluorescent dye (e.g., AZDye 647 DBCO)

  • Live cell imaging buffer (e.g., phenol (B47542) red-free medium supplemented with HEPES)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Preparation: Gently wash the azide-labeled cells twice with pre-warmed live cell imaging buffer to remove any residual culture medium.[8]

  • Labeling: Prepare a working solution of the DBCO-conjugated dye in the live cell imaging buffer. The optimal concentration should be determined empirically but typically ranges from 5 to 30 µM.[9] Add the dye solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.[8][9][10]

  • Washing: Remove the dye solution and wash the cells three to four times with pre-warmed live cell imaging buffer to remove any unbound dye.[8][9][10]

  • Imaging: Add fresh live cell imaging buffer to the cells and proceed with imaging on a fluorescence microscope using the appropriate filter sets for the chosen fluorophore.[8]

Protocol 2: General Protein Labeling with TFP-PEG-DBCO

This protocol provides a general procedure for labeling proteins with an amine-reactive DBCO reagent, followed by a copper-free click reaction with an azide-containing molecule.

Materials:

  • Protein solution (1-5 mg/mL in an amine- and azide-free buffer like PBS)

  • EZ-Link™ TFP Ester-PEG-DBCO reagent

  • Anhydrous DMSO or DMF

  • Azide-containing molecule

  • Purification columns (e.g., Zeba™ Dye and Biotin Removal Columns)

Procedure:

  • DBCO Reagent Preparation: Immediately before use, prepare a 3.5 mM solution of TFP-PEG-DBCO in anhydrous DMSO or DMF.[11]

  • Protein Labeling: Add the calculated amount of the TFP-PEG-DBCO solution to the protein solution. Incubate the reaction for 2 hours at room temperature or overnight on ice.[11]

  • Purification: Remove the unreacted TFP-PEG-DBCO using a suitable purification column.[11]

  • Copper-Free Click Reaction: To the DBCO-labeled protein, add a 1.5 to 3-fold molar excess of the azide-containing molecule.[11]

  • Incubation: Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight.[11]

  • Final Product: The resulting conjugate is now ready for use or further purification, depending on the downstream application.[11]

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the key steps in a typical copper-free click chemistry experiment.

Copper_Free_Click_Chemistry_Workflow General Workflow for Copper-Free Click Chemistry Labeling cluster_step1 Step 1: Introduce Bioorthogonal Handle cluster_step2 Step 2: Bioorthogonal Reaction cluster_step3 Step 3: Analysis Metabolic_Labeling Metabolic Labeling (e.g., Ac4ManNAz for glycans) Incubation Incubate with Fluorophore-DBCO/TCO/Tetrazine Metabolic_Labeling->Incubation Genetic_Encoding Genetic Encoding (Unnatural Amino Acid) Genetic_Encoding->Incubation Chemical_Modification Chemical Modification (e.g., NHS-Ester Azide) Chemical_Modification->Incubation Wash Wash to Remove Unbound Probe Incubation->Wash Imaging Fluorescence Imaging (Microscopy, Flow Cytometry) Wash->Imaging Other_Analysis Other Downstream Analysis (e.g., Western Blot, MS) Wash->Other_Analysis

Caption: A generalized workflow for a copper-free click chemistry experiment.

Signaling_Pathway_Comparison Comparison of SPAAC and IEDDA Reactions cluster_spaac Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_iedda Inverse Electron Demand Diels-Alder (IEDDA) Azide Azide-Modified Biomolecule SPAAC_Product Stable Triazole Linkage (Fluorescently Labeled Biomolecule) Azide->SPAAC_Product Reacts with DBCO_Dye DBCO-Fluorophore DBCO_Dye->SPAAC_Product TCO_Biomolecule TCO-Modified Biomolecule IEDDA_Product Stable Fluorescent Product TCO_Biomolecule->IEDDA_Product Reacts with Tetrazine_Dye Tetrazine-Fluorophore Tetrazine_Dye->IEDDA_Product

Caption: A diagram comparing the SPAAC and IEDDA copper-free click reactions.

References

Safety Operating Guide

Proper Disposal of Sulfo-Cy5 Azide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, it is critical to treat Sulfo-Cy5 azide (B81097) as a hazardous chemical due to its azide component. Under no circumstances should this compound or its waste be disposed of down the drain. The azide functional group can react with metals, such as lead and copper in plumbing systems, to form highly explosive metal azides.[1][2][3] All waste materials, including dilute solutions and contaminated labware, must be collected and disposed of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) department.[1][2]

This guide provides detailed procedures for the safe handling and disposal of Sulfo-Cy5 azide, ensuring the safety of laboratory personnel and compliance with regulations.

I. Immediate Safety and Handling Precautions

Prior to handling this compound, it is imperative to be familiar with the associated hazards and to wear appropriate Personal Protective Equipment (PPE).

Key Safety Information Summary

HazardPersonal Protective Equipment (PPE)First Aid Measures
Toxicity: Acutely toxic if swallowed or in contact with skin.[2]Nitrile gloves, lab coat, and safety glasses with side shields.Skin Contact: Immediately wash with soap and copious amounts of water for at least 15 minutes.[4] Eye Contact: Immediately flush with plenty of water for at least 15 minutes.[4][5] Ingestion: Do not induce vomiting. Seek immediate medical attention.[5] Inhalation: Move to fresh air. Seek medical attention if symptoms persist.[5]
Reactivity: Can form explosive metal azides. Avoid contact with acids, as this can generate toxic hydrazoic acid gas.[2]Work in a well-ventilated area, preferably a chemical fume hood.[1]In case of accidental mixing with acid, evacuate the area and contact EHS immediately.

II. Step-by-Step Disposal Procedures

The following procedures outline the correct method for disposing of this compound waste.

1. Waste Segregation and Collection:

  • Aqueous Waste: Collect all aqueous solutions containing this compound in a designated, clearly labeled, and sealed hazardous waste container. The container should be made of a compatible material (e.g., polyethylene) and should not be a metal container.

  • Solid Waste: All contaminated solid waste, including pipette tips, microfuge tubes, gloves, and bench paper, must be collected in a separate, clearly labeled hazardous waste bag or container.[1][2]

  • Labeling: Label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity. Follow your institution's specific labeling requirements.

2. Storage of Waste:

  • Store waste containers in a designated, secure, and cool secondary containment area away from incompatible materials, particularly acids.[2]

3. Arranging for Disposal:

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of the waste through regular trash or drain systems.

III. Spill Management

In the event of a this compound spill, follow these procedures:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.

  • Consult EHS: Contact your institution's EHS department for guidance on spill cleanup.

  • Small Spills: For very small, contained spills, you may be able to clean it up yourself if you are trained to do so and have the appropriate spill kit.

    • Wear your full PPE.

    • Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable cleaning agent (e.g., a 10% bleach solution followed by a water rinse), and collect the cleaning materials as hazardous waste.

IV. Experimental Workflow and Disposal Decision Making

The following diagram illustrates the workflow for experiments involving this compound and the critical decision points for proper waste disposal.

Sulfo_Cy5_Azide_Disposal_Workflow cluster_experiment Experimental Protocol cluster_disposal Disposal Pathway start Start Experiment with This compound reaction Perform Labeling Reaction start->reaction purification Purify Labeled Product reaction->purification analysis Analyze Product purification->analysis end_exp Experiment Complete analysis->end_exp waste_gen Generate Waste (Aqueous & Solid) analysis->waste_gen collect_aqueous Collect Aqueous Waste in Labeled Container waste_gen->collect_aqueous collect_solid Collect Solid Waste in Labeled Bag/Container waste_gen->collect_solid store_waste Store Waste in Secondary Containment collect_aqueous->store_waste collect_solid->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs

Caption: Workflow for experiments using this compound and the subsequent waste disposal process.

This structured approach to the disposal of this compound is essential for maintaining a safe laboratory environment and ensuring regulatory compliance. Always consult your institution's specific safety protocols and EHS department for guidance.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Sulfo-Cy5 Azide

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the safe handling, storage, and disposal of Sulfo-Cy5 azide (B81097) are critical for ensuring laboratory safety and experimental integrity. This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals. By adhering to these procedures, you can minimize risks and establish a secure working environment.

Sulfo-Cy5 azide is a fluorescent dye and a valuable tool in click chemistry for labeling and imaging biomolecules such as RNA.[1][2] However, its chemical structure, containing both a cyanine (B1664457) dye and an azide group, necessitates specific safety precautions. Organic azides are recognized as potentially energetic materials that can be sensitive to shock, friction, heat, and light, posing a risk of explosion.[3][4][5] Furthermore, mixing azides with acids can generate hydrazoic acid, which is both highly toxic and explosive.[5][6]

Personal Protective Equipment (PPE): Your First Line of Defense

A stringent personal protective equipment protocol is mandatory when handling this compound and other azido (B1232118) compounds.[7] A multi-layered approach to PPE is crucial to minimize exposure.[4] The following table summarizes the required PPE.

PPE CategorySpecificationRationale
Hand Protection Double gloving is recommended. An inner nitrile glove with an outer, chemical-resistant glove (e.g., Silver shield) is advisable, especially for handling compounds of high toxicity.[3][6]Provides robust protection against skin contact and absorption. Azido compounds can be harmful if absorbed through the skin.[4]
Eye Protection Chemical splash goggles are required at all times.[6] A face shield should be worn over the goggles when there is a significant risk of splashing.[7][8]Protects eyes from splashes of the chemical solution, which can cause irritation.[4]
Body Protection A flame-resistant lab coat is the minimum requirement.[7] For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[8][9]Protects the body from contamination and potential chemical splashes.
Respiratory Protection All work with this compound should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.[7][10]Azido compounds can be harmful if inhaled.[4] A fume hood provides essential ventilation.
Footwear Fully enclosed, chemical-resistant shoes are mandatory.[7]Protects feet from spills and falling objects.

Experimental Protocol: Safe Handling and Storage

Adherence to proper handling and storage protocols is essential to maintain the stability and integrity of this compound while ensuring user safety.

Storage:

  • Store this compound at -20°C in the dark for long-term storage (up to 24 months).[11][12]

  • For short-term storage (up to 1 month), -20°C is also recommended.[1]

  • The compound can be transported at room temperature for up to 3 weeks.[11][12]

  • Always protect the compound from light.[2][11]

Handling:

  • Preparation: Before handling, ensure that the Safety Data Sheet (SDS) has been reviewed and that all necessary PPE is readily available.[5][8]

  • Work Area: Always work in a well-ventilated chemical fume hood.[7][10]

  • Utensils: Use non-metallic spatulas (e.g., plastic or ceramic) for handling the solid compound to avoid the formation of explosive metal azides.[3][5]

  • Solvents: Avoid using halogenated solvents, as they can form explosive organic azides.[5] this compound is soluble in water, DMF, and DMSO.[13][14]

  • Avoid Incompatibilities: Keep this compound away from acids, acid salts, strong oxidizing agents, and metals, particularly copper and lead, as these can form highly explosive compounds.[5][6][8]

Emergency Procedures: Spill and Exposure Management

In the event of a spill or exposure, immediate and appropriate action is crucial.

Emergency SituationProcedure
Skin Contact Immediately wash the affected area with soap and plenty of water.[15] If symptoms persist, seek medical attention.[16]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[16] Seek medical attention.[6]
Inhalation Move the individual to fresh air.[16] If not breathing, give artificial respiration. Seek medical attention immediately.[6][16]
Ingestion Rinse mouth with water.[6] Do not induce vomiting without medical advice. Seek medical attention immediately and provide the medical team with the Safety Data Sheet.[6][16]
Small Spill If trained to do so, use an inert absorbent material to clean up the spill.[16] Place the absorbed material into a designated, labeled hazardous waste container.[3]
Large Spill Evacuate the laboratory and contact your institution's Environmental Health & Safety (EH&S) department immediately.[3]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is a critical final step to ensure safety and environmental protection.

  • Waste Segregation: All waste containing this compound, including contaminated PPE, must be collected in a clearly labeled, dedicated hazardous waste container.[3]

  • Separate Waste Streams: Azide-containing waste should be kept separate from other chemical waste streams, especially acidic or metallic waste, to prevent the formation of explosive compounds.[3][5][6]

  • Aqueous Waste: Under no circumstances should azide solutions be poured down the drain. Reaction with lead or copper pipes (B44673) can lead to the buildup of highly explosive metal azide salts.[6]

  • Deactivation (for dilute solutions): Dilute aqueous solutions of azides (5% or less) can be deactivated by reaction with nitrous acid in a chemical fume hood. This process should only be performed by trained personnel following a specific, approved protocol.[6]

  • Final Disposal: All azide-containing waste must be disposed of through your institution's hazardous waste program.[5][6]

Below is a workflow diagram illustrating the safe handling of this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_area Prepare Fume Hood prep_ppe->prep_area handle_weigh Weigh Solid (Non-metallic spatula) prep_area->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_reaction Perform Experiment handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate emergency_spill Spill handle_reaction->emergency_spill emergency_exposure Exposure handle_reaction->emergency_exposure cleanup_segregate Segregate Azide Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose via EH&S cleanup_segregate->cleanup_dispose

Caption: Workflow for the safe handling of this compound.

References

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